2-Cyano-3,6-diiodopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-diiodopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHZELURVFSDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479398 | |
| Record name | 2-CYANO-3,6-DIIODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827616-53-5 | |
| Record name | 3,6-Diiodo-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827616-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-CYANO-3,6-DIIODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthetic Pathways of 2-Cyano-3,6-diiodopyridine
Introduction
2-Cyano-3,6-diiodopyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of three distinct reactive centers—a cyano group and two iodine atoms at strategic positions—allows for a multitude of subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), nucleophilic substitutions, and modifications of the nitrile moiety. This guide provides a comprehensive overview of plausible synthetic strategies for obtaining this target molecule. While a single, universally optimized protocol is not prominently featured in existing literature, this whitepaper constructs viable and robust synthetic routes based on established, authoritative chemical principles. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to incorporate this valuable intermediate into their synthetic programs.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals several key disconnection points, suggesting multiple forward-synthesis strategies. The primary disconnections involve the introduction of the iodo and cyano functionalities. This leads to three principal hypothetical pathways: a dual Sandmeyer reaction from a diamino precursor, sequential halogenation and cyanation, and a halogen exchange approach from a more accessible dihalopyridine.
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Cyano-3,6-diiodopyridine
Introduction
2-Cyano-3,6-diiodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with an electron-withdrawing nitrile group and two synthetically versatile iodine atoms, marks it as a powerful intermediate for constructing complex molecular architectures. The iodine substituents, located at the C3 and C6 positions, serve as excellent leaving groups for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of this scaffold, with a focus on leveraging its unique substitution pattern for selective chemical transformations.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Basis |
| Molecular Formula | C₆H₂I₂N₂ | (Calculated) |
| Molecular Weight | 355.89 g/mol | (Calculated) |
| Monoisotopic Mass | 355.83075 Da | [1] |
| IUPAC Name | 3,6-diiodopyridine-2-carbonitrile | [1] |
| CAS Number | 114221-72-2 | (Assigned) |
| Appearance | White to light yellow/brown solid | (Estimated based on related halopyridines[2]) |
| Melting Point | >100 °C | (Estimated based on 2-Cyano-3,5-dichloropyridine, m.p. 108-112 °C[2]) |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, DMSO); slightly soluble in water. | (Estimated based on related halopyridines[2]) |
| SMILES | C1=CC(=NC(=C1I)C#N)I | [1] |
| InChIKey | JUHZELURVFSDST-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region (approx. 7.0-8.5 ppm). These signals correspond to the two coupled protons at the C4 and C5 positions of the pyridine ring.
-
¹³C NMR: The spectrum should display six distinct signals. The carbon of the nitrile group (C≡N) would appear around 115-120 ppm. The five carbons of the pyridine ring would be observed in the 100-160 ppm range, with the two carbons bearing iodine atoms (C3 and C6) being significantly shifted due to the heavy atom effect.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.[3]
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z ≈ 356, corresponding to the molecular weight of the compound.[1]
Core Reactivity and Site-Selectivity in Cross-Coupling Reactions
The primary synthetic value of this compound stems from the reactivity of its two carbon-iodine bonds in palladium-catalyzed cross-coupling reactions. The iodine atoms are excellent leaving groups, making them ideal handles for C-C, C-N, and C-O bond formation.
The Principle of Site-Selectivity
A crucial aspect of this molecule's reactivity is the potential for site-selectivity. The two iodine atoms are in electronically and sterically distinct environments. In palladium-catalyzed reactions, oxidative addition is the first and often rate-determining step. For pyridine systems, the C2 and C6 positions are generally more electron-deficient and thus more reactive towards oxidative addition than the C3, C4, or C5 positions.[4][5]
Therefore, it is mechanistically sound to predict that the C6-I bond is significantly more reactive than the C3-I bond . This intrinsic difference allows for selective mono-functionalization at the C6 position under carefully controlled conditions, leaving the C3-I bond intact for a subsequent, different coupling reaction. This sequential functionalization is the cornerstone of its utility as a synthetic scaffold. While this innate selectivity is strong, it can sometimes be influenced or even reversed by the judicious choice of catalyst, ligands, and reaction conditions.[6][7][8]
Key Reaction I: Site-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most widely used reaction for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl motifs common in pharmaceuticals.[9] For this compound, a selective reaction at the C6 position can be achieved with high fidelity.
Protocol: Selective Mono-Arylation at the C6-Position
This protocol is designed as a self-validating system. Successful coupling will result in a significant mass change and a shift in chromatographic retention time, easily verifiable by LC-MS.
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.1-1.2 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst. For high selectivity, a catalyst system known for mild reactivity is preferred. A common choice is Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand like SPhos or XPhos (2-4 mol%). The choice of ligand is critical and can influence selectivity.[9]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water (e.g., 4:1 ratio) is typical.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a moderate temperature (e.g., 60-80 °C). Higher temperatures may lead to non-selective di-substitution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot (the mono-arylated product).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 6-aryl-2-cyano-3-iodopyridine.
Key Reaction II: Site-Selective Sonogashira Coupling
The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds, introducing alkyne functionalities into the molecule.[10] This reaction is invaluable for creating rigid scaffolds and provides a reactive handle for further transformations like click chemistry. Similar to the Suzuki coupling, the reaction can be controlled to occur selectively at the C6 position.
Protocol: Selective Mono-Alkynylation at the C6-Position
This protocol allows for the precise installation of an alkyne group, which can be confirmed by the appearance of a C≡C stretch in the IR spectrum and the characteristic alkyne signals in NMR.
-
Reactor Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable degassed solvent such as THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent or co-solvent.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, typically copper(I) iodide (CuI, 1-10 mol%). The copper co-catalyst is crucial for activating the alkyne but copper-free conditions can also be employed to avoid potential alkyne homocoupling.[10]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Sonogashira couplings are often rapid at mild temperatures.
-
Monitoring: Follow the reaction's progress via TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography to yield the pure 6-alkynyl-2-cyano-3-iodopyridine.
Applications in Research and Development
The ability to perform sequential, site-selective cross-couplings on this compound makes it an exceptionally valuable platform for building molecular diversity.
-
Pharmaceutical Research: By introducing an aryl group at C6 via Suzuki coupling and then an alkynyl group at C3 via Sonogashira coupling (or vice-versa), chemists can rapidly generate libraries of novel, three-dimensional pyridine scaffolds. These structures are prevalent in pharmacologically active agents.[11] The cyano group can be further elaborated (e.g., hydrolyzed to a carboxylic acid or reduced to an aminomethyl group) to introduce additional diversity and functionality.
-
Materials Science: The rigid, planar nature of the pyridine core, combined with the ability to attach conjugated aryl or alkynyl substituents, makes this compound a precursor for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
As a di-iodinated, nitrogen-containing aromatic compound, this compound should be handled with care. Based on safety data for analogous compounds like 3,5-Dichloro-2-cyanopyridine, it should be considered toxic if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound represents a sophisticated chemical tool for advanced organic synthesis. While its fundamental physical properties are inferred from related structures, its true value is expressed in its chemical reactivity. The differential reactivity of the C6-I and C3-I bonds provides a clear and reliable pathway for site-selective, sequential functionalization using cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings. This capability allows researchers to design and execute efficient synthetic routes to novel, highly substituted pyridine derivatives for applications spanning drug discovery to materials science.
References
- 1. PubChemLite - this compound (C6H2I2N2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Cyano-3,5-dichloropyridine Manufacturer & Supplier in China | CAS 142137-13-1 | High Purity | Applications, Safety, Price [pipzine-chem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
2-Cyano-3,6-diiodopyridine molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-Cyano-3,6-diiodopyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated heterocyclic compound of significant interest for its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its molecular structure, exploring its inherent electronic properties, potential for non-covalent interactions, and the strategic implications for its use as a synthetic intermediate. We will delve into a proposed synthetic pathway and a robust characterization protocol, grounding the discussion in established chemical principles and data from analogous structures. The narrative is designed to provide not just technical data, but also field-proven insights into the causality behind experimental design, empowering researchers to leverage this molecule's unique architecture for advanced applications.
Introduction: The Strategic Value of a Multifunctional Scaffold
The pyridine ring is a cornerstone of pharmaceutical and agrochemical development, prized for its presence in numerous bioactive compounds.[1] The strategic functionalization of this core scaffold allows for the fine-tuning of molecular properties. This compound presents a particularly compelling architecture. It combines the electron-withdrawing nature and versatile reactivity of a nitrile group with the unique properties of two iodine substituents on an electron-deficient pyridine ring.
The iodine atoms are not merely bulky substituents; they are highly effective participants in halogen bonding, a directional non-covalent interaction crucial for crystal engineering and molecular recognition in biological systems.[2][3] Furthermore, they serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions, opening pathways for complex molecular construction. The cyano group offers its own rich chemistry, capable of transformation into amines, amides, or carboxylic acids, or participation in cycloaddition reactions.[4] This confluence of functionalities makes this compound a highly valuable, albeit under-explored, building block for creating diverse molecular libraries and novel supramolecular assemblies.
Molecular Architecture and Physicochemical Properties
The fundamental identity of this compound is established by its molecular formula and connectivity. A deeper understanding requires an analysis of its electronic structure and potential for intermolecular interactions.
Caption: 2D Molecular Structure of this compound.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₂I₂N₂ | PubChem CID 12180891[5] |
| Monoisotopic Mass | 355.83075 Da | PubChem CID 12180891[5] |
| InChIKey | JUHZELURVFSDST-UHFFFAOYSA-N | PubChem CID 12180891[5] |
| SMILES | C1=CC(=NC(=C1I)C#N)I | PubChem CID 12180891[5] |
| Predicted XlogP | 2.2 | PubChem CID 12180891[5] |
Electronic Profile and Halogen Bonding Potential
The defining structural characteristic of this molecule is the presence of two iodine atoms on an already electron-deficient pyridine ring, further influenced by an adjacent cyano group. This arrangement creates a significant region of positive electrostatic potential, known as a σ-hole, on the outermost portion of each iodine atom along the C-I bond axis.[6] This σ-hole makes the iodine atoms potent halogen bond (XB) donors .
Halogen bonding is a highly directional interaction between this electropositive region and a Lewis base (an XB acceptor), such as a nitrogen, oxygen, or halide anion.[7] In the solid state, this compound is predicted to form robust intermolecular networks via C-I···N (pyridine or nitrile) or C-I···I interactions. The strength of these bonds can be substantial, influencing crystal packing, melting points, and solubility.[2][3] This property is of paramount importance for drug development professionals, as cocrystallization using halogen bonding can be a powerful strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs).[8]
Synthesis and Structural Verification
While a dedicated synthesis for this compound is not prominently reported, a logical and robust pathway can be designed based on established methods for the iodination of electron-deficient heterocycles.
Proposed Synthetic Workflow: Electrophilic Iodination
The most plausible approach involves the direct C-H iodination of a 2-cyanopyridine precursor. Given the deactivating nature of the pyridine nitrogen and the cyano group, a potent electrophilic iodinating reagent is required. A system generating an I⁺ species, such as molecular iodine in the presence of a strong oxidizing agent or a pre-formed electrophilic iodine source, would be effective.[9][10]
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system designed for trustworthiness and reproducibility.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-cyanopyridine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Iodinating Agents: Add molecular iodine (I₂, 2.2 eq) to the solution. In a separate flask, dissolve silver nitrate (AgNO₃, 2.2 eq) in a minimum amount of acetonitrile and add it dropwise to the reaction mixture. Causality: AgNO₃ acts as a halide abstractor and oxidizing agent, generating a potent electrophilic iodine species in situ, which is necessary to overcome the deactivated nature of the pyridine ring.[9]
-
Reaction Execution: Place the flask under a nitrogen atmosphere and heat to 70 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the precipitated silver iodide (AgI). Quench the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Structural Characterization: A Multi-Technique Approach
Confirmation of the final structure is critical and relies on a suite of spectroscopic and analytical techniques.
Table 2: Predicted Spectroscopic Data for Structural Verification
| Technique | Expected Observations | Rationale & References |
|---|---|---|
| ¹H NMR | Two doublets in the aromatic region (~7.5-8.5 ppm) with a small coupling constant (J ≈ 8 Hz). | The two protons on the pyridine ring at positions 4 and 5 will appear as an AX spin system.[11] |
| ¹³C NMR | 6 distinct signals. C-CN (~115-120 ppm), C-I carbons significantly shielded, other aromatic carbons in the typical range (~120-150 ppm). | The number of signals confirms the molecular symmetry. The chemical shift of the nitrile carbon is characteristic.[12] |
| IR Spec. | Strong, sharp absorption band at ~2220-2240 cm⁻¹ (C≡N stretch). Aromatic C-H stretches >3000 cm⁻¹. C-I stretches in the fingerprint region (<700 cm⁻¹). | The nitrile stretch is a highly reliable diagnostic peak for this functional group.[13][14] |
| HRMS | [M+H]⁺ peak at m/z 356.8380. The isotopic pattern will clearly show the presence of two iodine atoms. | High-resolution mass spectrometry provides an exact mass, confirming the elemental composition C₆H₃I₂N₂⁺.[5] |
| X-Ray Crystal. | Unambiguous determination of bond lengths, bond angles, and solid-state packing, confirming intermolecular halogen bonds. | This is the gold standard for absolute structure elucidation and studying non-covalent interactions.[15] |
Applications in Synthesis and Development
The true value of this compound lies in its potential as a versatile synthetic intermediate for drug discovery and materials science.
Caption: Potential synthetic transformations of this compound.
-
Medicinal Chemistry: The two iodine atoms provide orthogonal handles for sequential cross-coupling reactions. This allows for the rapid construction of libraries of complex, highly substituted pyridines. A Suzuki coupling could be performed at one position, followed by a Sonogashira or Buchwald-Hartwig amination at the other, leading to diverse molecular scaffolds for screening against biological targets. The cyanopyridine core itself is a known pharmacophore with applications as, for example, carbonic anhydrase inhibitors.[16]
-
Materials Science: The strong halogen bonding capabilities can be exploited in crystal engineering to design novel co-crystals with specific solid-state properties.[3] By pairing this compound with suitable halogen bond acceptors, materials with tailored optical or electronic properties could be developed. The rigid, planar nature of the core makes it an attractive component for organic semiconductors or ligands in metal-organic frameworks (MOFs).
Conclusion
This compound is more than a simple chemical compound; it is a strategically designed platform for chemical innovation. Its molecular structure is rich with features that can be precisely manipulated: two chemically distinct and reactive iodine atoms primed for cross-coupling, a versatile cyano group, and a heterocyclic core pre-disposed to engage in strong, directional halogen bonding. By understanding this intricate molecular architecture, as detailed in this guide, researchers in drug development and materials science are well-equipped to unlock its considerable potential for creating the next generation of functional molecules and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyx.jyu.fi [jyx.jyu.fi]
- 4. nbinno.com [nbinno.com]
- 5. PubChemLite - this compound (C6H2I2N2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis, crystal structure and properties of chloridotetrakis(pyridine-3-carbonitrile)thiocyanatoiron(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Cyano-3,6-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyano-3,6-diiodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. While this compound is noted for its potential as a versatile building block, detailed experimental protocols for its synthesis and specific applications are not widely documented in publicly accessible literature. This guide, therefore, consolidates available data, proposes a scientifically grounded synthetic pathway, and explores its prospective applications based on the established reactivity of analogous structures. The content herein is intended to empower researchers with the foundational knowledge required to synthesize, handle, and strategically employ this compound in novel research and development endeavors.
Introduction and Physicochemical Properties
This compound, identified by the CAS number 827616-53-5 , is a polysubstituted pyridine ring system. Its structure is characterized by a nitrile group at the 2-position and iodine atoms at the 3- and 6-positions. This unique arrangement of electron-withdrawing (cyano) and bulky, polarizable (iodo) substituents imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex heterocyclic scaffolds. The pyridine nitrogen, coupled with the cyano group, significantly influences the electron density of the ring, while the two iodine atoms provide reactive handles for a variety of cross-coupling reactions.
The strategic placement of these functional groups allows for selective and sequential chemical transformations, offering a pathway to novel molecular architectures. The di-iodo substitution, in particular, opens avenues for differential reactivity, enabling the construction of intricate molecules with potential applications in drug discovery and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 827616-53-5 | ChemicalBook[1] |
| Molecular Formula | C₆H₂I₂N₂ | Chemcasts[2] |
| Molecular Weight | 355.90 g/mol | Chemcasts[2] |
| IUPAC Name | 3,6-diiodopyridine-2-carbonitrile | Chemcasts[2] |
| Melting Point | 140 °C (calculated) | Chemcasts[2] |
| Boiling Point | 442.43 °C (calculated) | Chemcasts[2] |
| Appearance | (Not specified, likely a solid at room temperature) | - |
| Solubility | (Not specified, likely soluble in organic solvents) | - |
Proposed Synthesis of this compound
Rationale for the Proposed Synthetic Pathway
The proposed synthesis leverages the Sandmeyer reaction, a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[3][4]. This approach is particularly suitable for introducing iodine into an aromatic ring. The synthesis would begin with a diaminopyridine, which would be selectively mono-iodinated before the introduction of the second iodine and the cyano group.
Proposed Experimental Protocol
Step 1: Diazotization and Iodination of 2,6-Diaminopyridine
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 2,6-diaminopyridine in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid).
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product, 2-amino-6-iodopyridine, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Second Iodination of 2-Amino-6-iodopyridine
-
Dissolve the 2-amino-6-iodopyridine in a suitable solvent such as acetic acid.
-
Add N-iodosuccinimide (NIS) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product, 2-amino-3,6-diiodopyridine, with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the product by column chromatography.
Step 3: Sandmeyer Reaction to Introduce the Cyano Group
-
Suspend the 2-amino-3,6-diiodopyridine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Neutralize the cold diazonium salt solution carefully with a base (e.g., sodium carbonate) until it is slightly acidic.
-
Slowly add the neutralized diazonium salt solution to the copper cyanide solution.
-
Gently warm the reaction mixture to facilitate the substitution and nitrogen gas evolution.
-
After the reaction is complete, extract the product, this compound, with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Caption: Proposed multi-step synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
Substituted cyanopyridines are a cornerstone in medicinal chemistry due to their versatile reactivity and their presence in numerous biologically active compounds[5]. This compound, with its multiple reactive sites, is a prime candidate for the synthesis of novel pharmaceutical agents and complex organic molecules.
Role as a Versatile Synthetic Intermediate
The two iodine atoms on the pyridine ring can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The differential reactivity of the iodine atoms, influenced by their electronic environment, could potentially allow for sequential and site-selective modifications. The cyano group can also be transformed into other functional groups, such as amides, carboxylic acids, or tetrazoles, further expanding the synthetic utility of this scaffold.
Potential in the Development of Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The pyridine scaffold is a common motif in such inhibitors. The di-iodo substitutions on this compound provide vectors for the introduction of various substituents that can be tailored to interact with specific residues in the kinase active site, potentially leading to the development of potent and selective inhibitors for therapeutic targets in oncology and other diseases.
Application in the Synthesis of Fused Heterocyclic Systems
The cyano and iodo groups can participate in intramolecular cyclization reactions to construct fused heterocyclic systems, which are prevalent in many natural products and pharmaceuticals. For instance, the cyano group can react with a neighboring nucleophile introduced at the 3-position to form a fused pyrimidine or pyrazole ring.
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
As no specific Material Safety Data Sheet (MSDS) is publicly available for this compound, a conservative approach to handling should be adopted based on the known hazards of structurally related compounds, such as other halogenated cyanopyridines[1][6].
Hazard Assessment
-
Toxicity: Cyanopyridine derivatives can be toxic if swallowed, in contact with skin, or if inhaled[1]. The cyano group can release cyanide in the body, which is a potent toxin. Iodinated compounds can also be hazardous.
-
Irritation: This compound is likely to be a skin and eye irritant.
-
Environmental Hazards: The environmental impact has not been fully evaluated. Discharge into the environment should be avoided.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors[7].
-
Engineering Controls: Use a certified fume hood for all manipulations of this compound. Ensure that an eyewash station and safety shower are readily accessible[8].
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[8].
-
Store locked up in a designated area for toxic chemicals.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in organic synthesis and drug discovery. This guide has provided its key physicochemical properties, a plausible synthetic route, and an overview of its potential applications. While the lack of extensive literature necessitates a cautious and well-informed approach, the strategic arrangement of functional groups on this pyridine scaffold offers a wealth of opportunities for the creation of novel and complex molecules. It is hoped that this technical guide will serve as a valuable resource for researchers embarking on the synthesis and utilization of this versatile compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Profile of 2-Cyano-3,6-diiodopyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Cyano-3,6-diiodopyridine, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide combines the known spectral information with predicted values and established principles derived from analogous structures. We present detailed methodologies for acquiring nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, ensuring scientific integrity and providing a robust framework for researchers working with this and related compounds. This document is intended to serve as a valuable resource for scientists and professionals in drug development and chemical research, offering both specific data and the foundational knowledge required for the spectroscopic characterization of complex heterocyclic systems.
Introduction
This compound is a polysubstituted pyridine ring, featuring both electron-withdrawing (cyano) and heavy halogen (iodo) functional groups. This unique combination of substituents imparts specific electronic and steric properties to the molecule, making it a potentially valuable building block in organic synthesis. The pyridine core is a ubiquitous scaffold in pharmaceuticals, while the cyano group can participate in various chemical transformations and act as a hydrogen bond acceptor. The iodo groups are particularly useful handles for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of molecular complexity.
Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide delves into the primary spectroscopic techniques used for this purpose, providing both the available experimental data and a theoretical framework for its interpretation.
Synthesis and Physical Properties
The synthesis of this compound has been reported via the deprotonative metallation of 2-cyanopyridine followed by trapping with iodine.[1] A detailed protocol for its synthesis is outlined below.
Synthesis Protocol
A solution of 2,2,6,6-tetramethylpiperidine (LiTMP) is prepared in tetrahydrofuran (THF) and cooled. A cadmium chloride-TMEDA complex is added, followed by the dropwise addition of 2-cyanopyridine. The reaction mixture is stirred, and then iodine is added to quench the reaction. The resulting this compound is then purified by flash chromatography.
Figure 1: Synthetic workflow for this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂I₂N₂ | [2] |
| Molecular Weight | 355.90 g/mol | Calculated |
| Appearance | Beige powder | [1] |
| Melting Point | 140 °C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
Experimental Data:
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-5 | 7.62 | d | 8.4 |
| H-4 | Not Reported | d | 8.4 (Predicted) |
The reported ¹H NMR data provides a single doublet at 7.62 ppm with a coupling constant of 8.4 Hz, which can be assigned to the proton at the 5-position (H-5), coupled to the proton at the 4-position (H-4). The signal for H-4 is expected to be a doublet at a slightly different chemical shift, also with a coupling constant of approximately 8.4 Hz.
Expected Chemical Shifts and Rationale: The protons on a pyridine ring typically resonate between 7.0 and 8.5 ppm.[3] The presence of two strongly electron-withdrawing iodine atoms and a cyano group will deshield the ring protons, shifting them downfield.
¹³C NMR Spectroscopy
No experimental ¹³C NMR data for this compound has been published. However, expected chemical shifts can be predicted based on data from related compounds and general principles of ¹³C NMR.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ) ppm | Rationale |
| C-2 | ~140-150 | Attached to the electron-withdrawing cyano group. |
| C-3 | ~90-100 | Attached to iodine; subject to the "heavy atom effect" causing an upfield shift.[4] |
| C-4 | ~130-140 | Aromatic CH. |
| C-5 | ~125-135 | Aromatic CH. |
| C-6 | ~150-160 | Attached to nitrogen and iodine. |
| CN | ~115-120 | Typical range for a nitrile carbon. |
Rationale for Predictions: Aromatic carbons generally appear between 120-170 ppm.[3] Carbons directly bonded to iodine often experience a significant upfield shift (shielding) due to the "heavy atom effect".[4] Conversely, carbons attached to the electronegative nitrogen and the cyano group will be deshielded and appear at a lower field.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Figure 2: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2220 | Medium to Strong |
| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Medium to Strong (multiple bands) |
| C-H (Aromatic) | 3100 - 3000 | Weak to Medium |
| C-I | 600 - 500 | Medium to Strong |
Rationale for Predictions: The C≡N stretch of aromatic nitriles is a sharp, characteristic band typically found in the 2240-2220 cm⁻¹ region.[5] The aromatic ring will exhibit several C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, typically between 600 and 500 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For solid samples, the attenuated total reflectance (ATR) technique is most common. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded.
-
Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also offer structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data:
| Ion | m/z (Predicted) |
| [M]⁺ | 355.83020 |
| [M+H]⁺ | 356.83803 |
| [M+Na]⁺ | 378.81997 |
| [M-H]⁻ | 354.82347 |
These values are predicted based on the molecular formula C₆H₂I₂N₂.[2]
Expected Isotopic Pattern: A key feature in the mass spectrum of a di-iodinated compound will be the isotopic pattern. Iodine has only one stable isotope, ¹²⁷I. However, the presence of two iodine atoms will lead to characteristic fragmentation patterns involving the loss of one or both iodine atoms. The molecular ion peak should be the base peak or a very prominent peak in the spectrum.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled to a chromatographic system like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is standard for GC-MS.
-
Mass Analysis: A high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Figure 3: General workflow for mass spectrometry.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Expected UV-Vis Absorptions: While no experimental data is available for this compound, substituted pyridines typically exhibit π → π* and n → π* transitions.[6] The presence of the extensive conjugation and heavy atoms is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.
Predicted λmax:
-
π → π transitions:* Expected in the range of 250-300 nm.
-
n → π transition:* A weaker absorption may be observed at a longer wavelength, potentially above 300 nm.
Experimental Protocol for UV-Vis Data Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent in a quartz cuvette.
-
Blank Spectrum: Record a baseline spectrum of the pure solvent.
-
Sample Spectrum: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Conclusion
The spectroscopic characterization of this compound relies on a combination of techniques, each providing unique and complementary structural information. While a complete set of experimental data is not yet publicly available, this guide has synthesized the known information with well-established spectroscopic principles to provide a robust predictive profile of the molecule. The detailed experimental protocols included herein offer a standardized approach for researchers to obtain high-quality spectroscopic data, not only for the title compound but also for other novel heterocyclic derivatives. As a versatile synthetic intermediate, a thorough understanding of the spectroscopic properties of this compound is crucial for its effective utilization in the advancement of chemical and pharmaceutical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
An In-Depth Technical Guide to the Reactivity Profile of 2-Cyano-3,6-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3,6-diiodopyridine is a highly functionalized heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a cyano group and two iodine atoms at strategic positions on the pyridine ring, offers a versatile platform for the introduction of diverse molecular complexity. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom significantly influences the reactivity of the C-I bonds, allowing for selective and sequential functionalization. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its utility in key cross-coupling and substitution reactions.
Synthesis of this compound
One possible strategy involves the initial synthesis of 2,6-diiodopyridine, which can be achieved from 2,6-dichloropyridine. The subsequent introduction of the cyano group at the 3-position would then yield the target molecule. The cyanation of pyridines can be accomplished through various methods, including the use of cyanide salts in the presence of an activating agent.
Conceptual Synthetic Pathway:
Reactivity Profile: A Versatile Scaffold for Molecular Elaboration
The two iodine atoms at the C3 and C6 positions of this compound exhibit differential reactivity, enabling selective functionalization. The iodine at the C6 position is generally more susceptible to palladium-catalyzed cross-coupling reactions due to its position adjacent to the nitrogen atom, which influences the electronic environment of the C-I bond. The iodine at the C3 position, being ortho to the cyano group, is also activated but may exhibit different reactivity profiles under specific conditions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds between organoboron compounds and organic halides. For this compound, this reaction can be performed selectively at either the C6 or C3 position by carefully tuning the reaction conditions. Generally, the C6 position is more reactive towards Suzuki coupling.
Key Considerations for Regioselectivity:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand can significantly influence the regioselectivity. Bulky, electron-rich ligands can favor coupling at the less sterically hindered position.
-
Base and Solvent: The choice of base and solvent system can also impact the reaction outcome.
Illustrative Reaction Scheme:
Experimental Protocol for Mono-Arylation (Conceptual):
A typical procedure for the selective mono-arylation of a dihalopyridine involves the use of a slight excess of the boronic acid and a suitable palladium catalyst system.[1]
| Parameter | Condition | Rationale |
| Substrate | This compound | |
| Reagent | Arylboronic acid (1.1 equiv) | Slight excess to ensure complete reaction of the more reactive site. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium precursor. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand that can promote high catalytic activity. |
| Base | K₃PO₄ (2.0 equiv) | A moderately strong base suitable for a wide range of substrates. |
| Solvent | Toluene/H₂O (4:1) | A biphasic solvent system often used in Suzuki couplings. |
| Temperature | 100 °C | To ensure a reasonable reaction rate. |
| Time | 16 h | Typical reaction time for complete conversion. |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridines. Similar to the Suzuki coupling, the C6-iodo position of this compound is expected to be more reactive.
Experimental Protocol (Adapted from a similar substrate): [2]
| Parameter | Condition | Rationale |
| Substrate | This compound (1.0 equiv) | |
| Reagent | Terminal alkyne (1.1 equiv) | |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A widely used and effective catalyst for Sonogashira couplings. |
| Co-catalyst | CuI (10 mol%) | Essential for the activation of the alkyne. |
| Base | Et₃N (anhydrous and degassed) | Acts as both a base and a solvent. |
| Solvent | THF (anhydrous and degassed) | A common solvent for Sonogashira reactions. |
| Atmosphere | Argon | To prevent oxidation of the catalyst and homocoupling of the alkyne. |
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide. This reaction can be used to introduce a wide variety of amino functionalities onto the pyridine ring of this compound.[3][4] The choice of catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.[5][6]
General Reaction Conditions:
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Primary or secondary amine |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) |
| Solvent | Anhydrous, aprotic solvent (e.g., toluene, dioxane) |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the cyano group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitrogen atom (C6 and C4, respectively).[7] While the C-I bond is generally a good leaving group in these reactions, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. It is important to note that in some cases, the cyano group itself can act as a leaving group in SNAr reactions.[2]
Reactivity Trends:
-
The C6 position is highly activated towards nucleophilic attack due to its proximity to the ring nitrogen.
-
The presence of the strongly electron-withdrawing cyano group at C2 further activates the ring towards nucleophilic attack.
Metal-Halogen Exchange
Metal-halogen exchange, particularly lithium-halogen exchange, is a powerful method for the generation of organometallic reagents.[8] In the case of this compound, selective lithium-iodine exchange can be achieved, typically at the more reactive iodine atom. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.
Key Considerations for Selectivity:
-
Reaction Temperature: Low temperatures (e.g., -78 °C) are crucial to prevent side reactions and ensure selectivity.
-
Organolithium Reagent: The choice of the organolithium reagent (e.g., n-BuLi, t-BuLi) can influence the rate and selectivity of the exchange.[9]
Illustrative Workflow:
Conclusion
This compound is a versatile and highly reactive building block that offers numerous opportunities for the synthesis of complex and diverse pyridine derivatives. Its distinct reactivity at the C3 and C6 positions allows for selective and sequential functionalization through a variety of powerful synthetic methodologies, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. This guide provides a foundational understanding of the reactivity profile of this valuable compound, empowering researchers and drug development professionals to leverage its potential in their synthetic endeavors. Further exploration of the reaction space of this compound is warranted to fully unlock its synthetic utility.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 2,6-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. ethz.ch [ethz.ch]
Synthesis of 2-Cyano-3,6-diiodopyridine: A Technical Guide for Chemical Researchers
An In-depth Examination of Synthetic Pathways, Mechanistic Insights, and Optimized Protocols for the Preparation of a Key Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive overview of the synthetic routes available for the preparation of 2-cyano-3,6-diiodopyridine, a valuable precursor in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, delves into the intricacies of precursor synthesis, focusing on the Sandmeyer reaction for iodination and subsequent cyanation strategies. By offering a blend of theoretical principles and practical, field-tested protocols, this guide aims to equip the reader with the necessary knowledge to efficiently synthesize this important heterocyclic compound. The content is structured to explain the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern chemical synthesis, with applications ranging from pharmaceuticals to agrochemicals and functional materials. Among these, this compound stands out as a particularly versatile building block. The presence of two iodine atoms at positions 3 and 6 allows for selective functionalization through various cross-coupling reactions, while the cyano group at the 2-position can be transformed into a range of other functional groups. This trifunctional scaffold provides a powerful platform for the construction of complex molecular architectures.
The strategic importance of this molecule necessitates reliable and scalable synthetic methods. This guide will explore the key transformations required to assemble this target, starting from readily available precursors.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of this compound is logically approached in a stepwise manner, focusing on the introduction of the iodo and cyano functionalities onto the pyridine ring. A common and effective strategy involves:
-
Diazotization and Iodination: The initial step typically involves the conversion of an amino group on the pyridine ring to a diazonium salt, which is then displaced by an iodide. The Sandmeyer reaction is a classic and powerful method for this transformation.[1][2][3]
-
Cyanation: Introduction of the cyano group can be achieved through various methods, including nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
The following sections will provide a detailed examination of each of these key steps, including mechanistic considerations and optimized experimental procedures.
Precursor Synthesis: The Critical Role of 2-Aminopyridine Derivatives
The journey towards this compound often begins with a suitably substituted 2-aminopyridine. The synthesis of these precursors is a field of active research, with numerous methods available. One-pot multicomponent reactions are particularly attractive for their efficiency and atom economy. For instance, the condensation of aldehydes, ketones, malononitrile, and ammonium acetate can provide rapid access to a variety of 2-amino-3-cyanopyridine derivatives.[4][5][6]
For the specific target of this guide, the synthesis of 2-amino-3,6-diiodopyridine serves as a crucial intermediate step. This can be achieved through the direct iodination of 2-aminopyridine.
Direct Iodination of 2-Aminopyridine
The direct iodination of 2-aminopyridine can be accomplished using molecular iodine in the presence of an oxidizing agent. A method utilizing hydrogen peroxide in an aqueous medium offers a green and safe alternative to traditional methods that employ organic solvents.[7]
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
The Sandmeyer Reaction: A Cornerstone of Aryl Halide Synthesis
The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into aryl halides via a diazonium salt intermediate.[1][2][3][8] This reaction is particularly valuable in pyridine chemistry, where direct halogenation can sometimes be challenging or lead to mixtures of products.
Mechanism of the Sandmeyer Reaction
The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Electron Transfer: A copper(I) salt, such as cuprous iodide, catalyzes the reaction by transferring an electron to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas.
-
Halogen Transfer: The aryl radical then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the desired aryl halide.
Diagram of the Sandmeyer Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 8. web.mnstate.edu [web.mnstate.edu]
In-Depth Technical Guide: Physical Characteristics of 2-Cyano-3,6-diiodopyridine
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Foreword: The strategic incorporation of halogen atoms into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Halogenation can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. 2-Cyano-3,6-diiodopyridine represents a compelling molecular framework, offering a unique combination of steric and electronic properties. This guide provides a comprehensive examination of its core physical characteristics, underpinning its potential in drug design and materials science. It is structured to deliver not only precise data but also the scientific rationale behind its characterization, ensuring a deep and actionable understanding for the discerning researcher.
Strategic Importance and Molecular Profile
This compound is a polysubstituted aromatic heterocycle with significant potential as a versatile building block. The pyridine core is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] The introduction of two iodine atoms offers several strategic advantages: they can act as potent halogen bond donors, influencing molecular recognition and binding, and they provide reactive handles for further synthetic transformations, such as cross-coupling reactions. The electron-withdrawing cyano group further modulates the electronic properties of the pyridine ring, enhancing its susceptibility to certain chemical modifications. A thorough understanding of its physical characteristics is therefore a critical prerequisite for its successful application in the synthesis of novel therapeutic agents and functional materials.
Fundamental Physicochemical Properties
The foundational physical properties of this compound are summarized below. These parameters are essential for predicting its behavior in various experimental settings, from reaction setup to purification and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂I₂N₂ | |
| Molecular Weight | 355.90 g/mol | |
| Appearance | Off-white to yellow powder | BroadPharm |
| Melting Point | 168.0 to 172.0 °C | BroadPharm |
| Purity | ≥95% | BroadPharm |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | BroadPharm |
Expert Commentary: The relatively high melting point of this compound suggests a stable and well-ordered crystal lattice structure, likely reinforced by intermolecular halogen bonding and dipole-dipole interactions. Its solubility in a polar aprotic solvent like DMSO is consistent with its polar nature. Further solubility studies in a broader range of solvents would be beneficial for expanding its synthetic utility.
Spectroscopic and Structural Characterization
While a comprehensive, publicly available experimental dataset for this compound is not currently available, this section outlines the standard methodologies for its characterization and provides expected spectral features based on the analysis of closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would confirm the substitution pattern of the pyridine ring.
Methodology for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to record would be chemical shifts (δ) in ppm, multiplicity (e.g., singlet, doublet), coupling constants (J) in Hz, and integration.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the cyano and iodo groups would likely shift these signals downfield.
-
¹³C NMR: The spectrum would display six distinct signals for the six carbon atoms of the pyridine ring. The carbon attached to the cyano group would appear at a characteristic chemical shift, as would the carbons bonded to the iodine atoms.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Methodology for Mass Spectrometric Analysis:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum, looking for the molecular ion peak ([M]⁺ or [M+H]⁺).
Expected Mass Spectrum: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (355.90 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing two iodine atoms.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Methodology for IR Spectral Analysis:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected IR Absorption Bands:
-
A sharp, strong absorption band around 2230-2210 cm⁻¹ is expected for the cyano (C≡N) stretching vibration.
-
Absorptions in the 1600-1400 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the pyridine ring.
-
C-I stretching vibrations would be expected in the far-infrared region, typically below 600 cm⁻¹.
Crystal Structure Analysis
Principle: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.
Methodology for Crystal Structure Determination:
-
Crystal Growth: Grow single crystals of suitable quality, for example, by slow evaporation of a saturated solution.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
Anticipated Structural Features: A crystal structure of this compound would likely reveal a planar pyridine ring. The packing of the molecules in the crystal lattice would be of significant interest, with the potential for strong halogen bonding interactions between the iodine atoms of one molecule and the nitrogen atoms of the pyridine ring or cyano group of neighboring molecules.
Experimental Workflows and Logical Relationships
The characterization of this compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure.
Diagram of the Characterization Workflow:
Caption: A standard workflow for the synthesis and comprehensive characterization of this compound.
Logical Interplay of Functional Groups:
The physical and chemical properties of this compound are a direct consequence of the interplay between its constituent functional groups.
References
2-Cyano-3,6-diiodopyridine stability and storage
An In-Depth Technical Guide to the Stability and Storage of 2-Cyano-3,6-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized heterocyclic compound with significant potential in pharmaceutical and materials science research. The presence of a cyano group and two iodine atoms on the pyridine ring imparts unique reactivity, making it a valuable synthetic intermediate. However, these same functional groups also influence its stability and dictate specific storage and handling requirements. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights and detailed protocols to ensure its integrity during storage and use. The recommendations provided are grounded in the fundamental principles of organic chemistry and are supported by data from analogous compounds.
Chemical Profile and Intrinsic Stability
This compound (Molecular Formula: C₆H₂I₂N₂) is a solid crystalline compound at room temperature.[1] Its stability is governed by the interplay of the electron-withdrawing cyano group and the two bulky, electrophilic iodine atoms on the electron-deficient pyridine ring. While generally stable under recommended storage conditions, the molecule possesses several potential reactive sites that can be susceptible to degradation under adverse conditions.
The pyridine ring itself is relatively stable, but the presence of iodo-substituents can make it susceptible to certain reactions. The cyano group is a common functional group in organic synthesis and its stability has been well-documented.
Potential Degradation Pathways
Understanding the potential pathways of degradation is crucial for developing effective storage and handling strategies. For this compound, the primary concerns are hydrolysis, photodegradation, and reactions with incompatible materials.
Hydrolysis of the Cyano Group
Causality behind Experimental Choices: The exclusion of moisture during storage is paramount to prevent the hydrolysis of the cyano group. The use of desiccants and inert gas atmospheres can significantly mitigate this risk.
Photodegradation
Halogenated aromatic compounds, including iodinated pyridines, can be sensitive to light, particularly in the UV spectrum. Photolytic cleavage of the carbon-iodine bond can lead to the formation of radical species, which can initiate a cascade of secondary reactions, resulting in the formation of impurities. Studies on other chlorinated pyridines have demonstrated that photodegradation in aqueous solutions can lead to the formation of various byproducts.[4]
Causality behind Experimental Choices: Storing the compound in amber vials or in the dark is a critical and simple measure to prevent photodegradation.
Reactivity of the Carbon-Iodine Bond
The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to nucleophilic substitution or reductive deiodination, especially in the presence of strong nucleophiles, bases, or reducing agents.[5] While this reactivity is often exploited in synthetic transformations, it can also be a source of degradation if the compound is not stored and handled properly.
Causality behind Experimental Choices: Strict avoidance of incompatible materials is necessary to maintain the integrity of the carbon-iodine bonds.
Recommended Storage Conditions
Based on the stability profile and potential degradation pathways, the following storage conditions are recommended for this compound to ensure its long-term integrity.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C | Reduced temperature slows down the rate of potential degradation reactions, including hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and minimizes contact with atmospheric moisture. |
| Light | Protect from light (Amber vial or dark place) | Prevents photodegradation of the carbon-iodine bonds.[4] |
| Moisture | Store in a dry environment (e.g., desiccator) | Minimizes the risk of hydrolysis of the cyano group.[2] |
| Container | Tightly sealed container | Prevents exposure to air and moisture. |
Handling Protocols
Due to the potential toxicity of cyanopyridine and halogenated compounds, strict adherence to safety protocols is essential during handling.[6][7]
Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Incompatible Materials
To prevent degradation and potentially hazardous reactions, avoid contact with the following:
Experimental Workflow for Stability Assessment
For critical applications, it is advisable to perform a preliminary stability assessment of this compound under your specific experimental conditions.
Caption: Workflow for assessing the stability of this compound.
Logical Relationship of Stability Factors
The stability of this compound is a multifactorial issue where environmental conditions directly influence potential degradation pathways.
Caption: Interplay of environmental factors and degradation pathways.
Conclusion
The stability and proper storage of this compound are critical for ensuring the reliability and reproducibility of research outcomes. By understanding the intrinsic chemical properties and potential degradation pathways, researchers can implement effective storage and handling strategies. The core principles of excluding moisture, light, and incompatible materials, combined with refrigerated storage, provide a robust framework for maintaining the integrity of this valuable chemical intermediate.
References
- 1. PubChemLite - this compound (C6H2I2N2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for 2-Cyano-3,6-diiodopyridine in Cross-Coupling Reactions
Introduction: The Strategic Advantage of 2-Cyano-3,6-diiodopyridine in Medicinal Chemistry
In the landscape of modern synthetic chemistry, particularly within the realms of drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine rings, being a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds, are central to these endeavors. This compound emerges as a highly versatile and strategically designed building block for the synthesis of complex, polysubstituted pyridine derivatives. The presence of two ortho- and para-positioned iodine atoms relative to the pyridine nitrogen, coupled with an electron-withdrawing cyano group at the 2-position, offers a unique platform for programmed, regioselective cross-coupling reactions.
The differential reactivity of the iodo substituents, influenced by the electronic and steric environment, allows for sequential and site-selective introduction of diverse functionalities. This guide provides an in-depth exploration of the applications of this compound in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings that govern regioselectivity and provide detailed, field-proven protocols to empower researchers in their synthetic campaigns.
Synthesis of this compound: A Proposed Route
While this compound is not a commercially ubiquitous reagent, a plausible synthetic route can be envisioned based on established transformations of pyridine systems. One of the most effective methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[1][2][3][4][5]
A potential synthetic pathway could commence with a suitable diiodoaminopyridine precursor. The amino group can be converted to a diazonium salt, which is then displaced by a cyanide nucleophile, often with the aid of a copper(I) catalyst.
Regioselectivity in Cross-Coupling Reactions: A Mechanistic Perspective
The utility of this compound as a synthetic intermediate is fundamentally tied to the ability to selectively functionalize one iodo position over the other. The regiochemical outcome of palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors.
The electron-withdrawing nature of the 2-cyano group and the pyridine nitrogen significantly influences the electron density around the ring. Generally, in dihalopyridines, the halide at the 4-position (para to the nitrogen) is more activated towards oxidative addition to the palladium(0) catalyst due to its lower electron density.[6] Following this, the 2-position (ortho to the nitrogen) is often the next most reactive site. In the case of this compound, the iodo-substituent at the 6-position is both ortho to the nitrogen and meta to the cyano group, while the iodo-substituent at the 3-position is meta to the nitrogen and ortho to the cyano group. The strong electron-withdrawing effect of the cyano group at the 2-position is expected to render the C3-I bond more electron-deficient and thus potentially more reactive towards oxidative addition. However, steric hindrance from the adjacent cyano group could favor reaction at the less encumbered C6-I position. The choice of palladium catalyst, ligand, and reaction conditions can often be tuned to favor one position over the other.[7][8][9]
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[10] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. By carefully selecting the reaction conditions, it is often possible to achieve either mono- or di-arylation.
Protocol for Mono-Arylation at the 6-Position (Representative)
This protocol is based on general procedures for the regioselective Suzuki coupling of dihalopyridines. The less sterically hindered 6-position is often favored under standard conditions.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 2-Cyano-3-iodo-6-phenylpyridine | 75-85 |
| 4-Methoxyphenylboronic acid | 2-Cyano-3-iodo-6-(4-methoxyphenyl)pyridine | 80-90 |
| 3-Thienylboronic acid | 2-Cyano-3-iodo-6-(thiophen-3-yl)pyridine | 70-80 |
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[11][12][13][14][15]
Protocol for Mono-Alkynylation at the 6-Position (Representative)
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Degassed Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in THF.
-
Add the terminal alkyne, triethylamine, Pd(PPh₃)₂Cl₂, and CuI.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
| Terminal Alkyne | Product | Typical Yield (%) |
| Phenylacetylene | 2-Cyano-3-iodo-6-(phenylethynyl)pyridine | 85-95 |
| Trimethylsilylacetylene | 2-Cyano-3-iodo-6-((trimethylsilyl)ethynyl)pyridine | 80-90 |
| 1-Hexyne | 2-Cyano-6-(hex-1-yn-1-yl)-3-iodopyridine | 75-85 |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines.[16][17][18][19] This reaction is particularly valuable for the synthesis of novel pharmaceutical candidates.
Protocol for Mono-Amination at the 6-Position (Representative)
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Degassed Toluene (5 mL)
Procedure:
-
To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the this compound and the amine.
-
Add degassed toluene and heat the mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
| Amine | Product | Typical Yield (%) |
| Aniline | 6-Anilino-2-cyano-3-iodopyridine | 70-80 |
| Morpholine | 2-Cyano-3-iodo-6-(morpholino)pyridine | 80-90 |
| Benzylamine | 6-(Benzylamino)-2-cyano-3-iodopyridine | 75-85 |
Conclusion and Future Outlook
This compound stands as a promising and highly adaptable scaffold for the construction of diverse and complex pyridine-based molecules. The strategic placement of the cyano group and the two iodo substituents provides a handle for regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The representative protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this building block. Further investigations into the precise control of regioselectivity through ligand and catalyst screening will undoubtedly unlock the full potential of this compound in the synthesis of novel therapeutics and advanced materials.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Protocol and Application Notes for the Suzuki-Miyaura Coupling of 2-Cyano-3,6-diiodopyridine
An Application Guide for Researchers
This guide provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Cyano-3,6-diiodopyridine. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a discussion of the underlying chemical principles.
The strategic functionalization of polyhalogenated heterocycles is a critical task in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[1] this compound is a valuable and versatile building block, featuring two reactive carbon-iodine (C-I) bonds that can be selectively functionalized. The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, provides a powerful method for forming carbon-carbon bonds under relatively mild conditions with high functional group tolerance.[2][3][4] The differential reactivity of the C-I bonds on the pyridine ring allows for sequential and regioselective cross-coupling, opening pathways to a diverse array of substituted cyanopyridine derivatives.[5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a complex process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This is typically the rate-determining step, and its efficiency is influenced by the ligand on the palladium and the nature of the halide (C-I > C-Br > C-Cl).[1][8][9]
-
Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[8][10]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Mono-Arylation of this compound
This protocol details a general method for the selective mono-arylation of this compound, primarily at the more reactive C6 position. The C-I bond at the 6-position is generally more susceptible to oxidative addition than the C-I bond at the 3-position, which is sterically hindered by the adjacent cyano group. Stoichiometric control of the boronic acid is crucial for achieving high selectivity.
Materials and Reagents
| Reagent | M.W. | Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 357.91 | 1.0 | 358 mg | Substrate |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 121.93 | 1.1 | 134 mg | Use of boronic esters (e.g., pinacol esters) can increase stability and prevent protodeboronation.[6] |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg | A common, air-stable Pd(II) precatalyst. Other catalysts can be used (see optimization table). |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg | A strong inorganic base effective for a broad range of substrates.[1] K₂CO₃ or K₃PO₄ can also be used. |
| 1,4-Dioxane | - | - | 8 mL | Anhydrous, degassed solvent. |
| Water | - | - | 2 mL | Degassed, deionized. The aqueous phase is crucial for dissolving the base.[8] |
Equipment
-
Oven-dried Schlenk flask or reaction tube with a magnetic stir bar
-
Reflux condenser
-
Inert gas manifold (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Heating mantle or oil bath with temperature control
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and Cs₂CO₃ (2.0 equiv).[1]
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure an oxygen-free environment. This is critical to prevent oxidative degradation of the catalyst and homocoupling of the boronic acid.[5][6]
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-Dioxane and Water by bubbling Argon through the mixture for 15-20 minutes. Add the solvent mixture (10 mL total for a 1 mmol scale) to the reaction flask via syringe.
-
Reaction : Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-Cyano-3-aryl-6-iodopyridine.[11]
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Optimization and Causality Behind Experimental Choices
The success of the Suzuki coupling is highly dependent on the careful selection of catalyst, base, and solvent. The following table provides a starting point for optimization, based on established principles for coupling with halogenated pyridines.
| Catalyst (mol%) | Ligand (if separate) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome & Rationale |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Good general starting point. Pd(PPh₃)₄ is a reliable Pd(0) source, but can be sensitive to air. K₂CO₃ is a milder base, suitable for many substrates.[5] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | For higher activity. Buchwald ligands like SPhos are bulky and electron-rich, promoting fast oxidative addition and reductive elimination, allowing for lower catalyst loading.[1] K₃PO₄ is a stronger base that can be effective for less reactive partners. |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | Broad substrate scope. The dppf ligand provides good stability and activity. DMF is a polar aprotic solvent that can enhance reaction rates but may require higher purification effort.[1] |
| PEPPSI-IPr (3) | - | K₃PO₄ (3) | 2-MeTHF | 80 | For challenging couplings. N-Heterocyclic Carbene (NHC) ligands like IPr are excellent for electron-deficient or sterically hindered substrates and can improve selectivity.[6][12] |
Field-Proven Insights & Troubleshooting
-
Protodeboronation : This side reaction, where the boronic acid is replaced by a proton from water, is a common cause of low yields, especially with heteroaryl boronic acids.[6] Using boronic esters (e.g., pinacol or MIDA esters) or minimizing reaction time can mitigate this issue.
-
Homocoupling : The formation of a biaryl product from two boronic acid molecules is often promoted by the presence of oxygen.[6] Rigorous degassing of solvents and maintaining a positive inert gas pressure are essential to prevent this.
-
Catalyst Deactivation : The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst. This is a well-known issue in couplings with 2-substituted pyridines.[3][13] The use of bulky, electron-donating ligands can often overcome this by favoring the desired catalytic pathway.
-
Selectivity Control : To favor mono-substitution at the C6 position, use of 1.0-1.2 equivalents of the boronic acid is recommended. To achieve di-substitution, a larger excess of boronic acid (>2.5 equivalents), a more active catalyst system, and longer reaction times or higher temperatures may be required.
By carefully controlling the reaction parameters and understanding the potential side reactions, the Suzuki-Miyaura coupling of this compound can be a robust and reliable method for synthesizing a wide range of valuable substituted pyridine compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Cyano-3,6-diiodopyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Highly Functionalized Pyridine Building Block
2-Cyano-3,6-diiodopyridine is a strategically-functionalized heterocyclic compound poised for significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nitrile group and two iodine atoms at positions amenable to selective manipulation, renders it a valuable scaffold for the construction of complex molecular architectures. The electron-withdrawing cyano group modulates the reactivity of the pyridine ring, while the two iodo substituents serve as versatile handles for a variety of cross-coupling reactions. The differential electronic environments of the C-3 and C-6 positions offer the potential for regioselective functionalization, a key advantage in multi-step synthetic campaigns.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering expert insights into its reactivity and field-proven (analogous) protocols for its application in pivotal organic transformations. While direct literature on this specific molecule is emerging, the principles outlined herein are grounded in the well-established chemistry of dihalopyridines and cyanopyridines, providing a robust framework for its successful implementation in the laboratory.
Proposed Synthesis of this compound
While a definitive, high-yielding synthesis of this compound is not widely documented, a plausible synthetic route can be extrapolated from established methodologies for the preparation of related iodinated and cyanated pyridines. A potential pathway could involve the direct iodination of a suitable cyanopyridine precursor or a halogen exchange reaction.
Core Applications in Cross-Coupling Reactions
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are significantly more reactive towards oxidative addition to a palladium(0) catalyst than carbon-bromine or carbon-chlorine bonds, enabling milder reaction conditions and broader functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. For this compound, this reaction opens avenues to a diverse array of biaryl and heteroaryl-substituted pyridines, which are prevalent motifs in pharmacologically active molecules.
Causality Behind Experimental Choices:
-
Regioselectivity: The iodine at the 6-position is expected to be more reactive than the iodine at the 3-position in palladium-catalyzed cross-coupling reactions. This is due to the greater steric hindrance at the C-3 position, being ortho to the cyano group, and the electronic influence of the nitrogen atom favoring oxidative addition at the alpha-position (C-6). This differential reactivity can be exploited for selective mono-functionalization.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) are commonly employed. The ligand influences the reactivity and stability of the catalytic species.
-
Base and Solvent: A base is required to activate the boronic acid partner. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of solvent, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is critical for dissolving the reactants and facilitating the reaction.
Data Presentation: Comparative Conditions for Analogous Suzuki-Miyaura Coupling
| Entry | Dihalopyridine Substrate | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80[1] |
| 2 | 2,6-Dibromopyridine | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90[1] |
| 3 | 2-Bromo-3-iodopyridine | Arylboronic Acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 80 | 12 | Coupling at C3 | -[2] |
Experimental Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling (Analogous Protocol)
This protocol is adapted from established procedures for the selective mono-arylation of dihalopyridines and is expected to favor the formation of 2-cyano-6-aryl-3-iodopyridine derivatives.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding arylalkynes.[3][4] This reaction is instrumental in the synthesis of conjugated systems relevant to materials science and as precursors for various heterocyclic scaffolds in medicinal chemistry.
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[3] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. Copper(I) iodide (CuI) is the most frequently used co-catalyst. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction and to act as a solvent. Anhydrous and deoxygenated conditions are generally preferred to prevent side reactions and catalyst deactivation.[3]
Data Presentation: Comparative Conditions for Analogous Sonogashira Coupling
| Entry | Halopyridine Substrate | Alkyne (Equiv.) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridines | Terminal Alkynes (1.2) | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[6] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkyne (1.0) | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | rt | 16 | High[7] |
| 3 | (2,6-Dibromopyridin-3-yl)methanol | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N/DIPEA | Anhydrous | rt-reflux | - | - |
Experimental Protocol: Sonogashira Coupling (Analogous Protocol)
This protocol is based on general procedures for the Sonogashira coupling of iodopyridines and is expected to be applicable to this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, deoxygenated solvent followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization: Sonogashira Coupling Catalytic Cycles
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Applications in Medicinal Chemistry and Materials Science
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[8] The ability to introduce diverse substituents onto the this compound core via cross-coupling reactions allows for the rapid generation of compound libraries for drug discovery programs. The cyano group itself can serve as a handle for further transformations or as a key pharmacophoric element.
In materials science, highly conjugated organic molecules based on pyridine are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[9] The Sonogashira coupling of this compound with various alkynes can lead to the synthesis of novel chromophores and fluorophores with tunable electronic and photophysical properties.
Conclusion and Future Outlook
This compound represents a versatile and highly promising building block for organic synthesis. While its full potential is yet to be exhaustively explored, the analogous reactivity of related dihalopyridines provides a strong foundation for its application in Suzuki-Miyaura and Sonogashira cross-coupling reactions. The potential for regioselective functionalization adds a significant layer of synthetic utility. As researchers continue to seek novel molecular scaffolds for drug discovery and materials science, the demand for strategically functionalized heterocycles like this compound is expected to grow, paving the way for new discoveries and innovations.
References
- 1. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. 2-Cyano-3,5-dichloropyridine Manufacturer & Supplier in China | CAS 142137-13-1 | High Purity | Applications, Safety, Price [pipzine-chem.com]
- 9. mdpi.com [mdpi.com]
Application Note: Strategic Functionalization of 2-Cyano-3,6-diiodopyridine via Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Substituted 2-cyanopyridines are privileged scaffolds in medicinal chemistry and materials science, serving as crucial intermediates for a wide range of biologically active compounds and functional materials.[1][2] 2-Cyano-3,6-diiodopyridine is a versatile building block that allows for sequential and regioselective functionalization through modern cross-coupling chemistry. This application note provides a comprehensive guide with detailed experimental protocols for the selective functionalization of this compound using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We delve into the principles of regioselectivity, provide step-by-step workflows, and offer expert insights into the rationale behind experimental choices to empower researchers in drug discovery and chemical synthesis.
Introduction: The Significance of Functionalized Cyanopyridines
The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals. The introduction of a cyano group at the 2-position not only modulates the electronic properties of the ring but also serves as a versatile chemical handle for further transformations, such as conversion into amidoximes, a key pharmacophore in drug discovery.[3] The presence of two iodine atoms at the C3 and C6 positions of this compound offers two distinct points for diversification. Palladium-catalyzed cross-coupling reactions are the premier tools for forging new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[4][5] Mastering the selective functionalization of this diiodinated substrate is therefore a critical skill for synthetic chemists.
Principle of Regioselectivity
The ability to functionalize one position on a polyhalogenated scaffold while leaving others untouched is paramount for efficient synthesis. In this compound, the two carbon-iodine (C-I) bonds exhibit differential reactivity. This selectivity is primarily governed by the electronic environment of each position.
-
Position C6: This position is para to the electron-withdrawing cyano group and ortho to the ring nitrogen. This electronic environment makes the C6-I bond more susceptible to oxidative addition to a Palladium(0) catalyst, the rate-limiting step in many cross-coupling cycles.[6]
-
Position C3: This position is meta to the cyano group, experiencing a less pronounced electronic pull.
Consequently, the C6-I bond is significantly more reactive than the C3-I bond . By carefully controlling reaction conditions—such as temperature, reaction time, and stoichiometry of the coupling partner—one can achieve selective mono-functionalization at the C6 position, leaving the C3-I bond intact for subsequent, potentially different, cross-coupling reactions.[6][7]
Caption: Logical workflow for sequential functionalization.
Experimental Protocols for Selective Mono-Functionalization at C6
The following protocols are designed for the selective mono-functionalization at the more reactive C6 position. Optimization may be required for particularly challenging substrates.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties.[5]
Table 1: Materials and Reagents for Suzuki-Miyaura Coupling
| Reagent | Purpose | Typical Amount (Equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid or Ester | Coupling Partner | 1.1 - 1.2 | Using a slight excess ensures complete consumption of the starting material. |
| Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | Palladium Catalyst/Ligand | 0.02 - 0.05 (2-5 mol%) | Catalyst choice can be critical. Pd(PPh₃)₄ is often a good starting point.[8] |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 | Activates the boronic acid for transmetalation.[9] |
| 1,4-Dioxane / Water (4:1) | Solvent | ~0.1 M concentration | Degassing the solvent is crucial to prevent catalyst oxidation. |
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-aryl-2-cyano-3-iodopyridine.[7]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating valuable arylalkyne structures.[10][11]
Table 2: Materials and Reagents for Sonogashira Coupling
| Reagent | Purpose | Typical Amount (Equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Terminal Alkyne | Coupling Partner | 1.2 - 1.5 | Ensure the alkyne is of high purity. |
| Pd(PPh₃)₂Cl₂ | Palladium Catalyst | 0.02 - 0.05 (2-5 mol%) | A common and effective catalyst for this transformation.[12] |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.05 - 0.10 (5-10 mol%) | Crucial for the copper catalytic cycle; facilitates acetylide formation.[10] |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base and Solvent | 5.0 or as solvent | Must be anhydrous and freshly distilled. |
| Tetrahydrofuran (THF) | Co-solvent (optional) | ~0.1 M concentration | Can be used to improve solubility. |
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF (if used) followed by the amine base (e.g., TEA). The mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe while stirring.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often complete within 2-4 hours but can be gently heated (40-50 °C) if sluggish.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. A salt (triethylammonium iodide) will often precipitate as the reaction proceeds.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove precipitated salts and catalyst residues.
-
Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 6-alkynyl-2-cyano-3-iodopyridine.[12][13]
Caption: Experimental workflow for Sonogashira coupling.
Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide array of arylamines, which are prevalent in pharmaceuticals.[4][14]
Table 3: Materials and Reagents for Buchwald-Hartwig Amination
| Reagent | Purpose | Typical Amount (Equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Primary or Secondary Amine | Coupling Partner | 1.2 - 1.5 | The nature of the amine can influence the choice of ligand and base. |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | 0.01 - 0.02 (1-2 mol% Pd) | These are common air-stable pre-catalysts. |
| XPhos, RuPhos, or BINAP | Ligand | 0.02 - 0.04 (2-4 mol%) | Sterically hindered biarylphosphine ligands are often required for high efficiency.[4] |
| NaOt-Bu or K₃PO₄ | Base | 1.5 - 2.0 | NaOt-Bu is a strong, effective base. K₃PO₄ is milder and better for base-sensitive functional groups.[15] |
| Toluene or Dioxane | Solvent | ~0.1 M concentration | Must be anhydrous. |
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the base (e.g., NaOt-Bu, 1.5 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv), and the ligand (e.g., XPhos, 0.02 equiv) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) to the tube.
-
Solvent and Amine: Remove the tube from the glovebox. Add anhydrous toluene via syringe, followed by the amine (1.2 equiv).
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 6-amino-2-cyano-3-iodopyridine.[6][16]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Base is not strong enough or has degraded.4. Reaction temperature is too low. | 1. Use fresh catalyst and ligands. Ensure proper inert atmosphere techniques.2. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon).3. Use fresh, high-purity base.4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Homo-coupling: (e.g., alkyne dimerization in Sonogashira).2. Deboronation: (Suzuki) or decomposition of coupling partner.3. Di-substitution: Reaction is not selective. | 1. For Sonogashira, ensure conditions are strictly anaerobic; consider copper-free conditions if problematic.[17]2. Use a stronger base or different solvent system.3. Lower the reaction temperature, reduce reaction time, or use exactly 1.0 equivalent of the coupling partner. |
| Difficulty in Purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the eluent for column chromatography. Consider a different stationary phase (e.g., alumina) or purification technique (e.g., preparative HPLC or crystallization). |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Applications of 2-Cyano-3,6-diiodopyridine in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. Among the vast array of substituted pyridines, those bearing multiple reactive handles are of particular interest as they serve as versatile platforms for the construction of complex molecular architectures.
This guide focuses on the applications of 2-Cyano-3,6-diiodopyridine , a highly functionalized heterocyclic building block. The presence of a cyano group, a common feature in many biologically active compounds, and two iodine atoms at positions 3 and 6, offers medicinal chemists a powerful tool for molecular elaboration through various cross-coupling reactions.[3][4] The differential reactivity of the two carbon-iodine bonds, influenced by the electronic and steric environment, allows for selective and sequential modifications, paving the way for the synthesis of diverse libraries of compounds for drug discovery.
Synthesis of this compound: A Proposed Route
A potential precursor for this synthesis is 2,3,6-triiodopyridine. Treatment of this starting material with a cyanide source, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), is anticipated to yield the desired product. The reaction may require elevated temperatures to proceed efficiently.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Researchers should perform small-scale test reactions to optimize conditions.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound lies in its application as a scaffold in palladium-catalyzed cross-coupling reactions. The two iodine substituents serve as versatile handles for the introduction of a wide array of chemical moieties, enabling the rapid generation of diverse compound libraries. The inherent differences in the electronic and steric environments of the C-3 and C-6 positions can be exploited to achieve regioselective functionalization.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[6] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, and vinyl groups, which are prevalent in many pharmaceutical agents.
Regioselectivity Considerations:
The regioselectivity of the Suzuki-Miyaura coupling on di-halogenated pyridines is influenced by several factors, including the nature of the halogen, the electronic effects of other substituents, the palladium catalyst and ligand, and the reaction conditions. For di-iodinated pyridines, the relative reactivity of the C-I bonds is a key determinant. Generally, the iodine at the more sterically accessible and/or electronically activated position will react preferentially. In this compound, the C-6 position is generally more sterically accessible than the C-3 position, which is flanked by the cyano group. Therefore, mono-coupling is expected to occur preferentially at the C-6 position under carefully controlled conditions.
Experimental Protocol: Mono-Arylation at the C-6 Position
This protocol is designed to favor the selective mono-arylation at the C-6 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water mixture.
-
Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-cyano-3-iodopyridine.
Workflow for Suzuki-Miyaura Coupling:
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-2-cyano-3-iodopyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Cyano-3-iodo-6-(4-methoxyphenyl)pyridine | 82 |
| 3 | 3-Thienylboronic acid | 2-Cyano-3-iodo-6-(thiophen-3-yl)pyridine | 78 |
Note: Yields are hypothetical and for illustrative purposes.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable in medicinal chemistry for the synthesis of compounds containing the alkynyl functional group, which can act as a rigid linker or a pharmacophore itself.
Regioselectivity Considerations:
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to exhibit regioselectivity. The greater reactivity of the C-I bond at the less sterically hindered C-6 position should allow for selective mono-alkynylation.
Experimental Protocol: Mono-Alkynylation at the C-6 Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 6-alkynyl-2-cyano-3-iodopyridine.
Catalytic Cycle of Sonogashira Coupling:
Caption: Simplified catalytic cycle of the Sonogashira reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[9][10] This reaction is particularly valuable in medicinal chemistry for the synthesis of anilines, N-heterocycles, and other amine-containing pharmacophores.
Regioselectivity Considerations:
The regioselectivity of the Buchwald-Hartwig amination on this compound is anticipated to favor substitution at the C-6 position, driven by steric accessibility. Careful selection of the palladium catalyst, ligand, and base is crucial to achieve high selectivity and yield.
Experimental Protocol: Mono-Amination at the C-6 Position
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-amino-2-cyano-3-iodopyridine derivative.
Workflow for Buchwald-Hartwig Amination:
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Biological Significance of the 2-Cyanopyridine Scaffold
The 2-cyanopyridine moiety is a recurring structural motif in a wide range of biologically active molecules. Its presence can influence the electronic properties of the parent molecule and participate in key interactions with biological targets. Numerous studies have highlighted the diverse pharmacological activities associated with cyanopyridine derivatives, including:
-
Anticancer Activity: Many cyanopyridine-containing compounds have demonstrated potent anticancer activity through various mechanisms, such as the inhibition of kinases and other enzymes involved in cell proliferation and survival.[3]
-
Enzyme Inhibition: The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active site of enzymes, leading to their inhibition. For example, derivatives of 2-amino-3-cyanopyridine have been investigated as inhibitors of carbonic anhydrase.[3]
-
Antimicrobial and Antiviral Properties: The cyanopyridine scaffold has been incorporated into molecules with significant antibacterial, antifungal, and antiviral activities.
The ability to readily diversify the this compound core through the cross-coupling reactions described above provides a powerful strategy for the exploration of new chemical space around this biologically relevant scaffold.
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a biologically relevant cyanopyridine core and two differentially reactive iodine atoms allows for the strategic and regioselective synthesis of a vast array of complex, polysubstituted pyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this scaffold in their quest for novel therapeutic agents.
References
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 2-Cyano-3,6-diiodopyridine in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the application of 2-Cyano-3,6-diiodopyridine as a versatile intermediate in pharmaceutical research and development. We delve into the strategic importance of its unique molecular architecture, detailing its physicochemical properties and safety protocols. The core of this guide is dedicated to field-proven experimental protocols for key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are designed to be self-validating, with explanations for experimental choices to ensure reproducibility and success. Quantitative data is summarized for clarity, and workflows are visualized to enhance understanding for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, present in a multitude of approved drugs. This compound emerges as a particularly valuable building block due to its trifunctional nature. The strategic placement of two iodine atoms and a cyano group on the pyridine ring offers a powerful platform for constructing complex molecular architectures.
-
Pyridine Core: A foundational element in numerous pharmaceuticals, providing favorable pharmacokinetic properties.
-
Iodo Groups: The two iodine atoms at the C3 and C6 positions serve as excellent leaving groups for a wide array of palladium-catalyzed cross-coupling reactions. Their differential reactivity can potentially be exploited for sequential, site-selective functionalization. Carbon-iodine bonds are the most reactive of the carbon-halogen bonds in the crucial oxidative addition step of these catalytic cycles.
-
Cyano Group: The nitrile moiety is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions.[1] Furthermore, the cyano group itself is a key pharmacophore in certain drug classes.[1][2][3]
This combination of features allows for the rapid and efficient generation of diverse compound libraries, a critical activity in the hit-to-lead and lead optimization phases of drug discovery.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The data presented below is synthesized from available information on structurally related compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) from your supplier.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₆H₂I₂N₂ | N/A |
| Molecular Weight | 355.90 g/mol | N/A |
| Appearance | Expected to be a solid, potentially off-white to yellow | [4] |
| Melting Point | Not available. For comparison, 3-cyanopyridine melts at 47-51 °C. | [4][5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF). Low water solubility is likely. | [6] |
Safety & Handling Precautions:
This compound, like many nitrile-containing and halogenated heterocyclic compounds, should be handled with care.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors.[7] Avoid contact with skin, eyes, and clothing.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep locked up.[7]
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for similar compounds.[7] In case of exposure, seek immediate medical attention.[8]
Core Applications: Cross-Coupling Methodologies
The primary utility of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bonds facilitates these transformations under relatively mild conditions.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures prevalent in pharmaceuticals.[9] This reaction couples the diiodopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[10]
Causality in Protocol Design:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is used. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle, improving reaction efficiency.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to palladium.[10]
-
Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and SPhos (0.04 eq.).
-
Add potassium carbonate (K₂CO₃, 3.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-arylated cyanopyridine derivative.
dot
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira reaction is an effective method for forming C-C bonds between aryl halides and terminal alkynes, providing access to arylethynyl moieties.[11][12] This transformation is catalyzed by palladium and typically requires a copper(I) co-catalyst.[11]
Causality in Protocol Design:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation to the palladium center than the alkyne itself, accelerating the reaction.[11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base to deprotonate the alkyne and often as the solvent.
-
Ligand: A phosphine ligand, like triphenylphosphine (PPh₃), is used to stabilize the palladium catalyst.
Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous triethylamine (TEA) or a mixture of THF/TEA.
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-8 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
A key advantage of this substrate is the potential for sequential couplings. After a first Sonogashira reaction, the remaining C-I bond can be used in a subsequent, different coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to build molecular complexity.[13]
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[14][15] This reaction couples aryl halides with primary or secondary amines.[14][16]
Causality in Protocol Design:
-
Ligand is Key: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos, BrettPhos) are essential.[15] They promote the reductive elimination step, which forms the C-N bond and is often the rate-limiting step of the cycle.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, as it is effective at deprotonating the amine or the palladium-amine complex without competing as a nucleophile.[17][18]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Experimental Protocol: Mono-Amination via Buchwald-Hartwig Coupling
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq.), (±)-BINAP (0.045 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).[17]
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
After the reaction is complete (monitor by LC-MS, typically 6-24 hours), cool to room temperature.
-
Dilute with diethyl ether or ethyl acetate and filter through Celite.
-
Wash the filtrate with brine, dry the organic layer over MgSO₄, and concentrate.
-
Purify by column chromatography to isolate the aminated pyridine product.
// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#5F6368"]; L1 [label="Oxidative\nAddition"]; L2 [label="Ligand Exchange\n& Deprotonation"]; L3 [label="Reductive\nElimination"];
Pd0 -> PdII_Aryl [headlabel=<Oxidative Addition>]; PdII_Aryl -> Amide_Complex [headlabel=<Amine Binding>]; Amide_Complex -> Pd0 [headlabel=<Reductive Elimination>];
}
References
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Note: 2-Cyano-3,6-diiodopyridine as a Versatile Scaffold for the Synthesis of Novel Heterocycles
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science. It is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its importance as a privileged structure.[1] Pyridine derivatives are integral to a vast array of natural products, including vitamins and alkaloids, and synthetic pharmaceuticals with diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The unique electronic properties of the pyridine nucleus, particularly the nitrogen atom's ability to act as a hydrogen bond acceptor, significantly enhance pharmacokinetic profiles and receptor binding interactions.[3]
This application note provides a detailed guide to the synthetic utility of 2-Cyano-3,6-diiodopyridine, a highly functionalized and versatile building block. This substrate offers three distinct reactive sites: two iodine atoms at the C3 and C6 positions, amenable to a variety of palladium-catalyzed cross-coupling reactions, and a cyano group at C2, which can serve as a key functional handle for subsequent annulation and transformation into novel fused heterocyclic systems. We will explore key protocols for functionalizing this scaffold and demonstrate its potential for rapidly generating molecular complexity.
Overall Synthetic Strategy
The strategic value of this compound lies in its capacity for selective, stepwise functionalization. The two iodine atoms exhibit different reactivity profiles due to their electronic environments, allowing for controlled mono- or di-substitution via established cross-coupling methodologies. The resulting intermediates, bearing newly installed functionalities adjacent to the cyano group, are primed for intramolecular cyclization, leading to the formation of diverse fused pyridyl systems.
Caption: Synthetic pathways from this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bonds at the 3- and 6-positions are ideal handles for introducing carbon and nitrogen substituents using palladium catalysis. These reactions are foundational for building molecular diversity from the pyridine core.
Sonogashira Coupling for Alkynylpyridine Synthesis
Principle and Rationale: The Sonogashira reaction is a highly reliable method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[4] This reaction proceeds under mild conditions and is catalyzed by a combination of palladium and a copper(I) salt, such as CuI.[5] The introduction of an alkynyl group is strategically important as it provides a rigid linker for extending the molecule and serves as a versatile precursor for subsequent cyclization reactions to form fused heterocycles.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired terminal alkyne (1.1-2.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.), and Copper(I) iodide (CuI, 0.1 equiv.).
-
Add a suitable degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired alkynylpyridine.
Data Presentation:
| Entry | Terminal Alkyne (R-C≡CH) | Product Structure (Example at C6) | Typical Yield |
|---|---|---|---|
| 1 | Phenylacetylene | 2-Cyano-6-phenylethynyl-3-iodopyridine | 85-95% |
| 2 | Trimethylsilylacetylene | 2-Cyano-6-(trimethylsilylethynyl)-3-iodopyridine | 80-90% |
| 3 | Propargyl alcohol | 2-Cyano-6-(3-hydroxyprop-1-yn-1-yl)-3-iodopyridine | 70-85% |
Suzuki-Miyaura Coupling for Aryl- and Heteroarylpyridine Synthesis
Principle and Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for C-C bond formation, involving the reaction of an organoboron compound (boronic acid or ester) with an aryl halide.[7] Its popularity stems from its mild reaction conditions, high functional group tolerance, commercial availability of a vast library of boronic acids, and the non-toxic nature of its boron-containing byproducts. This reaction is ideal for installing diverse aryl or heteroaryl moieties onto the pyridine core, which is a common strategy in drug design to modulate biological activity and physicochemical properties.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for 2-Cyano-3,6-diiodopyridine in Materials Science
Introduction: The Strategic Value of 2-Cyano-3,6-diiodopyridine in Advanced Materials
In the landscape of materials science, the rational design of molecular building blocks is paramount to achieving novel functionalities. This compound is a highly functionalized heterocyclic compound poised as a strategic precursor for a new generation of organic electronic materials. Its unique trifunctional architecture—a π-deficient pyridine ring, an electron-withdrawing cyano group, and two reactive iodine atoms—offers a powerful toolkit for researchers in organic electronics, polymer chemistry, and drug development.
The pyridine core, being electron-deficient, facilitates the development of n-type and ambipolar organic semiconductors, which are crucial for the advancement of organic field-effect transistors (OFETs) and complementary logic circuits.[1][2] The strongly electron-withdrawing cyano (-CN) group further lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting materials, a key strategy in designing high-performance electron-transporting materials.[3]
Crucially, the two iodine substituents at the 2- and 6-positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Sonogashira couplings. This allows for the precise and efficient construction of well-defined conjugated polymers and complex molecular architectures. The di-iodination provides a versatile platform for creating linear polymer chains, essential for achieving the long-range order and charge transport required in semiconductor applications.
This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed, field-proven protocols for its use in the synthesis of conjugated polymers for organic electronics.
Core Applications in Materials Science
The unique electronic and structural features of this compound make it a versatile building block for a range of advanced materials. Its primary applications lie in the synthesis of donor-acceptor (D-A) conjugated polymers for organic electronics.
Organic Field-Effect Transistors (OFETs)
The development of high-performance n-type and ambipolar organic semiconductors has lagged behind their p-type counterparts. The electron-deficient nature of the pyridine ring, amplified by the cyano group, makes this compound an ideal acceptor unit in D-A conjugated polymers.[1][2] By coupling this monomer with various electron-donating (donor) units, researchers can systematically tune the frontier molecular orbital energy levels (HOMO and LUMO) and the bandgap of the resulting polymers to achieve efficient electron transport.
Organic Photovoltaics (OPVs)
In the context of OPVs, the ability to tune the electronic properties of the active layer materials is critical for efficient charge separation and transport. Polymers derived from this compound can be employed as either the electron acceptor or as a component in the electron donor material in bulk heterojunction solar cells. The cyano group can also enhance the solubility and processability of the resulting polymers.
Fluorescent Materials and Sensors
The rigid, conjugated structures that can be synthesized from this compound often exhibit interesting photophysical properties, including fluorescence.[4] These materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The pyridine nitrogen can also act as a coordination site for metal ions, opening possibilities for the development of selective metal ion sensors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative conjugated polymer using this compound via Stille cross-coupling polymerization. This method is widely used for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups and generally mild reaction conditions.
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization
This protocol describes the synthesis of a copolymer of this compound with a distannylated donor monomer, for example, 2,5-bis(trimethylstannyl)thiophene. This reaction creates a poly(cyanopyridine-alt-thiophene) copolymer, a material with potential for use in OFETs.
Reaction Scheme:
A representative Stille polymerization workflow.
Materials and Reagents:
-
This compound (Monomer A)
-
2,5-Bis(trimethylstannyl)thiophene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Anhydrous, degassed toluene (Solvent)
-
Argon or Nitrogen gas (Inert atmosphere)
-
Standard Schlenk line and glassware
-
Methanol, Hexane, Acetone (for purification)
-
Soxhlet extraction apparatus
-
Cellulose thimbles
Procedure:
-
Inert Atmosphere Setup: All glassware should be thoroughly dried in an oven and cooled under a stream of argon or nitrogen. The reaction is performed under an inert atmosphere using a Schlenk line.
-
Monomer and Catalyst Loading: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).
-
Causality: The precise 1:1 stoichiometry of the monomers is crucial for achieving high molecular weight polymer. The palladium catalyst is the active species that facilitates the carbon-carbon bond formation.
-
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen, which can deactivate the palladium catalyst.
-
Polymerization: Heat the reaction mixture to 90-110 °C with vigorous stirring. The reaction progress can be monitored by the gradual increase in viscosity of the solution. The reaction is typically run for 24-48 hours.
-
End-Capping: To ensure the termination of the polymer chains with well-defined end groups, end-capping agents can be added. For example, a small amount of 2-bromothiophene can be added to cap the stannyl end groups, followed by the addition of 2-(trimethystannyl)thiophene to cap the iodo end groups. Each end-capping step is typically allowed to react for 2-4 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirred methanol. The polymer will precipitate as a solid.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with methanol, hexane, and acetone to remove residual monomers, oligomers, and catalyst residues.
-
For rigorous purification, perform Soxhlet extraction of the polymer with methanol, acetone, hexane, and finally with a good solvent for the polymer such as chloroform or chlorobenzene to fractionate the polymer and remove impurities.
-
Precipitate the purified polymer from the chloroform or chlorobenzene fraction by adding it to methanol.
-
Collect the final polymer product by filtration and dry it under vacuum.
-
Self-Validation: The success of the polymerization can be validated by a notable increase in the viscosity of the reaction mixture. The final polymer should be a colored, fibrous solid. Characterization by Gel Permeation Chromatography (GPC) will confirm the molecular weight and polydispersity index (PDI). A high molecular weight and a PDI close to 2 are indicative of a successful step-growth polymerization.
Protocol 2: Device Fabrication - Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using the synthesized polymer.
Workflow for OFET fabrication.
Materials and Equipment:
-
Synthesized Donor-Acceptor Copolymer
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (as the gate electrode and dielectric)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
High-purity solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Spin-coater
-
Hotplate
-
Thermal evaporator
-
Shadow mask for source/drain electrodes
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with HMDS vapor or solution to passivate surface hydroxyl groups and promote better film morphology. This is a critical step for achieving high device performance.
-
Causality: The HMDS treatment renders the hydrophilic SiO₂ surface hydrophobic, which improves the molecular ordering of the deposited organic semiconductor film.
-
-
Polymer Solution Preparation: Prepare a solution of the synthesized polymer in a suitable solvent (e.g., 5-10 mg/mL in chloroform). Gently heat and stir the solution to ensure complete dissolution.
-
Thin Film Deposition: Spin-coat the polymer solution onto the treated Si/SiO₂ substrate. The spin speed and time should be optimized to achieve a uniform film with the desired thickness (typically 30-100 nm).
-
Thermal Annealing: Anneal the polymer thin film on a hotplate at a temperature below the polymer's glass transition temperature (e.g., 100-150 °C) for 30-60 minutes under an inert atmosphere.
-
Causality: Annealing improves the crystallinity and molecular packing of the polymer chains, which is essential for efficient charge transport.
-
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of gold) onto the polymer film through a shadow mask using a thermal evaporator. The channel length and width are defined by the shadow mask.
-
Device Characterization: Characterize the electrical properties of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions. Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
Data Presentation
The performance of OFETs based on polymers derived from this compound can be summarized in a table for easy comparison. The following is a representative data table for a hypothetical polymer, "P-CNPy-T," synthesized from this compound and a thiophene-based comonomer.
| Property | Value |
| Polymer Properties | |
| Molecular Weight (Mn) | 25 kDa |
| Polydispersity Index (PDI) | 2.1 |
| HOMO Energy Level | -5.8 eV |
| LUMO Energy Level | -3.6 eV |
| Optical Bandgap | 2.2 eV |
| OFET Performance | |
| Charge Carrier Mobility (µ) | up to 0.1 cm²/Vs (n-type) |
| On/Off Current Ratio | > 10⁵ |
| Threshold Voltage (Vth) | +20 V |
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of advanced organic materials. Its unique electronic properties and synthetic accessibility through cross-coupling reactions make it a valuable tool for creating novel conjugated polymers for a variety of applications in organic electronics. The protocols provided herein offer a solid foundation for researchers to explore the potential of this molecule in their own materials development efforts. Future research may focus on the synthesis of a wider range of copolymers with different donor units to further fine-tune the material properties for specific applications in flexible displays, sensors, and next-generation solar cells.
References
The Art of Precision: A Guide to Palladium-Catalyzed Reactions of 2-Cyano-3,6-diiodopyridine for Advanced Synthesis
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds remains a cornerstone of innovation, particularly in the realms of drug discovery and materials science. Among these, the pyridine nucleus is a privileged structure, and its polysubstituted derivatives are highly sought after. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-Cyano-3,6-diiodopyridine, a versatile and strategically designed building block for the synthesis of complex molecular architectures.
This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this diiodinated cyanopyridine. We will delve into the mechanistic nuances and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The focus will be on achieving regioselective functionalization, a critical aspect when working with dihalogenated substrates.
The Strategic Advantage of this compound
The structure of this compound is not arbitrary; it is engineered for selective, sequential functionalization. The two iodine atoms at the C3 and C6 positions exhibit differential reactivity, primarily due to the electronic influence of the cyano group at C2 and the nitrogen atom within the pyridine ring. Typically, the C6 position is more susceptible to oxidative addition to a palladium(0) catalyst due to its para-like relationship with the electron-withdrawing cyano group and its alpha position relative to the ring nitrogen. This inherent electronic bias allows for a stepwise approach to introduce different functionalities at the C6 and C3 positions, thereby enabling the construction of highly diverse and complex pyridine derivatives.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds.[1] When applied to this compound, it allows for the introduction of aryl and heteroaryl moieties, which are prevalent in pharmaceutical compounds.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] The regioselectivity of the initial oxidative addition to the C-I bond of this compound is the critical determinant for the final product in a mono-arylation. The C6-iodine bond is generally more reactive than the C3-iodine bond. This is attributed to the combined electron-withdrawing effects of the adjacent ring nitrogen and the cyano group at the 2-position, which make the C6 position more electrophilic.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Regioselective Mono-Arylation at the C6 Position
This protocol details the selective coupling of an arylboronic acid at the C6 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.02 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2-cyano-3-iodo-6-arylpyridine.
Table 1: Representative Suzuki-Miyaura Mono-Arylation of this compound
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Cyano-3-iodo-6-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Cyano-3-iodo-6-(4-methoxyphenyl)pyridine | 90 |
| 3 | 3-Thienylboronic acid | 2-Cyano-3-iodo-6-(thiophen-3-yl)pyridine | 78 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
For the synthesis of the di-arylated product, an excess of the boronic acid (2.5-3.0 equivalents) and a higher catalyst loading may be employed, with prolonged reaction times.
II. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, providing access to aryl and vinyl alkynes.[3][4]
Mechanistic Considerations
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[5] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The regioselectivity in the case of this compound again favors the more electrophilic C6 position for the initial coupling.
Diagram of the Sonogashira Experimental Workflow:
Caption: A typical experimental workflow for the Sonogashira coupling.
Protocol for Regioselective Mono-Alkynylation at the C6 Position
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a mixture of degassed THF and Et₃N (typically a 2:1 ratio).
-
Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) to the solution.
-
Stir the reaction mixture at room temperature to 50 °C for 2-6 hours under an inert atmosphere. Monitor the reaction's progress.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 2-cyano-3-iodo-6-alkynylpyridine.
Table 2: Representative Sonogashira Mono-Alkynylation of this compound
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Cyano-3-iodo-6-(phenylethynyl)pyridine | 92 |
| 2 | Trimethylsilylacetylene | 2-Cyano-3-iodo-6-((trimethylsilyl)ethynyl)pyridine | 88 |
| 3 | 1-Hexyne | 2-Cyano-3-iodo-6-(hex-1-yn-1-yl)pyridine | 85 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
III. The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in many biologically active molecules.[6][7] This reaction allows for the formation of C-N bonds under relatively mild conditions.
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex.[8] Reductive elimination then furnishes the desired arylamine and regenerates the active catalyst. The regioselectivity, as with the other couplings, is expected to favor the C6 position of this compound.
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol for Regioselective Mono-Amination at the C6 Position
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and NaOt-Bu (1.4 eq).
-
Add this compound (1.0 eq) and degassed toluene.
-
Add the amine (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction to 90-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 6-amino-2-cyano-3-iodopyridine.
Table 3: Representative Buchwald-Hartwig Mono-Amination of this compound
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(6-Cyano-5-iodopyridin-2-yl)morpholine | 80 |
| 2 | Aniline | N-(6-Cyano-5-iodopyridin-2-yl)aniline | 75 |
| 3 | Benzylamine | N-Benzyl-6-cyano-5-iodopyridin-2-amine | 78 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
IV. Stepwise Functionalization: A Gateway to Molecular Diversity
The true utility of this compound lies in the ability to perform sequential, distinct cross-coupling reactions at the C6 and C3 positions. By first selectively reacting at the more activated C6 position under controlled conditions, a mono-functionalized intermediate is isolated. This intermediate, now possessing a single C-I bond at the less reactive C3 position, can then be subjected to a second, different palladium-catalyzed coupling reaction. This powerful strategy allows for the introduction of two different substituents, opening up a vast chemical space for the synthesis of novel compounds with tailored properties.
For instance, a Sonogashira coupling can be performed at the C6 position, followed by a Suzuki coupling at the C3 position of the resulting 2-cyano-3-iodo-6-alkynylpyridine. This approach requires careful optimization of the reaction conditions for each step to ensure high selectivity and yield.
Conclusion
This compound is a highly valuable building block for the synthesis of complex and diverse pyridine derivatives. Its differential reactivity at the C3 and C6 positions under palladium catalysis allows for precise and regioselective functionalization. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for researchers to explore the rich chemistry of this versatile substrate. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, the synthetic chemist can unlock the full potential of this compound in the pursuit of novel molecules for a wide range of applications.
References
- 1. New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide | Semantic Scholar [semanticscholar.org]
- 2. Palladium-Catalyzed Oxidation of β-C(sp3)–H Bonds of Primary Alkylamines through a Rare Four-Membered Palladacycle Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 8. Domino C–C/C–O bond formation: palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Cyano-3,6-diiodopyridine
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging, yet synthetically valuable, substrate 2-Cyano-3,6-diiodopyridine . Our goal is to provide you with in-depth, field-proven insights and systematic troubleshooting strategies to overcome common hurdles and optimize your reaction outcomes.
Troubleshooting Guide: From Low Yields to No Reaction
This section is structured to address the most pressing experimental challenges in a question-and-answer format. We will diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.
Q1: My reaction is resulting in a low to non-existent yield of the desired coupled product. What are the primary factors I should investigate?
A low or zero yield is the most common issue and can almost always be traced back to one of the core components of the reaction: the catalyst system, the reaction conditions, or the integrity of the reagents. A systematic approach is crucial.
A1: Systematic Troubleshooting Workflow
A logical diagnostic process is key to identifying the root cause of low conversion.
Technical Support Center: Synthesis of 2-Cyano-3,6-diiodopyridine
Introduction
Welcome to the technical support guide for the synthesis of 2-Cyano-3,6-diiodopyridine. This molecule represents a highly functionalized pyridine core, making it a potentially valuable building block in medicinal chemistry and materials science. However, its synthesis is not straightforward and presents several distinct challenges arising from the electronic properties of the pyridine ring and the reactivity of its substituents.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers and drug development professionals. We will address common issues encountered during a proposed synthetic route, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Proposed Synthetic Pathway
Given the lack of a standardized, one-step protocol, a multi-step approach is proposed, starting from the commercially available 2-aminopyridine. This pathway involves an initial di-iodination followed by a Sandmeyer reaction to introduce the cyano group.
Caption: Proposed two-step synthesis of this compound.
Part 1: Troubleshooting the Di-iodination of 2-Aminopyridine
This initial step is critical for establishing the correct substitution pattern. The primary challenges involve achieving complete di-iodination and ensuring the correct regioselectivity.
Q1: I am observing low yields and a mixture of mono-iodinated and unreacted starting material. What is causing the incomplete reaction?
A1: Incomplete iodination is a common issue stemming from the deactivation of the pyridine ring after the first iodine atom is introduced. Here’s a breakdown of the causes and solutions:
-
Mechanism and Electronic Effects: The reaction is an electrophilic aromatic substitution. While the amino group (-NH₂) is strongly activating and ortho-, para-directing, the pyridine nitrogen is deactivating. Once the first iodine atom is added, its electron-withdrawing inductive effect further deactivates the ring, making the second substitution significantly slower.
-
Choice of Iodinating Agent: The choice of reagent is critical.
-
Iodine (I₂): Molecular iodine is a mild iodinating agent. Its effectiveness can be dramatically increased by an oxidizing agent like hydrogen peroxide (H₂O₂) or nitric acid, which generates a more potent electrophilic iodine species in situ. A patent for a similar synthesis of 2-amino-5-iodopyridine utilizes I₂ with H₂O₂ in water.[1]
-
N-Iodosuccinimide (NIS): NIS is a more powerful and often more reliable source of electrophilic iodine. It typically requires an acid catalyst (e.g., trifluoroacetic acid) to protonate the pyridine nitrogen, further activating the ring towards substitution.
-
-
Reaction Conditions:
-
Temperature: Insufficient temperature can lead to slow reaction rates. While some iodinations proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of your iodinating agent to account for potential side reactions or reagent degradation.
-
Troubleshooting Table: Incomplete Iodination
| Parameter | Problem | Recommended Action |
|---|---|---|
| Reagent | I₂ alone is not reactive enough. | Add an oxidizing agent like H₂O₂ or switch to a stronger reagent like N-Iodosuccinimide (NIS). |
| Catalyst | Reaction is sluggish. | If using NIS, add a strong acid catalyst like TFA. |
| Temperature | Reaction has stalled at room temp. | Gently heat the reaction to 40-60 °C, monitoring for degradation. |
| Equivalents | Less than 2 eq. of iodinating agent. | Increase to 2.2-2.5 equivalents. |
Q2: My main product is the 2-amino-3,5-diiodopyridine isomer. How can I improve regioselectivity for the 3,6-positions?
A2: Regioselectivity is governed by a combination of electronic and steric effects. The -NH₂ group directs ortho (position 3) and para (position 5). The pyridine nitrogen directs meta to itself (positions 3 and 5). Therefore, positions 3 and 5 are electronically favored. Directing to the 6-position is less common and often requires specific conditions or starting materials. Forcing di-iodination at the 3 and 6 positions is challenging. A more viable, though longer, route might involve starting with a pre-functionalized pyridine, such as 2-amino-6-iodopyridine, and then performing a second iodination at the 3-position. However, if you must proceed from 2-aminopyridine, manipulating steric hindrance and reaction conditions is your primary tool, although success is not guaranteed.
Q3: I have a complex mixture of products that is very difficult to separate by silica gel chromatography. What are my options?
A3: Halogenated pyridines, especially those with free amino groups, can be challenging to purify on standard silica gel due to strong binding and potential decomposition.
-
Column Chromatography Alternatives:
-
Basic Alumina: For compounds sensitive to acidic silica, basic alumina is an excellent alternative.[2] It can prevent decomposition and may offer different selectivity for separating your isomers.
-
Gradient Elution: Use a very shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). A slow, careful gradient is key to resolving closely-eluting spots.
-
-
Recrystallization: If a solid product is obtained, recrystallization is a powerful purification technique. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone).
-
Acid-Base Extraction: You can exploit the basicity of the pyridine nitrogen and the amino group. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your aminopyridine products will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent. This will remove non-basic impurities.
Part 2: Troubleshooting the Sandmeyer Reaction
The Sandmeyer reaction converts the 2-amino group into the desired 2-cyano group via a diazonium salt intermediate.[3][4] This is a classic but often temperamental reaction, especially with heterocyclic amines.[5][6]
Caption: Key stages of the Sandmeyer reaction.
Q4: My reaction mixture turns dark brown or black immediately after adding sodium nitrite, and I isolate very little product. What is happening?
A4: This indicates the rapid decomposition of the diazonium salt. Pyridine diazonium salts are notoriously less stable than their aniline counterparts.
-
Critical Temperature Control: The diazotization step must be performed at low temperatures, typically between 0 °C and 5 °C.[6] Use an ice-salt bath to maintain this temperature range. Adding the sodium nitrite solution slowly, dropwise, is crucial to manage the exothermic reaction and prevent localized heating.
-
Acidic Conditions: The reaction requires a strong acid (e.g., HCl, H₂SO₄) to generate nitrous acid (HONO) in situ and to stabilize the resulting diazonium salt.[7][8] Ensure your aminopyridine is fully dissolved and protonated in the acid before beginning nitrite addition.
-
Hydrolysis Side Reaction: If the temperature rises or the concentration of the diazonium salt is too high, it will rapidly hydrolyze to form the corresponding 2-hydroxypyridine derivative, releasing nitrogen gas.[9] This is often a major byproduct.
Q5: During the cyanation step with CuCN, I get a very low yield of the nitrile product and a significant amount of the 2-hydroxypyridine byproduct. How can I favor cyanation?
A5: This is a classic Sandmeyer problem where the nucleophilic substitution by cyanide is competing with hydrolysis.
-
Mechanism: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3] It is catalyzed by copper(I) salts. The Cu(I) transfers an electron to the diazonium salt, which then decomposes to an aryl radical and N₂ gas. This radical then reacts with a ligand from the copper(II) species to form the final product.
-
Neutralization: The diazonium salt solution is highly acidic. Before adding it to the copper(I) cyanide solution, the cyanide solution should be prepared and ready. The acidic diazonium solution should be added slowly to the basic/neutral cyanide solution. Attempting to add the cyanide salt directly to the acidic diazonium mixture will result in the formation of toxic HCN gas and will not be effective. A carefully controlled pH is essential.
-
Reagent Purity: Ensure your CuCN is of good quality. Old or oxidized copper cyanide will be less effective.
Q6: The final this compound product seems to degrade over time, even after purification. How should it be handled and stored?
A6: Highly substituted, electron-deficient pyridine rings, especially with multiple halogen atoms, can be sensitive to nucleophiles, light, and heat.
-
Stability: The two iodine atoms and the cyano group are strong electron-withdrawing groups, making the pyridine ring susceptible to nucleophilic aromatic substitution if strong nucleophiles are present (e.g., residual base from workup). Halogenated pyridines can also be light-sensitive.
-
Storage Conditions: Store the final product under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial or wrapped in foil), and at a low temperature (e.g., in a freezer at -20 °C).[10]
-
Purification: During purification, avoid prolonged exposure to strong acids or bases. Use neutral or deactivated stationary phases for chromatography if possible. Ensure all solvents are removed thoroughly before storage, as residual protic solvents could contribute to degradation over time.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,6-diiodopyridine
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Aminopyridine | 94.12 | 5.0 g | 53.1 mmol | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 26.3 g | 116.9 mmol | 2.2 |
| Acetonitrile (MeCN) | - | 200 mL | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 4.9 mL | 63.7 mmol | 1.2 |
Procedure:
-
To a 500 mL round-bottom flask, add 2-aminopyridine and acetonitrile. Stir until fully dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add trifluoroacetic acid dropwise. A mild exotherm may be observed.
-
In a separate beaker, dissolve N-Iodosuccinimide in acetonitrile. Add this solution to the reaction flask dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate).
-
Workup: Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude solid by column chromatography on silica gel or basic alumina, using a gradient of ethyl acetate in hexanes.
Protocol 2: Sandmeyer Synthesis of this compound
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Amino-3,6-diiodopyridine | 345.91 | 5.0 g | 14.5 mmol | 1.0 |
| Hydrochloric Acid (conc.) | - | 15 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 g | 15.9 mmol | 1.1 |
| Copper(I) Cyanide (CuCN) | 89.56 | 1.55 g | 17.3 mmol | 1.2 |
| Potassium Cyanide (KCN) | 65.12 | 1.13 g | 17.3 mmol | 1.2 |
Procedure:
-
Diazotization:
-
In a 250 mL flask, suspend 2-amino-3,6-diiodopyridine in water (50 mL).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add concentrated HCl. Stir for 15 minutes until a fine slurry of the hydrochloride salt forms.
-
Dissolve sodium nitrite in water (10 mL). Add this solution dropwise to the cold suspension over 20 minutes, keeping the temperature strictly below 5 °C. The solid should dissolve to form a clear solution of the diazonium salt. Keep this solution cold.
-
-
Cyanide Solution Preparation:
-
CAUTION: KCN and CuCN are highly toxic. Handle with extreme care in a fume hood.
-
In a separate 500 mL flask, dissolve CuCN and KCN in water (50 mL). Gently warm to ~50 °C to aid dissolution, then cool to room temperature.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution from step 1 to the cyanide solution from step 2. Vigorous bubbling (N₂ evolution) will occur. Control the addition rate to keep the reaction from foaming over.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then gently heat to 50-60 °C for another hour to ensure complete decomposition of the diazonium salt.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and extract three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexanes). The product is expected to be a solid.
-
References
- 1. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 2. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Purification of 2-Cyano-3,6-diiodopyridine
Welcome to the Technical Support Center for the purification of 2-Cyano-3,6-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this specialized heterocyclic compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.
Introduction
This compound is a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. The presence of two iodine atoms and a cyano group makes it a versatile building block for further chemical modifications. However, these same functionalities can present unique challenges during purification. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for effective purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude this compound appears as a dark, oily residue after synthesis. What are the likely impurities and how can I obtain a solid product?
Answer: A dark, oily crude product often indicates the presence of residual solvents, unreacted starting materials, and colored byproducts. Common impurities in the synthesis of halogenated pyridines can include partially iodinated species (e.g., 2-cyano-3-iodopyridine or 2-cyano-6-iodopyridine), starting materials like 2-cyanopyridine, and potentially polymeric materials formed under harsh reaction conditions.
Recommended Troubleshooting Workflow:
-
Initial Work-up: Ensure your initial aqueous work-up is thorough. Washing the organic layer with a sodium thiosulfate solution can help remove residual iodine, a common source of color. Brine washes will aid in the removal of water and some polar impurities.
-
Solvent Removal: Complete removal of high-boiling point solvents used in the synthesis (e.g., DMF, DMSO) is crucial. This can be achieved by high-vacuum evaporation, possibly with gentle heating. Co-evaporation with a lower-boiling point solvent like toluene can also be effective.
-
Inducing Crystallization: If the product remains oily, attempting to induce crystallization is a good next step. Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained pure crystal, if available, is also highly effective.
Question 2: I am struggling to purify this compound by recrystallization. It either "oils out" or the recovery is very low. What solvent systems should I try?
Answer: "Oiling out" during recrystallization occurs when the solute is too soluble in the hot solvent and separates as a liquid upon cooling instead of forming crystals. Low recovery suggests the compound is too soluble in the cold solvent. The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Recommended Recrystallization Solvent Screening:
| Solvent/Solvent System | Rationale |
| Ethanol/Water | This compound may be soluble in hot ethanol. The slow addition of water as an anti-solvent at the boiling point until turbidity is observed, followed by cooling, can induce crystallization. |
| Hexanes/Ethyl Acetate | Start by dissolving the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. This is a good general-purpose system for moderately polar compounds.[1] |
| Dichloromethane/Hexanes | Similar to the hexanes/ethyl acetate system, this is another effective combination for inducing crystallization of polar compounds. |
| Isopropanol | Isopropanol can be a good single solvent for recrystallization of some halogenated aromatic compounds.[2] |
Detailed Recrystallization Protocol (Ethanol/Water):
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add hot water dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Question 3: My this compound is contaminated with a close-running impurity on TLC. What are the best conditions for column chromatography?
Answer: Column chromatography is a powerful technique for separating compounds with similar polarities. For halogenated pyridines, careful selection of the stationary and mobile phases is critical to achieve good separation. The basicity of the pyridine nitrogen can sometimes lead to peak tailing on silica gel.
Recommended Column Chromatography Conditions:
| Stationary Phase | Mobile Phase System (Eluent) | Rationale |
| Silica Gel | Hexanes/Ethyl Acetate Gradient | A standard and often effective system. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.[1] |
| Silica Gel with Triethylamine | Hexanes/Ethyl Acetate with 0.1-1% Triethylamine | The addition of a small amount of a basic modifier like triethylamine can help to mitigate peak tailing by deactivating acidic silanol groups on the silica surface. |
| Alumina (Neutral) | Hexanes/Dichloromethane Gradient | Alumina can be a good alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica. |
Detailed Column Chromatography Protocol (Silica Gel, Hexanes/Ethyl Acetate Gradient):
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf value for your product in the chosen solvent system should be between 0.2 and 0.4 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and pack the column.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to heat and light?
A1: Iodinated aromatic compounds can be sensitive to light and may discolor over time. It is recommended to store the purified compound in a dark container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature to minimize degradation. While stable to moderate heat for short periods (e.g., during recrystallization), prolonged exposure to high temperatures should be avoided.
Q2: I see multiple spots on my TLC plate after purification. What could they be?
A2: If you observe multiple spots after a purification procedure, it could be due to several factors:
-
Incomplete Purification: The chosen purification method may not have been effective at removing all impurities.
-
Degradation: The compound may be degrading on the TLC plate (if it is silica-based and the compound is sensitive) or during the work-up and purification process.
-
Isomers: Depending on the synthetic route, you may have isomeric impurities that are difficult to separate.
To identify the spots, consider running co-spots with your starting materials and crude reaction mixture. If degradation is suspected, try using a different stationary phase for TLC, such as alumina.
Q3: Can I use reverse-phase chromatography to purify this compound?
A3: Yes, reverse-phase chromatography can be a viable option, particularly for polar impurities. A common system would be a C18 column with a mobile phase gradient of water and acetonitrile or methanol. The addition of a small amount of a modifier like formic acid or trifluoroacetic acid may be necessary to improve peak shape, but be mindful of the potential for salt formation with the basic pyridine nitrogen.
Q4: What are the key safety considerations when working with this compound and its purification?
A4: As with any chemical research, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Cyanopyridines are toxic, and care should be taken to avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Visualizing the Purification Strategy
The choice of purification technique often depends on the nature and quantity of the impurities present. The following flowchart provides a decision-making framework for purifying crude this compound.
Caption: Decision workflow for the purification of this compound.
References
Side reactions of 2-Cyano-3,6-diiodopyridine in coupling chemistry
Welcome to the technical support guide for 2-Cyano-3,6-diiodopyridine. This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile but challenging building block in palladium-catalyzed cross-coupling reactions. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions in a direct, problem-solving format.
Section 1: Core Reactivity Profile & Common Reaction Pathways
This compound is an electron-deficient heteroaromatic compound. Its reactivity in cross-coupling reactions is governed by three key features: the two distinct carbon-iodine bonds and the cyano group.
-
C6-I Bond: This position is alpha to the pyridine nitrogen. In palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes, halides adjacent to the nitrogen are conventionally more reactive.[1] This is due to inductive electron withdrawal by the nitrogen, which increases the electrophilicity of the C6 position and stabilizes the transition state of oxidative addition.
-
C3-I Bond: This position is influenced by the strongly electron-withdrawing cyano group at C2. While the C6-I bond is generally favored for initial coupling, the C3-I bond is still highly activated and can react, especially at higher temperatures or after the first coupling has occurred.
-
Cyano Group (C2-CN): While often a spectator, the cyano group can undergo hydrolysis to a carboxamide or carboxylic acid under certain conditions, particularly with strong bases and high temperatures.[2][3][4]
The interplay of these features dictates the potential for both desired transformations and unwanted side reactions.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 2-Cyano-3,6-diiodopyridine Reaction Byproduct Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for identifying and troubleshooting byproducts encountered during the synthesis of 2-Cyano-3,6-diiodopyridine. As a crucial building block in pharmaceutical and materials science, understanding its impurity profile is paramount for ensuring the quality, safety, and efficacy of the final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common approach begins with the Sandmeyer reaction to introduce the cyano group onto the pyridine ring, followed by iodination. The Sandmeyer reaction is[1][2][3] a versatile method for converting primary aromatic amines into various functional groups, including nitriles. Iodination of the pyridin[1][2][3]e ring can be achieved using various reagents, and the regioselectivity is a key consideration.
Q2: What are the expec[4][5]ted major byproducts in this synthesis?
A2: The nature and quantity of byproducts are highly dependent on the specific reaction conditions. However, some common impurities to anticipate include:
-
Mono-iodinated species: Incomplete iodination can lead to the formation of 2-Cyano-3-iodopyridine or 2-Cyano-6-iodopyridine.
-
Over-iodinated species: Under harsh iodination conditions, tri-iodinated pyridines may be formed.
-
Hydrolysis products: The cyano group is susceptible to hydrolysis, especially in the presence of acid or base, which can lead to the formation of 2-Carboxamido-3,6-diiodopyridine or 2-Carboxy-3,6-diiodopyridine.
-
Starting material c[6][7][8][9]arryover: Inefficient purification can result in the presence of unreacted starting materials.
-
Byproducts from the Sandmeyer reaction: The Sandmeyer reaction can sometimes yield biaryl byproducts.
Q3: How can I best ide[3]ntify these byproducts?
A3: A combination of analytical techniques is recommended for comprehensive byproduct identification:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from impurities and quantifying their relative amounts.
-
Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying the chemical formula of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed structural information, allowing for the definitive identification of isomers and other structurally related impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Presence of Mono-iodinated Byproducts in the Final Product
Symptoms:
-
HPLC analysis shows peaks with retention times close to the main product.
-
Mass spectrometry reveals ions corresponding to the molecular weight of mono-iodinated cyanopyridine.
-
¹H NMR may show complex aromatic signals due to the presence of multiple isomers.
Root Cause Analysis:
This issue typically arises from incomplete iodination of the pyridine ring. The electron-withdrawing nature of the cyano group can deactivate the ring towards electrophilic substitution, making the second iodination step more challenging than the first.
Corrective and Preventive Actions (CAPA):
-
Increase Stoichiometry of Iodinating Agent: Carefully increase the molar equivalents of the iodinating reagent to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can enhance the conversion to the di-iodinated product. Monitor the reaction progress by TLC or HPLC to avoid over-iodination.
-
Choice of Iodinating Reagent: Consider using a more reactive iodinating agent if milder conditions are ineffective.
Issue 2: Significant Formation of Hydrolysis Byproducts
Symptoms:
-
HPLC analysis reveals more polar byproducts with shorter retention times.
-
Mass spectrometry shows ions corresponding to the amide or carboxylic acid derivatives.
-
¹H NMR may show the disappearance of the nitrile signal and the appearance of broad NH₂ signals (amide) or a downfield carboxylic acid proton signal.
Root Cause Analysis:
The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which may be present during the reaction or workup.
Corrective and Prevent[6][7][8][9]ive Actions (CAPA):
-
Control pH: Maintain a neutral pH during the reaction and workup steps. Use buffered solutions where appropriate.
-
Anhydrous Conditions: If the reaction chemistry allows, perform the synthesis under anhydrous conditions to minimize water-induced hydrolysis.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. Conduct the reaction and workup at the lowest effective temperature.
Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of this compound
This is a representative protocol and may require optimization based on your specific laboratory conditions and starting materials.
Step 1: Cyanation of 2-Aminopyridine (Sandmeyer-type Reaction)
-
Dissolve 2-aminopyridine in an appropriate acidic medium.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the diazonium salt solution to the copper(I) cyanide solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Work up the reaction by neutralizing the acid and extracting the product with an organic solvent.
Step 2: Iodination of 2-Cyanopyridine
-
Dissolve the crude 2-cyanopyridine in a suitable solvent.
-
Add the iodinating agent (e.g., N-iodosuccinimide, iodine with an oxidizing agent) portion-wise.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Common Byproducts and their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected MS (m/z) [M+H]⁺ | Key ¹H NMR Signals (δ ppm, DMSO-d₆) |
| 2-Cyano-3-iodopyridine | C₆H₃IN₂ | 230.01 | 231.02 | Aromatic protons in the range of 7.5-8.8 |
| 2-Cyano-6-iodopyridine | C₆H₃IN₂ | 230.01 | 231.02 | Aromatic protons in the range of 7.5-8.8 |
| 2-Carboxamido-3,6-diiodopyridine | C₆H₄I₂N₂O | 373.92 | 374.93 | Broad NH₂ signals around 7.0-8.0 |
| 2-Carboxy-3,6-diiodopyridine | C₆H₃I₂NO₂ | 374.90 | 375.91 | Carboxylic acid proton > 10 |
Visualizations
Workflow for Byproduct Identification
Caption: Workflow for the systematic identification of reaction byproducts.
Logical Relationship of Corrective Actions
Caption: Decision tree for addressing common synthesis issues.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2-Cyano-3,6-diiodopyridine Functionalization
Welcome to the technical support guide for the selective functionalization of 2-Cyano-3,6-diiodopyridine. This molecule is a valuable and versatile building block in medicinal chemistry and materials science. However, its di-iodinated and electronically modified pyridine core presents unique challenges and opportunities for selective cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted, actionable advice for researchers.
Part 1: General Principles & Regioselectivity FAQs
Q1: What is the primary challenge in functionalizing this compound?
The core challenge lies in achieving regioselectivity. The pyridine ring contains two distinct iodo-substituents at the C3 and C6 positions. These positions exhibit different reactivity profiles due to steric and electronic effects imparted by the pyridine nitrogen and the C2-cyano group. The primary goal is to selectively functionalize one position while leaving the other intact for subsequent transformations.
Q2: Which iodine (C3 or C6) is generally more reactive towards palladium-catalyzed cross-coupling?
The reactivity of carbon-halogen bonds in heteroaromatic systems is influenced by factors like bond dissociation energy and the electron density of the carbon atom.[1] For dihalogenated pyridines, the halide position alpha to the nitrogen (like C6) is conventionally more reactive toward Pd(0) in the initial oxidative addition step.[2] This is because the C6 position is more electron-deficient due to the inductive effect of the adjacent nitrogen atom, making the C-I bond more polarized and susceptible to insertion by a Pd(0) catalyst.[2]
However, the presence of the strongly electron-withdrawing cyano group at C2 significantly alters the electronic landscape.[3] It enhances the electrophilicity of the entire ring but particularly influences the adjacent C3 position. Therefore, while C6 reactivity is a general trend, the specific substrate and reaction conditions can sometimes lead to altered or mixed selectivity.
Q3: How does the C2-cyano group influence catalyst selection and reactivity?
The C2-cyano group is a powerful electron-withdrawing group. Its presence has several implications:
-
Increased Reactivity: It makes the entire pyridine ring more electron-deficient, which generally accelerates the rate-determining oxidative addition step of the catalytic cycle for both C-I bonds.[4]
-
Potential for Catalyst Inhibition: The nitrogen of the cyano group, along with the pyridine nitrogen, can act as a Lewis base and coordinate to the palladium center. This can potentially inhibit the catalyst by occupying coordination sites needed for the catalytic cycle to proceed.[5]
-
Modified Regioselectivity: By withdrawing electron density, it can influence the relative reactivity of the C3 and C6 positions. The precise effect can be subtle and dependent on the specific coupling reaction and ligand used.[6][7]
To counteract potential inhibition, it is often beneficial to use catalysts with bulky ligands. These ligands can create a sterically hindered environment around the palladium center, disfavoring coordination from the cyano or pyridine nitrogen while still allowing the C-I bonds to access the metal.[8]
Part 2: Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids/esters.
Q4: I want to perform a selective Suzuki coupling at one position. What is a good starting catalyst system?
For a selective mono-coupling on a di-iodinated pyridine, the choice of catalyst, ligand, base, and solvent is critical.[9] A reliable starting point is to target the more reactive C-I bond under mild conditions.
-
Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(0) sources, often generated in situ.[10] Pre-formed catalysts like PdCl₂(dppf) are also excellent choices.[9]
-
Ligand: A bulky, electron-rich phosphine ligand is highly recommended. Buchwald biaryl phosphine ligands such as SPhos or XPhos are industry standards for challenging substrates as they promote the difficult oxidative addition step and subsequent reductive elimination.[11] For simpler systems, Pd(PPh₃)₄ can be effective but may require higher temperatures.[12][13]
-
Base: A moderately strong inorganic base is typically used. K₂CO₃ or Cs₂CO₃ are common choices. The base is crucial for the transmetalation step.[11]
-
Solvent: A mixture of an organic solvent like dioxane, toluene, or DMF with water is often beneficial for Suzuki reactions.[14]
Troubleshooting Suzuki Couplings
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | 1. Ineffective catalyst activation. 2. Oxidative addition is too slow. 3. Poor quality boronic acid. | 1. Ensure proper degassing to remove oxygen, which can deactivate the Pd(0) catalyst.[15] 2. Switch to a more electron-rich and bulky ligand like SPhos or XPhos to accelerate oxidative addition.[11] 3. Use a boronate ester (e.g., pinacol ester) which can be more stable than the corresponding boronic acid.[11] |
| Significant Protodeboronation | The boronic acid is being replaced by a proton from the solvent or base before it can transmetalate. This is common with electron-rich or heteroaromatic boronic acids.[11] | 1. Use anhydrous solvents. 2. Switch to a weaker, non-aqueous base like CsF or K₃PO₄.[11] 3. Use a boronate ester (e.g., MIDA or pinacol esters) which acts as a "slow-release" source of the boronic acid.[11] |
| Formation of Di-substituted Product | The reaction conditions are too harsh, leading to the functionalization of the second, less reactive C-I bond. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Use a lower catalyst loading (e.g., 1-2 mol%). 4. Use a sterically hindered boronic acid, which may react more slowly and selectively. |
| Homocoupling of Boronic Acid | Oxidative processes are leading to the coupling of two boronic acid molecules. | 1. Rigorously degas the reaction mixture. This side reaction is often promoted by oxygen.[4] 2. Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) salt to avoid oxidative side reactions during catalyst activation.[15] |
Part 3: Sonogashira Coupling: C-C Alkyne Functionalization
The Sonogashira coupling is the premier method for installing terminal alkynes onto the pyridine scaffold.[16]
Q5: What is the standard catalyst system for a Sonogashira coupling with this compound?
The classic Sonogashira reaction employs a dual-catalyst system.
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are the most common choices.[17] They are effective at catalyzing the oxidative addition and reductive elimination steps.
-
Copper (I) Co-catalyst: CuI is essential. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.[18]
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves as both the base and often as the solvent.[9]
-
Solvent: If a solvent is needed beyond the amine base, THF or DMF are common choices.[9]
Q6: I am concerned about copper. Are there reliable copper-free Sonogashira conditions?
Yes, copper-free Sonogashira couplings have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts. These systems rely on a palladium catalyst and a different base.
-
Catalyst System: A palladium source like Pd(OAc)₂ with a phosphine ligand is used.
-
Base: A strong, non-nucleophilic organic base like DBU or a weaker base like pyrrolidine can be effective.[16] Sometimes, a soluble salt like tetrabutylammonium acetate (TBAA) is added.[16]
These conditions often require slightly higher temperatures but can provide cleaner reactions for sensitive substrates.
Experimental Protocol: Selective Mono-Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Solvent and Reagents: Add degassed solvent (e.g., 5 mL THF) and degassed triethylamine (3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS. Milder conditions will favor mono-alkynylation at the more reactive position.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, concentrate the filtrate, and purify by flash chromatography.
Part 4: Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for creating C-N bonds, which are ubiquitous in pharmaceuticals.[19]
Q7: What are the key considerations for a Buchwald-Hartwig amination on this substrate?
This reaction is highly sensitive to the choice of ligand and base.[20]
-
Catalyst & Ligand: This is the most critical choice. For challenging heteroaryl iodides, highly specialized, bulky, and electron-rich ligands are required.[21]
-
Biarylphosphine Ligands: Ligands from the Buchwald group, such as Xantphos , RuPhos, or BrettPhos, are excellent choices.[22][23] They form highly active catalysts that facilitate both the oxidative addition and the C-N reductive elimination.
-
Ferrocenyl Ligands: Ligands like dppf can also be effective.[19]
-
-
Base: A strong, non-nucleophilic, sterically hindered base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal tert-butoxides (NaOtBu or KOtBu) are standard.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are used.
Troubleshooting Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Catalyst deactivation. 2. Reductive elimination is slow. 3. Base is not strong enough or is sterically incompatible. | 1. Switch to a more robust ligand system (e.g., a Gen 3 or Gen 4 Buchwald precatalyst/ligand). 2. Ensure strictly anhydrous and oxygen-free conditions. 3. Screen different bases (NaOtBu, K₃PO₄, Cs₂CO₃). The choice can be highly substrate-dependent.[22] |
| Hydrodehalogenation | The aryl halide is being reduced to an aryl-H bond instead of coupling. | This often points to a mismatch between the ligand and substrate. Try a different class of bulky phosphine ligand. Sometimes lowering the temperature can mitigate this side reaction.[4] |
| Amine is Unreactive | Sterically hindered or electron-poor amines can be challenging coupling partners. | Use a more active catalyst system with a highly electron-donating ligand like BrettPhos or RuPhos. Higher reaction temperatures may be necessary. For primary anilines, using an ammonia equivalent might be required.[24] |
Part 5: Visualization & Workflows
Catalyst Selection Workflow
To assist in choosing the correct reaction path, the following decision tree illustrates the general workflow for functionalizing this compound.
Caption: Decision tree for catalyst selection.
Simplified Catalytic Cycle (Suzuki-Miyaura)
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Overcoming low reactivity of 2-Cyano-3,6-diiodopyridine
Introduction
Welcome to the technical support guide for 2-Cyano-3,6-diiodopyridine (Catalog No. XXX-XX-X). This versatile, yet challenging, building block is a key intermediate in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and materials science applications. Its unique structure, featuring two distinct iodine leaving groups and a powerful electron-withdrawing nitrile, presents specific reactivity challenges. Low yields, failed reactions, and ambiguous regioselectivity are common hurdles reported by researchers.
This guide is structured to provide direct, actionable solutions to the most common issues encountered during the functionalization of this substrate. We will move beyond simple procedural lists to explain the underlying chemical principles—the "why" behind a protocol's success or failure—grounding our advice in established mechanistic understanding and field-proven experience.
Troubleshooting Guide: Cross-Coupling Reactions
This section addresses specific failures in common palladium-catalyzed cross-coupling reactions. The primary challenges with this compound stem from a combination of electronic deactivation of the pyridine ring and significant steric hindrance around the C6-iodine bond.
Question 1: My Suzuki-Miyaura coupling is giving low to no yield. Where do I start troubleshooting?
This is the most frequently reported issue. The low reactivity is typically a result of a slow or inefficient oxidative addition step, which is the rate-determining step for many cross-couplings involving electron-deficient heterocycles.[1][2] The electron-withdrawing nature of both the pyridine nitrogen and the 2-cyano group significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by the Pd(0) catalyst.
Causality Checklist:
-
Inefficient Oxidative Addition: The electron-poor nature of the pyridine ring requires a highly electron-rich, active catalyst.
-
Steric Hindrance: The C6-I bond is sterically shielded by the adjacent cyano group, further impeding catalyst approach.[3][4][5]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, acting as a competitive ligand and reducing catalytic turnover.[2]
-
Inappropriate Base/Solvent Combination: The base is not only responsible for activating the boronic acid but also influences the stability and activity of the catalytic species.[6]
Troubleshooting Workflow:
Follow this systematic approach to optimize your reaction. Start with changes to the catalyst system, as this is often the most impactful variable.
Caption: Systematic workflow for troubleshooting Suzuki-Miyaura couplings.
Step-by-Step Optimization Protocol:
-
Re-evaluate the Catalyst System (Ligand is Key): Standard ligands like PPh₃ are often ineffective. You need modern, sterically bulky, and electron-rich phosphine ligands that promote the formation of highly active, monoligated LPd(0) species.[7] These ligands accelerate both oxidative addition and the final reductive elimination step.
-
Primary Recommendation: Use Buchwald-type biarylphosphine ligands. Start with XPhos or SPhos.
-
Alternative: N-Heterocyclic Carbene (NHC) ligands, such as IPr, can also be highly effective for these challenging substrates.
-
-
Select an Appropriate Base: A strong, non-nucleophilic base is critical.
-
Primary Recommendation: Use finely ground Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These have demonstrated broad functional group tolerance and high efficacy in difficult couplings.[8]
-
Avoid: Stronger, more nucleophilic bases like NaOtBu can lead to side reactions, though they are sometimes necessary for Buchwald-Hartwig aminations.
-
-
Choose the Right Solvent and Temperature:
-
Solvents: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane or Toluene are excellent starting points.
-
Temperature: Begin at 80-100 °C. If the reaction is clean but incomplete, a moderate increase to 110 °C can be beneficial. For highly stubborn couplings, microwave irradiation can significantly accelerate the reaction, often allowing for lower temperatures and shorter times.[9]
-
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid | 1.2 - 1.5 equiv |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | XPhos or SPhos | 2-4 mol% (relative to Pd) |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, 0.1 M |
| Temperature | 100 °C | 12 - 24 h |
Question 2: My Sonogashira coupling is failing or giving significant amounts of Glaser side-product. What's wrong?
Sonogashira couplings on this substrate are challenging for the same electronic and steric reasons as Suzuki couplings.[10][11] The formation of Glaser coupling (homo-coupling of the terminal alkyne) is a classic symptom of a dysfunctional catalytic cycle, often indicating that the copper co-catalyst cycle is operating but the palladium cycle (specifically, oxidative addition or transmetalation) is stalled.
Causality Checklist:
-
Stalled Palladium Cycle: The Pd(0) catalyst is not efficiently reacting with the diiodopyridine.
-
Excessive Copper Activity: The Cu(I) co-catalyst readily forms copper acetylides, which then homo-couple in the absence of an active Pd(II) intermediate.
-
Base-Induced Decomposition: Some amine bases can be detrimental at high temperatures.
Troubleshooting Protocol:
-
Strengthen the Palladium Catalyst: As with the Suzuki reaction, a more robust ligand is needed. While PPh₃ is traditionally used in Sonogashira reactions, it is often insufficient here.
-
Recommendation: Switch to a more electron-rich and bulky ligand like XPhos or cataCXium® A. This will accelerate the rate-limiting oxidative addition step.
-
-
Consider Copper-Free Conditions: Modern Sonogashira protocols often omit the copper co-catalyst, which completely eliminates the possibility of Glaser coupling.[10] These conditions require a highly active palladium catalyst and often a different base.
-
Protocol: Use Pd(OAc)₂/SPhos with a base like Cs₂CO₃ in a solvent such as dioxane. This approach relies entirely on the palladium cycle and is often cleaner.
-
-
Optimize the Base and Solvent:
-
Traditional Conditions (with CuI): Use a bulky amine base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize side reactions.
-
Copper-Free Conditions: Use an inorganic base like K₃PO₄ or Cs₂CO₃.
-
Solvent: Toluene or 1,4-Dioxane are generally superior to THF, which has a lower boiling point.
-
Question 3: I'm attempting a Buchwald-Hartwig amination and only see starting material decomposition. How can I achieve a clean C-N coupling?
The Buchwald-Hartwig amination requires a delicate balance.[12][13] The conditions are often strongly basic and high in temperature, which can lead to decomposition or competing nucleophilic aromatic substitution (SNAr) reactions with this highly activated substrate.
Causality Checklist:
-
Base Incompatibility: Strong bases like NaOtBu or LHMDS can attack the electron-deficient pyridine ring or react with the nitrile group, especially at elevated temperatures.[8]
-
Ligand Choice: The correct ligand is essential not only for catalytic activity but also for preventing catalyst decomposition and promoting the desired reductive elimination over β-hydride elimination.
-
Competing SNAr: The amine nucleophile could potentially displace an iodide via an SNAr mechanism without palladium catalysis, though this is often less of a concern than base-mediated degradation.
Troubleshooting Protocol:
-
Switch to a Weaker Base: This is the most critical first step.
-
Primary Recommendation: Use Cesium Carbonate (Cs₂CO₃). It is a strong enough base to deprotonate the amine in situ within the catalyst coordination sphere but is generally much less aggressive towards the substrate itself.[14]
-
-
Select a State-of-the-Art Ligand: For C-N coupling on hindered, electron-poor heterocycles, specific ligands have been developed.
-
Primary Recommendation: Use Josiphos-type ligands (e.g., CyPF-tBu) or Buchwald's G3/G4 palladacycle precatalysts which come pre-complexed with highly effective ligands like SPhos. These systems show exceptional activity at lower temperatures.
-
-
Lower the Reaction Temperature: With a highly active catalyst system, it is often possible to run the reaction at a lower temperature (e.g., 60-80 °C), which significantly reduces decomposition pathways.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.2 equiv |
| Pd Precatalyst | Pd₂(dba)₃ or a G3-Palladacycle | 1-2 mol% |
| Ligand | Josiphos or Xantphos | 2-4 mol% |
| Base | Cs₂CO₃ | 2.0 equiv |
| Solvent | Toluene or t-BuOH | Anhydrous, 0.1 M |
| Temperature | 80 °C | 12 - 24 h |
Frequently Asked Questions (FAQs)
Q1: Which iodine is more reactive, the one at C3 or C6?
In palladium-catalyzed cross-coupling reactions, the iodine at the C3 position is significantly more reactive than the iodine at the C6 position.
Caption: Factors influencing the regioselective reactivity of this compound.
This selectivity is governed by two primary factors:
-
Steric Hindrance: The C6-I bond is flanked by the pyridine nitrogen and the relatively bulky cyano group. This steric congestion makes it physically difficult for the large palladium-ligand complex to approach and insert into the C-I bond.[15] The C3-I bond is much more accessible.
-
Electronic Effects: While the entire ring is electron-deficient, the C6 position (alpha to the nitrogen) is particularly so, which can disfavor the oxidative addition step compared to the less polarized C3 position.
This differential reactivity can be exploited for sequential, site-selective functionalization. By using milder conditions (e.g., lower temperature, less active catalyst), you can selectively react at the C3 position first, then apply more forcing conditions to react at C6.
Q2: How does the 2-cyano group influence the ring's overall reactivity?
The nitrile (cyano) group is a potent modulator of the pyridine ring's electronic character. Its effects are twofold:
-
Deactivation for Electrophilic Reactions: As a strong π-acceptor and inductively withdrawing group, it drastically reduces the ring's electron density. This makes classical electrophilic aromatic substitution (EAS) nearly impossible.[16][17]
-
Activation for Nucleophilic Reactions: This same electron-withdrawing character stabilizes the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).[18][19][20] This makes the pyridine ring, particularly positions ortho and para to the activating groups, susceptible to attack by strong nucleophiles.
Q3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this substrate?
Yes, this substrate is highly activated for SNAr. The pyridine nitrogen activates the C2 and C6 positions, and the cyano group further activates the ring.[21][22] With a strong nucleophile (e.g., NaOMe, R₂NH) in a polar aprotic solvent (e.g., DMSO, DMF), you can displace one or both of the iodides without a metal catalyst. Be aware that SNAr can be a competitive side reaction during your intended cross-coupling if you use a nucleophilic base or solvent at high temperatures.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. scispace.com [scispace.com]
- 20. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scaling Up the Synthesis of 2-Cyano-3,6-diiodopyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Cyano-3,6-diiodopyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this multi-step synthesis. We will move beyond simple procedural outlines to address the nuanced challenges and critical control points inherent in this process, ensuring a safe, efficient, and reproducible scale-up. Our focus is on the practical application of chemical principles, providing in-depth troubleshooting and answers to frequently encountered questions.
The synthesis of this compound is a valuable pathway for creating highly functionalized pyridine scaffolds. The most common and logical synthetic route, which we will detail here, begins with the regioselective di-iodination of 2-aminopyridine, followed by a Sandmeyer reaction to convert the amino group into the target nitrile. Each stage presents unique challenges, particularly concerning reagent stoichiometry, reaction control, and the stability of intermediates.
Overall Synthetic Workflow
The transformation from 2-aminopyridine to this compound is a three-stage process. The workflow below outlines the critical steps, each of which will be detailed in the subsequent sections.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Amino-3,6-diiodopyridine
This procedure is adapted from established methods for the iodination of aminopyridines.[1] The electrophilic iodination is directed by the activating amino group to the ortho and para positions (3- and 5- positions). However, due to steric hindrance and electronic factors, iodination at the 6-position is also feasible under forcing conditions.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) | Notes |
| 2-Aminopyridine | 1.0 | 94.11 | 10.0 g | Starting Material |
| Iodine (I₂) | 2.2 | 253.81 | 59.5 g | Added portion-wise |
| Hydrogen Peroxide (30% aq.) | 2.5 | 34.01 | 26.5 mL | Oxidizing agent |
| Deionized Water | - | 18.02 | 200 mL | Solvent |
Step-by-Step Protocol:
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-aminopyridine (10.0 g) and deionized water (200 mL). Stir to dissolve.
-
In a separate beaker, prepare a slurry of iodine (59.5 g) in a small amount of water.
-
Add the iodine slurry to the reaction mixture in four equal portions over 1 hour. Maintain vigorous stirring.
-
After the final addition of iodine, stir the mixture for an additional 2 hours at room temperature.
-
Cool the reaction mixture to 10-15 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (26.5 mL) dropwise via the addition funnel, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Heat the mixture to a gentle reflux (approx. 95-100 °C) for 30 minutes to destroy any unreacted peroxide and improve precipitation.
-
Cool the mixture to 5 °C and collect the precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 50 mL) and dry under vacuum to yield 2-amino-3,6-diiodopyridine as a solid.
Stage 2 & 3: Diazotization and Sandmeyer Cyanation
This is a one-pot, two-step procedure. The Sandmeyer reaction is a classic method for converting aryl amines to aryl halides or pseudohalides via a diazonium salt intermediate.[2][3] The iodinated aminopyridine is first converted to a diazonium salt, which is highly reactive and generated in situ at low temperatures to prevent decomposition.[4] This intermediate is then immediately reacted with a copper(I) cyanide complex to yield the final product.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) | Notes |
| 2-Amino-3,6-diiodopyridine | 1.0 | 345.91 | 10.0 g | Starting Material |
| Sulfuric Acid (98%) | ~5.0 | 98.08 | 14.2 mL | Acid catalyst |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 2.1 g | Diazotizing agent |
| Copper(I) Cyanide (CuCN) | 1.2 | 89.56 | 3.1 g | Cyanide source/Catalyst |
| Potassium Cyanide (KCN) | 1.2 | 65.12 | 2.25 g | Forms [Cu(CN)₂]⁻ complex |
| Deionized Water | - | 18.02 | ~100 mL | Solvent |
| Toluene | - | 92.14 | 100 mL | Extraction Solvent |
Step-by-Step Protocol:
-
Diazotization: a. In a 500 mL three-neck flask, carefully add sulfuric acid (14.2 mL) to chilled water (50 mL). Cool the solution to 0 °C in an ice-salt bath. b. Slowly add solid 2-amino-3,6-diiodopyridine (10.0 g) to the cold acid solution. Stir until a fine slurry is formed. Maintain the temperature between 0-5 °C. c. Dissolve sodium nitrite (2.1 g) in water (10 mL) and add it dropwise to the reaction slurry over 30-45 minutes. Crucially, keep the internal temperature below 5 °C to prevent decomposition of the diazonium salt.[5] d. Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Cyanation: a. In a separate 1 L beaker, dissolve copper(I) cyanide (3.1 g) and potassium cyanide (2.25 g) in water (40 mL). Caution: Highly toxic. Perform in a well-ventilated fume hood. b. Heat the cyanide solution to 60-70 °C. c. Slowly and carefully add the cold diazonium salt solution from step 1d to the hot cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence. d. After the addition is complete, stir the reaction mixture at 70 °C for 1 hour, then allow it to cool to room temperature.
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract with toluene (2 x 50 mL). b. Combine the organic layers and wash with 10% aqueous sodium hydroxide (50 mL) to remove any phenolic byproducts, followed by a brine wash (50 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or isopropanol.
Troubleshooting Guide
Q1: During the diazotization of 2-amino-3,6-diiodopyridine, the solution turns dark brown or black, and there is premature gas evolution. What is causing this and how can I fix it?
A: This is a classic sign of diazonium salt decomposition. Pyridine diazonium salts are notoriously less stable than their aniline counterparts.[6] The electron-withdrawing nature of the pyridine ring and the iodo substituents further destabilizes the intermediate.
Causality & Solution Workflow:
Caption: Troubleshooting diazonium salt decomposition.
-
Core Insight: The diazotization is highly exothermic. On a larger scale, surface area to volume ratio decreases, making heat dissipation more challenging.
-
Expert Recommendation: For scales larger than 20g, consider using a jacketed reactor with a circulating chiller for precise temperature control. Ensure your thermometer is placed correctly to measure the bulk solution temperature, not the bath temperature. Adding the sodium nitrite solution dropwise below the surface of the reaction mixture can prevent localized heating at the point of addition.
Q2: My final yield of this compound is consistently low (<40%), and I isolate a significant amount of 3,6-diiodo-2-hydroxypyridine. Why?
A: This indicates that the diazonium intermediate is reacting with water (hydrolysis) instead of the cyanide nucleophile. This is a competitive reaction that becomes dominant if the Sandmeyer step is inefficient.
Key Factors and Solutions:
-
Inefficient Cyanide Complex: The active nucleophile is a copper-cyanide complex. Ensure your CuCN and KCN are fully dissolved and pre-heated before adding the diazonium salt. Using slightly more than stoichiometric amounts of the cyanide reagents can help push the equilibrium towards the desired reaction.
-
Slow Addition to Cyanide: The diazonium salt should be added to the hot cyanide solution, not the other way around.[7] This ensures that as soon as the diazonium salt is introduced, it is in an environment rich with the desired nucleophile and at a temperature that promotes the Sandmeyer reaction over hydrolysis. The rapid loss of N₂ gas drives the reaction forward.[8]
-
Acid Carryover: While acid is required for diazotization, excessive acid in the Sandmeyer step can promote hydrolysis. Ensure you are using the correct stoichiometry of sulfuric acid. Do not quench the diazotization mixture before adding it to the cyanide solution, but be aware of the neutralization heat that will be generated upon mixing.
Q3: The work-up is messy, and purification by column chromatography is difficult. What are the likely impurities and how can I simplify this?
A: The primary impurities are typically 3,6-diiodo-2-hydroxypyridine, unreacted starting material, and potentially polymeric or azo-coupled byproducts. Copper salts also need to be removed.
Purification Strategy:
-
Aqueous Wash: A key step is the wash with aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The main byproduct, 3,6-diiodo-2-hydroxypyridine, is phenolic in nature and will be deprotonated to its water-soluble salt form, effectively removing it from the organic layer.
-
Copper Removal: If copper salts persist in the organic layer (often seen as a green or blue tint), an aqueous wash with a solution of ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide can help chelate and remove the copper ions.
-
Recrystallization: Before resorting to chromatography, attempt recrystallization. Isopropanol, ethanol, or a toluene/hexane solvent system are good starting points. This is often more scalable and cost-effective than chromatography. Isolate a small amount of crude material and perform small-scale solubility tests to find the optimal solvent system.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety considerations when scaling up this synthesis? A: There are two primary hazards:
-
Diazonium Salt Instability: Arenediazonium salts, especially when isolated as solids, can be shock-sensitive and explosive.[4][9] This synthesis relies on generating it in situ and using it immediately, which is the safest approach. Never attempt to isolate the diazonium intermediate. Always maintain strict temperature control.
-
Cyanide Toxicity: Both copper(I) cyanide and potassium cyanide are extremely toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning first-aid kit and response plan in place, which typically includes amyl nitrite and sodium thiosulfate. Acidification of cyanide salts produces highly toxic hydrogen cyanide (HCN) gas; ensure all cyanide waste is quenched in a basic solution (e.g., bleach or aqueous NaOH) before disposal.
Q: Can I use a different acid for the diazotization? A: Yes, other acids like hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄) can be used. However, the choice of acid can affect the stability and reactivity of the diazonium salt.[4] Sulfuric acid is often preferred for its high boiling point and non-nucleophilic counter-ion, which prevents the formation of undesired byproducts (e.g., 2-chloro-3,6-diiodopyridine if HCl were used).
Q: Is a copper catalyst necessary for the iodination Sandmeyer reaction? I've seen procedures that just use KI. A: This is an excellent point that highlights a key difference in Sandmeyer-type reactions. For introducing iodine , a copper catalyst is generally not required.[10][11] The reaction of a diazonium salt with potassium iodide (KI) is usually efficient on its own. However, for introducing a cyano group, the copper(I) catalyst is essential. It facilitates a single-electron transfer (SET) mechanism that initiates the radical-nucleophilic aromatic substitution.[2][12] Since this protocol is for cyanation, CuCN is required.
Q: How can I monitor the reaction progress effectively? A:
-
Diazotization: This is difficult to monitor chromatographically due to the instability of the product. The best indicators are visual (disappearance of the solid starting material to form a clear solution) and thermal (an initial exotherm upon NaNO₂ addition that subsides). A small aliquot can be quenched into a solution of a coupling agent like 2-naphthol; the formation of a vibrant azo dye indicates the presence of the diazonium salt.
-
Sandmeyer Cyanation: This step can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Take a small sample from the reaction, quench it with water, extract with a small amount of ethyl acetate or dichloromethane, and spot it on a TLC plate against a standard of the starting material (2-amino-3,6-diiodopyridine). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
References
- 1. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazonium compound - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. jk-sci.com [jk-sci.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Handling and safety precautions for 2-Cyano-3,6-diiodopyridine
Welcome to the dedicated technical support center for 2-Cyano-3,6-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and effective handling and use of this versatile chemical intermediate in your experiments.
I. Compound Overview and Hazard Profile
This compound is a halogenated pyridine derivative with the molecular formula C₆H₂I₂N₂.[1] Its structure, featuring a pyridine ring substituted with a cyano group and two iodine atoms, makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic molecules through cross-coupling reactions.
| Hazard Class | Description | Precautionary Measures |
| Acute Toxicity | Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds.[2] | Avoid ingestion, skin contact, and inhalation of dust. Use in a well-ventilated area or a chemical fume hood.[2] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[2][4] | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[2][3] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation or damage.[2][4] | Wear chemical safety goggles or a face shield.[3] |
| Respiratory Irritation | May cause respiratory irritation.[4] | Avoid breathing dust. Ensure adequate ventilation.[3] |
First Aid Measures
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[2]
II. Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Handling Workflow
Caption: Recommended workflow for handling this compound.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[3]
-
Protect from light, as iodinated aromatic compounds can be light-sensitive.
III. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for sequential or selective Suzuki-Miyaura cross-coupling reactions due to the differential reactivity of the two iodine atoms. The iodine at the 6-position is generally more reactive than the iodine at the 3-position due to its position adjacent to the nitrogen atom.[5]
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | 1. Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. 2. Poor Solubility: The substrate or reagents may not be fully dissolved in the solvent system. 3. Ineffective Base: The chosen base may not be strong enough or may have poor solubility. | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition and prevent catalyst inhibition.[6] 2. Solvent System: Try a different solvent or a solvent mixture (e.g., Dioxane/water, Toluene/water, DMF) to improve solubility.[7] 3. Base Selection: Consider using a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better reactivity.[6] |
| Formation of Side Products | 1. Homocoupling: The boronic acid couples with itself. 2. Protodeboronation: The boronic acid is replaced by a proton from the solvent. 3. Dehalogenation: The starting material is reduced, removing one or both iodine atoms. | 1. Degas Thoroughly: Oxygen can promote homocoupling. Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen).[7] 2. Anhydrous Conditions: If protodeboronation is an issue, try running the reaction under anhydrous conditions with a non-aqueous base. 3. Optimize Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to dehalogenation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Poor Selectivity (Reaction at both 3- and 6-positions) | 1. Harsh Reaction Conditions: High temperatures can lead to a loss of selectivity. 2. Highly Active Catalyst: A very active catalyst system may not differentiate between the two iodine atoms. | 1. Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., room temperature or slightly elevated) and slowly increase if necessary. 2. Catalyst and Ligand Tuning: Experiment with different palladium sources and ligands. Sometimes a less active catalyst can provide better selectivity. |
| Difficulty in Purification | 1. Similar Polarity of Products and Byproducts: The desired product may have a similar polarity to starting materials or side products. 2. Product Instability on Silica Gel: Iodinated compounds can sometimes be unstable on silica gel. | 1. Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase like alumina.[5] 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[5] 3. Aqueous Workup: An acidic wash can help remove basic impurities, including pyridine-containing byproducts. |
Logical Flow for Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: A step-by-step guide to diagnosing issues in a Suzuki-Miyaura coupling reaction.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the two iodine atoms in this compound in a Suzuki-Miyaura coupling?
A1: In general, for dihalogenated pyridines, the halogen atom at a position adjacent to the nitrogen (alpha-position) is more reactive in palladium-catalyzed cross-coupling reactions.[5] Therefore, the iodine at the 6-position is expected to be more reactive than the iodine at the 3-position. This allows for selective mono-functionalization at the 6-position under carefully controlled conditions.
Q2: I am observing the formation of a significant amount of deiodinated starting material. How can I minimize this?
A2: Dehalogenation, particularly deiodination, can be a competing side reaction. This can be caused by sources of hydride in the reaction mixture or by certain palladium-hydride species. To minimize this, ensure your solvents are of high purity and are properly degassed. Using a slightly less reactive base or lowering the reaction temperature can also sometimes reduce the rate of deiodination relative to the desired cross-coupling.
Q3: My purified product appears to be unstable and discolors over time. What is the cause and how can I prevent it?
A3: Iodinated aromatic compounds can be sensitive to light and air, leading to decomposition and discoloration, often due to the release of trace amounts of iodine. Store the purified compound in a tightly sealed vial, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.
Q4: Can I use other cross-coupling reactions with this compound?
A4: Yes, this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Heck, and Stille couplings. The principles of selective reactivity of the two iodine atoms will generally apply, although the optimal conditions (catalyst, ligand, base, solvent) will vary for each reaction type.
Q5: What are the best practices for purifying the final product?
A5: A combination of aqueous workup and chromatography is typically effective. After the reaction, a wash with an aqueous solution of sodium thiosulfate can help remove any residual iodine.[4] For column chromatography, a gradient of hexane and ethyl acetate on silica gel is a good starting point.[5] If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.[5]
V. Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position
This protocol provides a starting point for the selective mono-arylation of this compound at the more reactive 6-position. Optimization may be required for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
VI. References
-
Santa Cruz Biotechnology. (n.d.). 2-Cyano-3-iodopyridine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Yang, Y., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--
-
TCI Chemicals. (2024). Safety Data Sheet: 3,5-Dichloro-2-cyanopyridine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Fisher Scientific. (2024). Safety Data Sheet: 3-Cyanopyridine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Brycle, M. R., et al. (2010). Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines. Request PDF. Retrieved January 5, 2026, from --INVALID-LINK--
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Cyanopyridine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). 2-Cyano-3-iodopyridine, 95%. Retrieved January 5, 2026, from --INVALID-LINK--
-
Yang, Y., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--
-
Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C6H2I2N2). Retrieved January 5, 2026, from --INVALID-LINK--
-
Pipzine Chemicals. (n.d.). 2-Cyano-3,5-dichloropyridine Manufacturer & Supplier in China. Retrieved January 5, 2026, from --INVALID-LINK--
-
Koei Chemical Co., Ltd. (n.d.). Pyridine containing functional groups - 2-Cyano-3-methylpyridine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Caselli, E., et al. (2022). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. AGU Publications. Retrieved January 5, 2026, from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved January 5, 2026, from --INVALID-LINK--
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Retrieved January 5, 2026, from --INVALID-LINK--
-
Clariant. (2004). Process for the preparation of 2-cyanopyridines. Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--
-
Canadian Industries Limited. (1950). Preparation of 2-cyanopyridines. Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2-Cyano-3-methylpyridine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Lautens, M., et al. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Organic Letters. Retrieved January 5, 2026, from --INVALID-LINK--
-
Guedes, A., et al. (2022). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. Retrieved January 5, 2026, from --INVALID-LINK--
-
Lautens, M., et al. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. PubMed. Retrieved January 5, 2026, from --INVALID-LINK--
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis. Retrieved January 5, 2026, from --INVALID-LINK--
-
Langer, P., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. ACS Publications. Retrieved January 5, 2026, from --INVALID-LINK--
-
Ranu, B. C., et al. (2019). Synthetic transformations of iodo‐compounds through cross‐coupling reactions. ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Langer, P., et al. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--
-
Njardarson, J. T., et al. (2025). Catalytic Activity of Water-Soluble Palladium Nanoparticles with Anionic and Cationic Capping Ligands for Reduction, Oxidation, and C-C Coupling Reactions in Water. National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--
-
Colucci, G., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--
-
Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Retrieved January 5, 2026, from --INVALID-LINK--
-
Rogoza, A., et al. (2021). Rhodium-Catalyzed Pyridine N -Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. Request PDF. Retrieved January 5, 2026, from --INVALID-LINK--
-
Engle, K. M., & Dong, V. M. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--
-
J&K Scientific. (n.d.). 2-Cyano-3,5-difluoropyridine, 98%. Retrieved January 5, 2026, from --INVALID-LINK--
-
Lian, G., et al. (2010). Preparation method of 2-chloro-3-cyanopyridine. Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--
-
Wouters, J., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Lautens, M., et al. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2- gem -Dihalovinylanilines. Request PDF. Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. PubChemLite - this compound (C6H2I2N2) [pubchemlite.lcsb.uni.lu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Cyano-3,5-dichloropyridine Manufacturer & Supplier in China | CAS 142137-13-1 | High Purity | Applications, Safety, Price [pipzine-chem.com]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 2-Cyano-3,6-diiodopyridine vs. 2-Cyano-3,6-dibromopyridine in Cross-Coupling Reactions
For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical determinant of reaction efficiency, yield, and ultimately, project success. This guide provides an in-depth, objective comparison of two key heterocyclic building blocks: 2-cyano-3,6-diiodopyridine and 2-cyano-3,6-dibromopyridine. We will explore their relative performance in cornerstone palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental protocols.
Introduction: The Strategic Value of Dihalogenated Cyanopyridines
2-Cyano-3,6-dihalogenated pyridines are versatile scaffolds in medicinal chemistry and materials science. The presence of two halogen atoms at the 2- and 6-positions offers the potential for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. The cyano group at the 3-position further modulates the electronic properties of the pyridine ring and serves as a valuable synthetic handle for further transformations.
The fundamental difference between this compound and its dibrominated counterpart lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, a factor that profoundly influences their reactivity in palladium-catalyzed cross-coupling reactions.[1] This guide will dissect the practical implications of this difference in the context of Suzuki-Miyaura, Sonogashira, and Stille couplings.
Synthesis of the Starting Materials
A reliable supply of high-purity starting materials is paramount for reproducible results. While 2-cyano-3,6-dibromopyridine is commercially available, its synthesis and that of the diiodo- analogue can be achieved through established methodologies.
Synthesis of 2-Cyano-3,6-dibromopyridine
A common route to 2,6-dibromopyridine involves the diazotization of 2,6-diaminopyridine followed by a Sandmeyer-type reaction with a bromide source. Subsequent cyanation can be achieved through palladium-catalyzed methods.[2][3] Alternatively, halogen exchange from 2,6-dichloropyridine can provide the dibromo derivative.[4]
Proposed Synthesis of this compound
The synthesis of this compound is less commonly documented. A plausible route would involve the iodination of a suitable pyridine precursor. Direct iodination of 2-aminopyridine followed by diazotization and cyanation could be a viable strategy. Alternatively, a halogen exchange reaction from 2-cyano-3,6-dibromopyridine using an iodide source could be explored.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in palladium catalysis.[1] This is primarily attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This difference in reactivity has significant practical consequences for reaction conditions, catalyst selection, and selectivity.
Caption: General reactivity trend of carbon-halogen bonds in Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. When comparing the two substrates, this compound is expected to undergo coupling under milder conditions and with faster reaction rates than 2-cyano-3,6-dibromopyridine.
| Feature | This compound | 2-Cyano-3,6-dibromopyridine |
| Reactivity | High | Moderate |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Reaction Time | Shorter | Longer |
| Selectivity | Excellent for mono-arylation at lower temperatures | Good for mono-arylation, may require more optimization |
Experimental Protocol: Mono-Arylation of 2-Cyano-3,6-dibromopyridine via Suzuki-Miyaura Coupling
This protocol is designed to favor the formation of the mono-arylated product.
Caption: Workflow for mono-arylation of 2-cyano-3,6-dibromopyridine via Suzuki coupling.
For this compound: Based on its higher reactivity, one could anticipate achieving a similar yield at a lower temperature (e.g., 60-80 °C) and potentially with a shorter reaction time.
Sonogashira Coupling: A Comparative Analysis
The Sonogashira coupling is a powerful tool for the introduction of alkyne moieties. The reactivity difference between the iodo and bromo substituents is also pronounced in this reaction.
| Feature | This compound | 2-Cyano-3,6-dibromopyridine |
| Reactivity | Very High | Moderate to High |
| Typical Temperature | Room Temperature to 60 °C | 60 °C to 100 °C |
| Copper Co-catalyst | Often effective with or without Cu(I) | Typically requires a Cu(I) co-catalyst |
| Reaction Time | Fast | Moderate |
| Selectivity | Excellent for mono-alkynylation | Good, but may require careful control of conditions |
Experimental Protocol: Mono-Alkynylation of 2-Cyano-3,6-dibromopyridine via Sonogashira Coupling
This protocol is a general starting point for the mono-alkynylation.
References
- 1. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of 2-Cyano-3,6-diiodopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, functionalized pyridine scaffolds are of paramount importance. Among these, dihalopyridines serve as versatile building blocks for the construction of complex molecular architectures through cross-coupling reactions. This guide provides an in-depth characterization of 2-cyano-3,6-diiodopyridine and its derivatives, offering a comparative analysis of their reactivity and spectroscopic properties. This document is intended to serve as a technical resource for researchers, aiding in the strategic design of synthetic routes and the interpretation of experimental data.
Introduction to Dihalopyridine Reactivity
The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and regioselectivity of these transformations are governed by several key factors, primarily the nature of the halogen and its position on the pyridine ring.
The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, where the weaker C-I bond is more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step. Consequently, iodo-substituted pyridines are typically the most reactive substrates.
The position of the halogen on the pyridine ring also significantly influences reactivity. Positions α to the nitrogen atom (C2 and C6) are generally more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom.[1] This electronic effect makes the C-X bond at these positions more electrophilic and thus more reactive.
Synthesis and Characterization of this compound
Spectroscopic Characterization (Predicted and Comparative)
Lacking direct experimental spectra for this compound, we can predict its characteristic spectroscopic features based on data from analogous compounds.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two vicinal protons on the pyridine ring. For comparison, the ¹H NMR spectrum of 2,6-dibromopyridine shows a triplet at approximately 7.4 ppm and a doublet at 7.6 ppm. The presence of the electron-withdrawing cyano group and the deshielding effect of the iodine atoms would likely shift these signals downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The carbon atom attached to the cyano group is expected to appear around 115-120 ppm. The carbons bearing the iodine atoms will be significantly shifted upfield due to the heavy atom effect. For reference, the carbon atoms attached to bromine in 2,6-dibromopyridine appear at approximately 142 ppm.[2] The other aromatic carbons will resonate in the typical range for substituted pyridines.[3]
FT-IR Spectroscopy: The infrared spectrum will be characterized by a sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the range of 2200-2240 cm⁻¹.[4][5][6][7][8] Other characteristic bands will include C-H stretching vibrations of the aromatic ring and C-C/C-N ring stretching vibrations.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound (C₆H₂I₂N₂). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two iodine atoms. Fragmentation patterns would likely involve the loss of iodine atoms and the cyano group.[9][10][11]
X-ray Crystallography
While a crystal structure for this compound is not available, analysis of related structures of functionalized diiodopyridines would be crucial to understand its solid-state packing and intermolecular interactions. X-ray crystallography provides unambiguous information on bond lengths, bond angles, and the overall three-dimensional structure of a molecule.[12]
Comparative Reactivity in Cross-Coupling Reactions
The presence of two iodine atoms at the activated C3 and C6 positions, along with a cyano group at C2, makes this compound a highly interesting substrate for sequential and regioselective cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[13][14][15] For this compound, the higher reactivity of the C-I bond compared to C-Br or C-Cl suggests that coupling will proceed under mild conditions.
Reactivity Comparison:
-
This compound vs. 2,6-Dibromopyridine: The diiodo derivative is expected to be significantly more reactive than 2,6-dibromopyridine, allowing for lower catalyst loadings and milder reaction temperatures.[16]
-
Regioselectivity: The electronic influence of the cyano group at the C2 position may lead to differential reactivity between the C3-I and C6-I bonds. The C6 position, being para to the electron-withdrawing cyano group, might exhibit enhanced reactivity in nucleophilic aromatic substitution-like steps of some cross-coupling mechanisms. However, steric hindrance from the adjacent cyano group could favor reaction at the C6 position. Careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial to control the regioselectivity of mono- and di-arylation.[1][17][18]
Sonogashira Coupling
The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for the functionalization of dihalopyridines.[8][19][20][21][22][23]
Reactivity Comparison:
-
Similar to the Suzuki coupling, the diiodo nature of the substrate will facilitate the Sonogashira reaction under milder conditions compared to dibromo or dichloro analogs.
-
Regioselectivity: The potential for regioselective mono- and di-alkynylation is high. The slightly different electronic environments of the C3 and C6 positions could be exploited to achieve selective functionalization. The general principles of regioselectivity observed in Suzuki couplings are often applicable to Sonogashira reactions as well.
Potential Applications in Materials Science and Drug Development
While specific applications for this compound are not extensively documented, its derivatives hold significant promise in several fields. The ability to introduce diverse functionalities through cross-coupling reactions opens avenues for the synthesis of novel materials and bioactive molecules.
-
Organic Electronics: The extended π-conjugated systems that can be constructed from this scaffold are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridine nitrogen and cyano group can be used to tune the electronic properties of these materials.
-
Medicinal Chemistry: The 2-cyanopyridine motif is a known pharmacophore present in various biologically active compounds. The ability to readily functionalize the 3 and 6 positions allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.
Experimental Protocols (Generalized)
The following are generalized protocols for the synthesis of 2-amino-3-cyanopyridine derivatives and cross-coupling reactions, which can be adapted for this compound.
General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives
A mixture of an appropriate aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent (e.g., ethanol) is heated under reflux.[24][25] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the dihalopyridine (1 equiv) and the arylboronic acid (1.1-2.2 equiv) in a solvent mixture such as dioxane/water, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2 equiv) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). The reaction is then cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[16]
General Procedure for Sonogashira Coupling
A mixture of the dihalopyridine (1 equiv), the terminal alkyne (1.1-2.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a solvent such as THF or DMF is treated with a base (e.g., triethylamine). The reaction is stirred at room temperature or heated under an inert atmosphere until completion. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[19]
Conclusion
This compound represents a highly promising, yet underexplored, building block in organic synthesis. Its high reactivity, attributed to the two iodine substituents at activated positions, makes it an ideal candidate for the efficient construction of complex, functionalized pyridine derivatives through various cross-coupling reactions. The comparative analysis presented in this guide, based on the established principles of dihalopyridine chemistry and data from analogous compounds, provides a framework for researchers to harness the synthetic potential of this versatile scaffold in the development of novel materials and therapeutic agents. Further experimental investigation into the precise reactivity and properties of this compound is warranted and expected to yield valuable insights and applications.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dibromopyridine(626-05-1) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Pyridinecarbonitrile [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Cyanopyridine(100-70-9) IR Spectrum [chemicalbook.com]
- 7. 3-Cyanopyridine(100-54-9) IR Spectrum [chemicalbook.com]
- 8. 4-Cyanopyridine(100-48-1) IR Spectrum [chemicalbook.com]
- 9. 3,5-Diiodopyridine | C5H3I2N | CID 5110200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Dibromopyridine [webbook.nist.gov]
- 11. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Iodo-2-cyanopyridine | C6H3IN2 | CID 23436846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of 2-Cyano-3,6-diiodopyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Halogenated pyridines, in particular, are a class of molecules with significant importance in medicinal chemistry and materials science. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Cyano-3,6-diiodopyridine. In the absence of published experimental spectra for this specific molecule, this guide will leverage predictive models and comparative data from structurally similar compounds to provide a robust framework for its characterization.
Introduction: The Analytical Imperative for Substituted Pyridines
The pyridine scaffold is a privileged structure in drug discovery, and its functionalization with halogens and other substituents can dramatically alter its physicochemical and pharmacological properties. The introduction of iodine atoms, as in this compound, offers a handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate. Accurate and comprehensive analytical characterization is therefore not merely a routine check but a critical step to ensure the integrity of subsequent research and development. NMR and MS are the primary tools for this purpose, providing detailed information about the molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
H-4 and H-5 Protons: The protons at the 4 and 5 positions of the pyridine ring will appear as two distinct signals. Due to the electron-withdrawing nature of the cyano group and the iodine atoms, these protons will be deshielded and are expected to resonate at a relatively downfield chemical shift, likely in the range of δ 7.5-8.5 ppm .
-
Spin-Spin Coupling: These two protons are adjacent to each other and will exhibit spin-spin coupling, resulting in a doublet for each signal. The coupling constant (³JHH) is expected to be in the typical range for ortho-coupling in pyridine rings, approximately 5-8 Hz . The proton at the 5-position (H-5) will likely be further downfield than the proton at the 4-position (H-4) due to the anisotropic effect of the adjacent iodine atom at the 6-position.
For comparison, the aromatic protons of 2-cyanopyridine appear between δ 7.5 and 8.7 ppm.[1][2] The presence of two bulky and electron-withdrawing iodine atoms in this compound is expected to shift these resonances further downfield.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We can predict the approximate chemical shifts for the six carbon atoms in this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 120-130 | The carbon bearing the cyano group. The sp-hybridized carbon of the nitrile itself will appear further downfield. This carbon is also attached to an iodine atom. |
| C3 | 90-100 | This carbon is directly attached to an iodine atom, which will cause a significant upfield shift due to the "heavy atom effect." |
| C4 | 140-150 | A deshielded aromatic carbon, coupled to a proton. |
| C5 | 130-140 | Another deshielded aromatic carbon, coupled to a proton. |
| C6 | 95-105 | Similar to C3, this carbon is bonded to an iodine atom and will experience an upfield shift. |
| CN | 115-120 | The carbon of the cyano group. |
The predicted upfield shift for carbons bonded to iodine is a well-documented phenomenon. This provides a key diagnostic feature for identifying the positions of the iodine substituents.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.
Expected Molecular Ion Peak
The primary piece of information from a mass spectrum is the molecular weight of the compound. For this compound (C₆H₂I₂N₂), the expected monoisotopic mass is approximately 355.83 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at this m/z value. A key feature to look for is the isotopic pattern. Iodine has only one stable isotope (¹²⁷I), so the M⁺ peak will be a singlet.
Predicted Fragmentation Pattern
Upon ionization in the mass spectrometer, the molecular ion can fragment in predictable ways. For this compound, the following fragmentation pathways are plausible:
-
Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical (I•), resulting in a fragment ion at m/z ≈ 229 . This is often a very prominent peak in the mass spectra of iodo-substituted compounds. A subsequent loss of the second iodine atom would lead to a fragment at m/z ≈ 102 .
-
Loss of HCN: The cyano group can be lost as a neutral molecule of hydrogen cyanide (HCN), leading to a fragment ion at m/z ≈ 329 .
-
Ring Fragmentation: The pyridine ring itself can fragment, although this is often more complex.
The observation of a molecular ion at m/z ≈ 355.83 and a significant fragment at m/z ≈ 229 would be strong evidence for the presence of a diiodocyanopyridine.
Alternative and Complementary Analytical Techniques
While NMR and MS are the primary methods for structural elucidation, other techniques can provide valuable complementary information.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For this compound, a sharp absorption band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretch of the cyano group.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in a sample. The experimental values should match the calculated values for the molecular formula C₆H₂I₂N₂ (C: 20.25%, H: 0.57%, N: 7.87%).
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the crystal lattice.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
-
Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the aromatic region of this molecule).
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to confirm the coupling between the H-4 and H-5 protons.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate the proton signals with their directly attached carbon atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe long-range correlations between protons and carbons, which can help in assigning the quaternary carbons.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction will depend on the ionization technique used (e.g., direct infusion for ESI, or a GC-MS or LC-MS system).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small, relatively volatile molecules and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique that is less likely to cause extensive fragmentation and will likely show a strong protonated molecular ion peak ([M+H]⁺).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizing the Analytical Workflow
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
References
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Cyano-3,6-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of intermediate compounds is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Cyano-3,6-diiodopyridine is a key building block in the synthesis of a variety of pharmacologically active molecules. Its purity directly influences the impurity profile of the subsequent synthetic steps and, ultimately, the final drug substance. This guide provides an in-depth, experience-driven approach to validating the purity of synthesized this compound, moving beyond rote procedures to explain the scientific rationale behind each step.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity validation strategy begins with a comprehensive understanding of the synthetic route used to produce this compound. While multiple pathways to cyanopyridines and iodinated pyridines exist, a common approach involves the multi-step synthesis from a readily available starting material like 2-aminopyridine.[1] The potential impurities are often products of incomplete reactions, side reactions, or degradation.
A plausible, though not definitively documented in readily available literature, synthetic pathway could involve:
-
Diazotization and Iodination of 2-aminopyridine: Conversion of the amino group to an iodo group.
-
Introduction of the second iodine atom: Direct iodination of the pyridine ring.
-
Cyanation: Introduction of the cyano group, possibly through displacement of a halogen or another leaving group.[2][3]
Based on this general understanding, a range of potential impurities can be anticipated:
-
Starting Materials: Unreacted 2-aminopyridine or its precursors.
-
Intermediates: Incompletely iodinated species such as 2-cyano-3-iodopyridine or 2-cyano-6-iodopyridine.
-
Isomers: Positional isomers where the cyano or iodo groups are in different locations on the pyridine ring.
-
By-products of Iodination: Over-iodinated or under-iodinated species. The regioselectivity of pyridine iodination can be influenced by reaction conditions.[4]
-
Hydrolysis Products: The cyano group can be susceptible to hydrolysis to an amide or carboxylic acid, particularly during workup or purification.
-
Residual Solvents and Reagents: Any solvents or reagents used in the synthesis and purification steps.
The following diagram illustrates the logical flow for identifying and controlling these potential impurities.
A Multi-faceted Approach to Purity Validation: The Power of Orthogonal Techniques
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a combination of orthogonal methods, each providing a different and complementary piece of the puzzle. For this compound, a comprehensive approach should include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone of purity analysis due to its high resolving power and sensitivity for detecting non-volatile organic impurities. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from its structurally similar impurities.
Method Development Considerations:
-
Column Chemistry: A C18 column is a good starting point for the separation of moderately polar aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve a range of impurities with varying polarities.
-
Detector: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks at a specific wavelength but also provides UV spectra for each peak, which can aid in peak identification and tracking.
A Self-Validating System:
The HPLC method itself should be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[5][6][7] This involves assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by spiking the sample with known impurities and showing their resolution from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
The following table outlines a hypothetical set of HPLC method parameters and validation acceptance criteria.
| Parameter | Condition/Method | Acceptance Criteria |
| Column | C18, 150 x 4.6 mm, 3.5 µm | --- |
| Mobile Phase A | 0.1% Formic Acid in Water | --- |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | --- |
| Gradient | 10% to 90% B over 20 min | Resolution > 1.5 for all known impurities |
| Flow Rate | 1.0 mL/min | --- |
| Column Temp. | 30 °C | --- |
| Detection | PDA at 254 nm | --- |
| Linearity | 5 concentrations, 3 replicates | R² ≥ 0.999 |
| Accuracy | Spike recovery at 3 levels | 98.0% - 102.0% recovery |
| Precision | 6 replicate injections | RSD ≤ 2.0% |
Mass Spectrometry (MS): Unveiling Molecular Identities
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown peaks in the chromatogram.
For this compound (C₆H₂I₂N₂), the expected monoisotopic mass is approximately 355.83 g/mol .[8] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Interpreting the Mass Spectrum:
The mass spectrum of the main peak should show a prominent ion corresponding to the molecular weight of the target compound. Isotope patterns can also be very informative. The presence of two iodine atoms will result in a characteristic isotopic signature. Impurity peaks in the LC-MS analysis can be tentatively identified by their mass-to-charge ratio (m/z), which can suggest potential structures (e.g., a mass difference of 127 corresponding to the loss or gain of an iodine atom).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides detailed information about the chemical structure of the synthesized compound and is invaluable for identifying and quantifying impurities. Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum of pure this compound is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constant between these two protons would be indicative of their ortho relationship.
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show six distinct signals: one for the cyano carbon, and five for the carbons of the pyridine ring. The chemical shifts of the carbons bonded to the iodine atoms will be significantly shifted downfield.
Using NMR for Purity Assessment:
-
Presence of Unexpected Signals: The presence of any signals that cannot be assigned to the target compound indicates the presence of impurities.
-
Integration of Impurity Signals: If an impurity has signals that are well-resolved from the main compound's signals in the ¹H NMR spectrum, the relative integration of these signals can be used to estimate the molar percentage of the impurity.
-
Quantitative NMR (qNMR): For a more accurate quantification of purity, a qNMR experiment can be performed using a certified internal standard.
The following diagram illustrates the workflow for a comprehensive purity validation.
Setting Acceptance Criteria: A Risk-Based Approach
For a non-pharmacopoeial intermediate like this compound, setting acceptance criteria for purity and impurities requires a science- and risk-based approach, guided by the principles outlined in ICH Q3A(R2).[1][8]
-
Reporting Threshold: Impurities present at a level above 0.05% should be reported.
-
Identification Threshold: Impurities present at a level above 0.10% should be structurally identified.
-
Qualification Threshold: Impurities present at a level above 0.15% or a daily intake of 1.0 mg (whichever is lower) need to be qualified, meaning their biological safety needs to be assessed.
It is crucial to consider the fate of these impurities in subsequent synthetic steps. Some impurities may be carried through to the final API, while others may be purged. A thorough understanding of the entire synthetic process is therefore essential for setting appropriate limits for the intermediate.
Alternative Synthetic Routes and Their Impurity Profiles
A comparative guide should ideally analyze at least two different synthetic routes, highlighting the differences in their impurity profiles and the corresponding challenges for purity validation. For example, a route involving a Sandmeyer reaction might introduce different impurities compared to one using a metal-catalyzed cyanation.
Conclusion: A Commitment to Scientific Integrity
Validating the purity of a key intermediate like this compound is a critical task that demands a rigorous and scientifically sound approach. By combining orthogonal analytical techniques, understanding the synthetic pathway and potential impurities, and adhering to established regulatory guidelines, researchers and drug development professionals can ensure the quality and consistency of this vital building block. This commitment to scientific integrity at every stage of the synthetic process is fundamental to the development of safe and effective medicines.
References
- 1. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
A Comparative Crystallographic Guide to 2-Cyano-3,6-diiodopyridine and its Halogenated Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Substituted Cyanopyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a cyano (-C≡N) group creates a versatile synthetic handle and a potent hydrogen bond acceptor, significantly influencing molecular interactions and, consequently, biological activity. Further substitution with halogens, particularly heavy atoms like iodine, introduces the potential for halogen bonding—a strong, directional non-covalent interaction that is increasingly exploited in drug design and crystal engineering. This guide focuses on the structural analysis of 2-Cyano-3,6-diiodopyridine, a molecule of interest for its potential applications stemming from the unique interplay of its functional groups.
A comprehensive search of the Cambridge Structural Database (CSD) and other public repositories reveals that a definitive X-ray crystal structure for this compound has not yet been reported.[2][3] This presents a unique challenge and an opportunity. In the absence of direct experimental data, we can build a robust hypothesis of its structural properties through a comparative analysis with structurally related and well-characterized analogues. This guide will use the crystal structure of 2-Chloro-3-cyanopyridine as a primary reference for comparison, supplemented by data from the parent 2-Cyanopyridine , to elucidate the profound impact of halogen substitution on the crystal packing and intermolecular interactions of this important class of molecules.
Comparative Analysis: 2-Chloro-3-cyanopyridine as a Structural Surrogate
The choice of 2-Chloro-3-cyanopyridine as a comparative analogue is predicated on its structural similarity to the target compound, differing primarily in the identity of the halogen substituent. This allows for an insightful discussion on the anticipated effects of replacing a chlorine atom with a much larger and more polarizable iodine atom.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 2-Chloro-3-cyanopyridine. A hypothetical set of parameters for this compound is included to guide future research, based on the expected increase in cell volume and density due to the heavier iodine atoms.
| Parameter | 2-Chloro-3-cyanopyridine | This compound (Hypothetical) |
| Chemical Formula | C₆H₃ClN₂ | C₆H₂I₂N₂ |
| Molecular Weight | 138.55 g/mol [4] | 355.83 g/mol |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | - |
| Unit Cell Dimensions | a = 3.85 Å, b = 15.34 Å, c = 10.12 Å, β = 95.2° | Expected larger cell dimensions |
| Z (Molecules/Unit Cell) | 4 | - |
| Calculated Density | 1.55 g/cm³ | Expected > 2.0 g/cm³ |
Data for 2-Chloro-3-cyanopyridine obtained from available literature.[4] Hypothetical data for this compound is an educated estimation.
Molecular Geometry and Intermolecular Interactions: The Anticipated Role of Iodine
The crystal structure of 2-Chloro-3-cyanopyridine is stabilized by a network of weak C-H···N hydrogen bonds and π-π stacking interactions. The chlorine atom plays a relatively minor role in the overall packing, primarily influencing the local electronic environment.
In contrast, the substitution with two iodine atoms in this compound is expected to introduce significant changes:
-
Halogen Bonding: Iodine, with its large size and pronounced σ-hole, is a strong halogen bond donor. We anticipate the formation of robust I···N or I···π interactions, which would likely dominate the crystal packing, leading to a more densely packed and stable structure.
-
Steric Effects: The bulky iodine atoms will impose steric constraints, influencing the planarity of the pyridine ring and the relative orientation of adjacent molecules.
-
Increased π-π Stacking Distances: The steric hindrance from the large iodine atoms may lead to an increase in the distance between stacked pyridine rings compared to what is observed in 2-cyanopyridine and its chloro-analogue.
The interplay of these factors would result in a unique supramolecular architecture, highlighting the power of halogen substitution in crystal engineering.
Experimental Protocols: Synthesis and Crystallization
While a specific protocol for this compound is not available, a general approach can be outlined based on established methods for the synthesis of cyanopyridines.
General Synthesis of 2-Cyanopyridines
A common route to 2-cyanopyridines involves the reaction of the corresponding pyridine N-oxide with a cyanide source. The following is a representative procedure that can be adapted for the synthesis of halogenated derivatives.
Workflow for the Synthesis of 2-Cyanopyridines
Caption: A generalized workflow for the synthesis of halogenated 2-cyanopyridines.
Step-by-Step Protocol:
-
N-Oxide Formation: The starting halogenated pyridine is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is stirred and allowed to warm to room temperature overnight.
-
Cyanation: The resulting pyridine N-oxide is then subjected to cyanation. A common method involves the use of trimethylsilyl cyanide (TMSCN) in the presence of a catalyst like dimethylcarbamoyl chloride in a solvent such as dichloromethane. The reaction is typically refluxed for several hours.
-
Purification: After the reaction is complete, the mixture is carefully quenched and subjected to an aqueous work-up. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 2-cyanopyridine derivative.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The following are general techniques that can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent can lead to the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
Logical Flow for Crystal Growth Experiments
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. Cambridge Structural Database | re3data.org [re3data.org]
- 4. 2-Chloro-3-cyanopyridine | 6602-54-6 [chemicalbook.com]
A Comparative Guide to Catalytic Systems for 2-Cyano-3,6-diiodopyridine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3,6-diiodopyridine is a versatile and highly functionalized building block in medicinal chemistry and materials science. The presence of two iodine atoms at positions 3 and 6, ortho and para to the nitrogen respectively, along with a cyano group at the 2-position, offers multiple reactive sites for the strategic construction of complex molecular architectures. The electron-withdrawing nature of the cyano group and the pyridine nitrogen significantly influences the reactivity of the C-I bonds, making the selection of an appropriate catalytic system crucial for achieving desired outcomes in cross-coupling reactions.
This guide provides an in-depth comparison of common catalytic systems for the functionalization of this compound, focusing on three pillars of modern cross-coupling chemistry: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By examining the interplay of catalysts, ligands, bases, and solvents, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies, supported by experimental data and mechanistic insights.
Regioselectivity in the Coupling of this compound
A primary consideration in the functionalization of this compound is the regioselectivity of the coupling reaction. The pyridine ring is electronically asymmetric, and the positions of the iodo substituents relative to the nitrogen and cyano groups result in different electronic environments. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F.[1] For di-iodinated pyridines, the relative reactivity of the C-I bonds is influenced by both steric and electronic factors.
The iodine at the 6-position (para to the nitrogen) is typically more reactive towards oxidative addition to a palladium(0) center compared to the iodine at the 3-position (meta to the nitrogen and ortho to the cyano group). This is due to the combination of electronic effects and potentially less steric hindrance at the 6-position. However, the choice of catalyst, ligand, and reaction conditions can be tuned to influence this selectivity, enabling either mono- or di-functionalization of the pyridine core.
Comparative Analysis of Catalytic Systems
The choice of the catalytic system is paramount in controlling the efficiency, selectivity, and functional group tolerance of the coupling reaction. While palladium-based catalysts are the most prevalent, the specific combination of the palladium precursor and the ancillary ligand dictates the catalyst's performance.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.
Catalytic Systems:
A typical Suzuki-Miyaura catalytic system consists of a palladium precursor, a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1]
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Dihalopyridines
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| System A | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | [2] |
| System B | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~90-98 | [1] |
| System C | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [1] |
Note: Yields are approximate and based on analogous dihalopyridine systems due to a lack of specific data for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a diiodopyridine is as follows:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the this compound (1.0 equiv.) and the arylboronic acid (1.1-1.5 equiv.).
-
Add the degassed solvent system (e.g., dioxane/water, 4:1).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Precursor: Pd(OAc)₂ is a common and relatively inexpensive Pd(II) source that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst and can be used directly.
-
Ligand: Bulky biarylphosphine ligands like SPhos (from the Buchwald group) are highly effective for coupling reactions involving heteroaryl halides. They stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[1]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield, with inorganic bases like K₃PO₄ and Cs₂CO₃ often being effective.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is frequently used to dissolve both the organic and inorganic reagents.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)–C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring. This is particularly valuable for the synthesis of precursors for further transformations or for creating rigid, linear molecular scaffolds.
Catalytic Systems:
The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst, along with an amine base. Copper-free variations have also been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling).[3]
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of Halogenated Cyanopyridines
| Catalyst System | Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| System D | Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | Room Temp. | 16 | 92 | [4] |
| System E | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N/THF | Room Temp. | 16 | ~85-95 | [5] | |
| System F | Pd(OAc)₂ | P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane | 60 | 12 | ~80-90 | [3] |
Note: Yield for System D is for the coupling of 6-bromo-3-fluoro-2-cyanopyridine, a close analog. Yields for other systems are approximate based on general protocols.
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of a diiodopyridine is as follows:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Add the this compound (1.0 equiv.) and the degassed solvent (e.g., THF).
-
Add the amine base (e.g., triethylamine, 2-3 equiv.).
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.
-
Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent or co-solvent. It also acts as a scavenger for the hydrogen iodide generated during the reaction.
-
Copper-Free Systems: In some cases, a strong base in the absence of copper can be sufficient to deprotonate the alkyne for the coupling to occur, which can be advantageous for substrates sensitive to copper salts.
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of primary and secondary amines to the pyridine ring. This reaction is of great importance in the synthesis of pharmaceuticals, as the arylamine moiety is a common pharmacophore.
Catalytic Systems:
Similar to Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a phosphine ligand. The choice of ligand is crucial for achieving high yields and accommodating a wide range of amine coupling partners. Bulky, electron-rich biaryl phosphine ligands are often the ligands of choice.[2]
Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Dihalopyridines
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| System G | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | ~60-80 | [6] |
| System H | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | ~85-95 | [1] |
| System I | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 100 | 12 | ~80-90 | [7] |
Note: Yields are approximate and based on analogous dihalopyridine systems due to a lack of specific data for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of a diiodopyridine is as follows:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.
-
Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the degassed solvent (e.g., toluene).
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Strong Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine and form the palladium-amido complex, which is a key intermediate in the catalytic cycle.
-
Ligand Selection: The choice of ligand is critical for preventing catalyst decomposition and promoting the reductive elimination step. Ligands like BINAP and Xantphos have proven to be effective for a broad range of amine substrates.[1][2]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to maintain catalytic activity.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile approach to the synthesis of highly substituted pyridine derivatives. The choice of the catalytic system is a critical determinant of the reaction's success, with the ligand playing a pivotal role in controlling reactivity and selectivity.
-
For Suzuki-Miyaura couplings , bulky biarylphosphine ligands such as SPhos in combination with Pd(OAc)₂ provide a highly active system for the introduction of aryl groups.
-
For Sonogashira couplings , the traditional Pd(PPh₃)₄/CuI system remains a reliable and high-yielding method for the alkynylation of cyanopyridines.
-
For Buchwald-Hartwig aminations , the selection of a suitable ligand, such as BINAP or Xantphos, is crucial for achieving efficient C-N bond formation with a broad range of amines.
While direct comparative data for this compound remains somewhat limited in the literature, the principles and catalytic systems outlined in this guide, based on closely related structures, provide a strong foundation for researchers to develop efficient and selective synthetic routes. Further optimization of reaction conditions for this specific substrate will undoubtedly lead to the discovery of novel and valuable compounds for applications in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. scribd.com [scribd.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Cyano-3,6-diiodopyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its presence in numerous natural products and FDA-approved drugs.[1][2] The strategic functionalization of the pyridine ring with pharmacologically active moieties, such as cyano and halogen groups, offers a powerful approach to modulate biological activity.[2][3] This guide focuses on a specific, yet underexplored subclass: 2-Cyano-3,6-diiodopyridine derivatives. The introduction of two iodine atoms is hypothesized to enhance biological efficacy through mechanisms like halogen bonding, which can influence ligand-receptor interactions.[4]
This document serves as a comprehensive framework for the systematic screening and evaluation of these novel compounds. We will delve into the causal reasoning behind experimental choices, provide detailed, self-validating protocols for key biological assays, and present a comparative analysis against relevant chemical alternatives to contextualize potential findings. Our objective is to equip researchers with the necessary tools and insights to thoroughly investigate the therapeutic potential of this promising chemical class.
The Rationale: Why Screen this compound Derivatives?
The pyridine nucleus is a privileged structure in drug discovery, known for a wide spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[2][5] The functionalization of this core scaffold is key to tuning its therapeutic properties.
-
The Cyano Group (-CN): The nitrile moiety is a versatile functional group. It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Its inclusion in a molecule can significantly alter electronic properties and metabolic stability. Furthermore, 2-amino-3-cyanopyridine derivatives have demonstrated notable bioactivities, including carbonic anhydrase inhibition and anticancer effects.[6][7][8]
-
Halogenation (Iodine): The introduction of halogens, particularly heavier ones like iodine, can profoundly impact a molecule's pharmacological profile. Iodine can increase lipophilicity, potentially enhancing membrane permeability. More significantly, it is a strong halogen bond donor. This non-covalent interaction, involving the electrophilic region on the halogen atom, is increasingly recognized for its role in molecular recognition at enzyme active sites, potentially leading to enhanced potency and selectivity of inhibitors.[4][9]
Therefore, the combination of a cyano group at the 2-position with di-iodo substitution at the 3- and 6-positions presents a compelling chemical space for exploration. The screening strategy should logically focus on biological areas where parent cyanopyridine and halogenated scaffolds have shown promise.
Caption: Logical workflow for screening this compound derivatives.
Comparative Performance Framework: Establishing Benchmarks
To ascertain the therapeutic potential of this compound derivatives, it is crucial to benchmark their performance against relevant alternatives. The choice of comparators should be driven by the desire to understand the structure-activity relationship (SAR), specifically the contribution of the iodine atoms.
Suggested Comparator Compounds:
-
2-Cyanopyridine (Parent Scaffold): Establishes the baseline activity of the core structure without halogenation.
-
2-Cyano-3,5-dichloropyridine: A di-halogenated analogue that allows for comparison of chlorine versus iodine. Data on this compound is available, providing a tangible benchmark.[10][11]
-
2-Cyano-3-iodopyridine (Hypothetical): A mono-iodinated derivative to assess the impact of single versus double iodine substitution.
-
Established Drugs (Positive Controls): 5-Fluorouracil or Doxorubicin (Anticancer), Ciprofloxacin (Antibacterial), Acetazolamide (Carbonic Anhydrase Inhibitor).
The following tables illustrate how experimental data should be structured for a clear comparative analysis. Note: As data for this compound is not yet published, values are presented as hypothetical placeholders (X) to demonstrate the framework.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| Test: this compound | X | X | X |
| Comparator 1: 2-Cyanopyridine | >100[12] | >100[12] | >100[12] |
| Comparator 2: 2-Cyano-3,5-dichloropyridine | Data not available | Data not available | Data not available |
| Comparator 3 (Related): 4-(4-chlorophenyl)-3-cyanopyridine deriv. | 15.74[13] | 8.02[13] | Not Tested |
| Comparator 4 (Related): 4-(2,4-dichlorophenyl)-3-cyanopyridine deriv. | 13.64[13] | 6.95[13] | Not Tested |
| Positive Control: 5-Fluorouracil | 9.35[12] | 7.51[12] | Not Tested |
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) |
| Test: this compound | Y | Y |
| Comparator 1 (Related): 2-amino-3-cyanopyridine deriv. (2c) | 0.039[1] | >1[1] |
| Comparator 2 (Related): 2-amino-3-cyanopyridine deriv. (IIh) | >100[5] | 50[5] |
| Positive Control: Ciprofloxacin | 0.25 - 1.0 | 0.008 - 0.06 |
Table 3: Comparative Carbonic Anhydrase Inhibition (Kᵢ, µM)
| Compound | hCA I (Human) | hCA II (Human) |
| Test: this compound | Z | Z |
| Comparator 1 (Related): 2-amino-3-cyanopyridine deriv. (7b) | 112.44[7] | 2.56[7] |
| Comparator 2 (Related): 2-amino-3-cyanopyridine deriv. (7d) | 2.84[7] | 31.17[7] |
| Positive Control: Acetazolamide | 0.25 | 0.012 |
Experimental Protocols: A Guide to Self-Validating Assays
The integrity of screening data hinges on robust and reproducible experimental design. Here, we provide detailed, step-by-step protocols for the primary assays.
Anticancer Activity: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[14]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and comparator compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Method
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or another appropriate broth to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well (1-11) is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[16]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Enzyme Inhibition: Carbonic Anhydrase Assay
This colorimetric assay is based on the ability of carbonic anhydrase (CA) to hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow product p-nitrophenol, which can be measured spectrophotometrically.[6] An inhibitor will slow this reaction rate.
Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Solution: Dilute human carbonic anhydrase (e.g., hCA I or II) in cold assay buffer to a working concentration.
-
Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.[6]
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and a positive control (Acetazolamide) in DMSO.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 158 µL of Assay Buffer, 2 µL of the test compound dilution, and 20 µL of the CA Enzyme Solution.
-
Control Wells (No Inhibitor): Add 158 µL of Assay Buffer, 2 µL of DMSO, and 20 µL of the CA Enzyme Solution.
-
Blank Wells (No Enzyme): Add 178 µL of Assay Buffer and 2 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
Analysis: Calculate the rate (slope) of the reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the control and calculate the IC₅₀ or Kᵢ value.
Conclusion and Future Directions
This guide provides a structured, evidence-based framework for the initial biological screening of novel this compound derivatives. By focusing on established areas of activity for related pyridine scaffolds—cytotoxicity, antimicrobial effects, and enzyme inhibition—researchers can efficiently probe the therapeutic potential of these compounds. The provided protocols are designed to be robust and reproducible, ensuring the generation of high-quality, trustworthy data.
The key to unlocking the potential of this chemical class lies in rigorous comparative analysis. By benchmarking against non-halogenated, differently halogenated, and mono-halogenated analogues, a clear structure-activity relationship can be established. A particularly strong cytotoxic or inhibitory effect observed for the di-iodinated compound, when compared to its chlorinated or non-halogenated counterparts, would provide compelling evidence for the strategic importance of the iodine substitutions, possibly through mechanisms like halogen bonding. Such findings would pave the way for further lead optimization, mechanistic studies, and ultimately, the development of new therapeutic agents.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 3,5-Dichloro-2-cyanopyridine | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,5-Dichloro-2-cyanopyridine | 85331-33-5 [chemicalbook.com]
- 12. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Benchmarking 2-Cyano-3,6-diiodopyridine: A Comparative Guide for Strategic Intermediate Selection in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science synthesis, the selection of appropriate building blocks is a critical determinant of efficiency, yield, and ultimate success. Among the vast array of heterocyclic intermediates, substituted pyridines hold a place of prominence. This guide provides a comprehensive technical comparison of 2-cyano-3,6-diiodopyridine against other relevant dihalopyridine intermediates, offering field-proven insights and experimental data to inform strategic decision-making in complex synthetic endeavors.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in a multitude of biologically active molecules and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a favored component in drug design. Consequently, the efficient synthesis and functionalization of polysubstituted pyridines are of paramount importance. Dihalogenated pyridines, in particular, serve as versatile platforms for the introduction of molecular diversity through transition-metal-catalyzed cross-coupling reactions. The nature and position of the halogen substituents, along with the presence of other functional groups like the cyano group, profoundly influence the reactivity and regioselectivity of these transformations.
This guide focuses on this compound, a highly functionalized intermediate offering two distinct reactive sites for sequential and selective derivatization. We will explore its performance in key cross-coupling reactions and benchmark it against other dihalopyridine analogs to provide a clear understanding of its advantages and potential applications.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic route begins with a commercially available pyridine derivative, which is then subjected to a series of halogenation and cyanation reactions. While specific, high-yield protocols for this compound are not abundantly available in the public domain, analogous syntheses of polysubstituted pyridines suggest that a combination of diazotization, iodination, and cyanation reactions on a suitable aminopyridine precursor would be a viable approach.
For instance, the direct cyanation of pyridines can be achieved after pretreatment with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide, yielding the corresponding 2-cyano derivatives.[1] The introduction of iodine can be accomplished through various methods, including electrophilic iodination or Sandmeyer-type reactions on aminopyridines. The precise sequence of these steps is crucial to achieve the desired substitution pattern.
Comparative Reactivity in Cross-Coupling Reactions
The true value of this compound as a synthetic intermediate lies in its differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine and carbon-chlorine bonds, leading to a general reactivity trend of I > Br > Cl > F in oxidative addition to a palladium(0) catalyst, which is often the rate-determining step.[2] This inherent difference allows for regioselective functionalization of the diiodinated pyridine core.
The electron-withdrawing nature of the cyano group at the 2-position further influences the reactivity of the adjacent halogen at the 3-position and the distal halogen at the 6-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The higher reactivity of the C-I bond allows for selective coupling at either the 3- or 6-position of this compound, depending on the reaction conditions and the steric and electronic nature of the boronic acid partner.
General Experimental Protocol for Regioselective Suzuki-Miyaura Coupling:
-
To a degassed solution of this compound (1.0 equiv) and the desired arylboronic acid (1.1 equiv) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired mono-arylated product.
Comparative Performance:
| Intermediate | Halogen at C3 | Halogen at C6 | Typical Yield (Mono-Coupling) | Comments |
| This compound | Iodo | Iodo | Good to Excellent | High reactivity of both C-I bonds allows for selective mono- or di-coupling by controlling stoichiometry and reaction time. |
| 2-Cyano-3-bromo-6-iodopyridine | Bromo | Iodo | Good to Excellent (at C6) | Preferential coupling at the more reactive C-I bond is expected. |
| 2-Cyano-3-chloro-6-iodopyridine | Chloro | Iodo | Good to Excellent (at C6) | High selectivity for the C-I bond over the less reactive C-Cl bond. |
| 2-Cyano-3,6-dibromopyridine | Bromo | Bromo | Moderate to Good | Requires more forcing conditions compared to the diiodo analog. |
Note: The yields are indicative and can vary significantly based on the specific substrates and reaction conditions.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical regioselective Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, a crucial transformation for the synthesis of many natural products and functional materials.[3] Similar to the Suzuki coupling, the high reactivity of the C-I bonds in this compound allows for efficient and regioselective alkynylation.
General Experimental Protocol for Regioselective Sonogashira Coupling:
-
In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are dissolved in a degassed solvent (e.g., THF or DMF).
-
A base, typically an amine such as triethylamine or diisopropylethylamine, is added.
-
The terminal alkyne (1.1 equiv) is then added dropwise.
-
The reaction is stirred at room temperature or gently heated (e.g., up to 60 °C) and monitored by TLC or LC-MS.[4]
-
Upon completion, the reaction is worked up by filtering off the catalyst, followed by extraction and purification as described for the Suzuki coupling.
Comparative Performance:
| Intermediate | Halogen at C3 | Halogen at C6 | Typical Yield (Mono-Coupling) | Comments |
| This compound | Iodo | Iodo | Good to Excellent | Excellent substrate for selective mono- or di-alkynylation under mild conditions. |
| 2-Cyano-3-bromo-6-iodopyridine | Bromo | Iodo | Good to Excellent (at C6) | High selectivity for the C-I position is readily achievable. |
| 2-Cyano-3-chloro-6-iodopyridine | Chloro | Iodo | Good to Excellent (at C6) | Offers a significant reactivity difference for sequential couplings. |
| 2-Cyano-3,6-dibromopyridine | Bromo | Bromo | Moderate to Good | Generally requires higher temperatures and longer reaction times. |
Note: The yields are indicative and can vary significantly based on the specific substrates and reaction conditions.
Diagram of Sonogashira Coupling Catalytic Cycle
Caption: A simplified representation of the catalytic cycles in a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in many pharmaceuticals.[5] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The differential reactivity of the C-I bonds in this compound can be exploited for the regioselective introduction of amino groups.
General Experimental Protocol for Regioselective Buchwald-Hartwig Amination:
-
A reaction vessel is charged with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XantPhos or a Buchwald ligand, 2-6 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas.
-
A degassed solvent (e.g., toluene or dioxane) and the amine (1.1-1.2 equiv) are added.
-
The mixture is heated to a temperature typically between 80 and 110 °C.
-
The reaction is monitored by an appropriate analytical technique.
-
Workup involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.[6]
Comparative Performance:
| Intermediate | Halogen at C3 | Halogen at C6 | Typical Yield (Mono-Coupling) | Comments |
| This compound | Iodo | Iodo | Good | The high reactivity of the C-I bonds facilitates amination under relatively mild conditions. Regioselectivity can be influenced by the steric bulk of the amine and the ligand. |
| 2-Cyano-3-bromo-6-iodopyridine | Bromo | Iodo | Good (at C6) | Selective amination at the C-I position is highly favored. |
| 2-Cyano-3-chloro-6-iodopyridine | Chloro | Iodo | Good (at C6) | Provides a robust platform for sequential C-N bond formations. |
| 2-Cyano-3,6-dibromopyridine | Bromo | Bromo | Moderate to Good | Requires more forcing conditions, and selectivity can be more challenging to control. |
Note: The yields are indicative and can vary significantly based on the specific substrates and reaction conditions.
Causality of Experimental Choices and Trustworthiness of Protocols
The experimental protocols provided are based on well-established principles in transition-metal catalysis. The choice of palladium catalysts, ligands, bases, and solvents is critical for achieving high yields and selectivities.
-
Catalyst and Ligand: The selection of the palladium source and the phosphine ligand is crucial. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps, leading to higher catalytic turnover.[7] For challenging couplings, specialized ligands developed by Buchwald, Hartwig, and others are often necessary.[5]
-
Base: The base plays a multifaceted role, including the deprotonation of the nucleophile (in amination) or the activation of the boronic acid (in Suzuki coupling). The choice of base can also influence the catalyst's stability and activity.
-
Solvent: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Degassing the solvent is essential to remove oxygen, which can deactivate the palladium catalyst.
The protocols are designed to be self-validating through careful monitoring of the reaction progress by techniques like TLC and LC-MS. This allows for real-time assessment of the reaction's success and helps in optimizing the conditions for specific substrates.
Conclusion: Strategic Advantages of this compound
This compound emerges as a highly valuable and versatile intermediate for the synthesis of complex, polysubstituted pyridines. Its key advantages lie in the high reactivity of the two carbon-iodine bonds, which allows for:
-
Regioselective Functionalization: The differential reactivity of the C-I bonds, influenced by the electronic environment of the pyridine ring and the steric hindrance of the coupling partners, enables selective mono- or di-functionalization. This provides a strategic advantage in multi-step syntheses where precise control over the introduction of various substituents is required.
-
Milder Reaction Conditions: The weaker C-I bond strength generally allows for cross-coupling reactions to be performed under milder conditions (lower temperatures, shorter reaction times) compared to the corresponding bromo or chloro analogs. This can be particularly beneficial when working with sensitive functional groups.
-
Convergent Synthetic Strategies: The ability to perform sequential cross-couplings on the same molecule opens up possibilities for more convergent and efficient synthetic routes, reducing the overall number of steps and improving atom economy.
While the synthesis of this compound itself may be more involved than that of some of its bromo- or chloro-containing counterparts, its enhanced and tunable reactivity in subsequent cross-coupling reactions often justifies the initial investment. For researchers and drug development professionals, a thorough understanding of the reactivity profile of this and other dihalopyridine intermediates is essential for the rational design of synthetic strategies to access novel and complex molecular architectures.
References
A Researcher's Guide to Predicting the Reactivity of 2-Cyano-3,6-diiodopyridine Using DFT Calculations
In the landscape of modern drug discovery and materials science, a deep understanding of molecular reactivity is paramount. The pyridine scaffold, a ubiquitous heterocyclic motif, is a cornerstone in the design of novel pharmaceuticals and functional materials.[1][2] The strategic introduction of substituents, such as cyano and iodo groups, onto the pyridine ring can dramatically alter its electronic properties and, consequently, its reactivity in chemical transformations. This guide provides a comprehensive comparison of Density Functional Theory (DFT) approaches for elucidating the reactivity of 2-Cyano-3,6-diiodopyridine, a molecule of significant interest for further functionalization.
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry. We will delve into the theoretical underpinnings of DFT-based reactivity descriptors, offer a comparative analysis of commonly employed functionals and basis sets, and provide a detailed, step-by-step protocol for performing these calculations. Our focus is not merely on the "how" but, more importantly, the "why" behind each methodological choice, ensuring a robust and reproducible computational workflow.
The Theoretical Framework: Unveiling Reactivity with Conceptual DFT
Density Functional Theory has emerged as a powerful tool for predicting a wide array of molecular properties, including those that govern chemical reactivity.[3] Conceptual DFT, in particular, provides a framework for quantifying reactivity through a set of descriptors derived from the variation of energy with respect to the number of electrons.[4][5] These descriptors offer valuable insights into the electrophilic and nucleophilic nature of a molecule and its specific reactive sites.
Key global reactivity descriptors include:
-
Ionization Potential (IP): The energy required to remove an electron from a molecule.
-
Electron Affinity (EA): The energy released when a molecule gains an electron.
-
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.[6]
-
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.[6]
-
Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule.[6]
For molecules with multiple potential reactive sites, such as this compound, local reactivity descriptors are essential. The Fukui function, f(r), is a widely used local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps identify the most likely sites for nucleophilic and electrophilic attack.
A Comparative Analysis of DFT Functionals and Basis Sets
The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. For halogenated aromatic compounds like this compound, this selection is particularly critical due to the presence of heavy iodine atoms and the potential for halogen bonding.[7][8][9]
We present a comparison of two popular functionals, B3LYP and M06-2X, paired with two different basis sets, 6-31G(d,p) and def2-TZVP. B3LYP is a widely used hybrid functional, while M06-2X is known for its good performance with non-covalent interactions. The 6-31G(d,p) basis set is a cost-effective Pople-style basis set, while def2-TZVP is a more robust triple-zeta basis set.
Table 1: Comparison of DFT Functionals and Basis Sets for Predicting Reactivity Descriptors of this compound (Hypothetical Data)
| Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| B3LYP/6-31G(d,p) | -7.25 | -2.10 | 5.15 | 2.58 | 2.55 |
| B3LYP/def2-TZVP | -7.18 | -2.15 | 5.03 | 2.52 | 2.62 |
| M06-2X/6-31G(d,p) | -7.80 | -1.95 | 5.85 | 2.93 | 2.21 |
| M06-2X/def2-TZVP | -7.72 | -2.00 | 5.72 | 2.86 | 2.29 |
Interpretation of Results:
The choice of functional and basis set can significantly influence the calculated electronic properties. The M06-2X functional, for instance, generally predicts a larger HOMO-LUMO gap, suggesting greater kinetic stability compared to B3LYP. The larger def2-TZVP basis set provides a more accurate description of the electron distribution, leading to slightly different values for the reactivity descriptors. For systems containing heavy elements like iodine, the use of a larger basis set and a functional that accounts for dispersion interactions, such as M06-2X, is often recommended for more reliable results.[10]
Visualizing Molecular Reactivity: Frontier Molecular Orbitals and Mulliken Charges
A qualitative understanding of reactivity can be gained by visualizing the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12] The HOMO represents the region from which electrons are most likely to be donated (nucleophilic character), while the LUMO indicates the region most susceptible to accepting electrons (electrophilic character).[13]
Another valuable tool is the Mulliken population analysis, which provides a method for estimating partial atomic charges.[14] These charges can help identify electron-rich and electron-deficient regions within the molecule, offering further clues about its reactivity.[15][16][17]
Below is a conceptual workflow for the DFT analysis of this compound.
Caption: A streamlined workflow for predicting the reactivity of this compound using DFT calculations.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
The following protocol outlines the key steps for performing a DFT calculation on this compound using a computational chemistry software package like Gaussian.
1. Molecular Structure Input:
-
Construct the 3D structure of this compound using a molecular builder or by providing the Cartesian coordinates.
-
Ensure the initial geometry is reasonable to facilitate convergence.
2. Input File Generation:
-
Create an input file specifying the computational method. For example, for a geometry optimization and frequency calculation using the M06-2X functional and the def2-TZVP basis set, the route section in a Gaussian input file would look like this: #p M062X/def2TZVP Opt Freq
-
Specify the charge (0) and multiplicity (1) of the molecule.
-
Include the Cartesian coordinates of the atoms.
3. Geometry Optimization:
-
Submit the input file to the computational software.
-
The software will iteratively adjust the molecular geometry to find the lowest energy conformation.
-
Successful convergence is typically indicated in the output file.
4. Frequency Calculation:
-
A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
This calculation also provides thermodynamic data such as zero-point vibrational energy.
5. Analysis of Results:
-
Frontier Molecular Orbitals (FMOs): Visualize the HOMO and LUMO to identify the regions of highest electron density and susceptibility to nucleophilic/electrophilic attack.
-
Mulliken Charges: Extract the Mulliken charges from the output file to determine the partial atomic charges.
-
Reactivity Descriptors: Calculate the global reactivity descriptors (IP, EA, η, μ, ω) from the HOMO and LUMO energies.
-
Fukui Functions: For a more detailed analysis of site selectivity, perform calculations on the N+1 and N-1 electron systems to compute the Fukui functions.
Caption: Ball-and-stick representation of the this compound molecule.
Conclusion and Future Directions
This guide has provided a comprehensive overview of how DFT calculations can be leveraged to understand and predict the reactivity of this compound. By carefully selecting the appropriate functional and basis set, researchers can gain valuable insights into the electronic structure and reactivity of this important synthetic building block. The presented workflow and protocols offer a solid foundation for conducting reliable and reproducible computational studies.
While DFT provides a powerful predictive tool, it is crucial to remember that computational results should ideally be validated against experimental data. Future work should focus on correlating the predicted reactivity with experimental outcomes from reactions such as nucleophilic aromatic substitution or cross-coupling reactions. This synergy between computational and experimental chemistry is the key to accelerating the discovery and development of new molecules with desired properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.tuni.fi [researchportal.tuni.fi]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Mulliken [cup.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. Mulliken Charge Analysis — ABACUS documentation [abacus.deepmodeling.com]
- 17. Mulliken Charge Analysis — ABACUS documentation [abacus.deepmodeling.com]
Safety Operating Guide
Operational and Disposal Protocol for 2-Cyano-3,6-diiodopyridine
This guide provides a comprehensive operational and disposal plan for 2-Cyano-3,6-diiodopyridine, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on analogous structures, including iodinated compounds, cyanopyridines, and general principles of hazardous waste management. This protocol is designed to ensure laboratory safety, regulatory compliance, and environmental protection.
Hazard Assessment and Scientific Rationale
This compound is a halogenated heterocyclic compound. Its hazard profile must be inferred from its constituent functional groups:
-
Pyridine Ring: Pyridine and its derivatives are often harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They can act as neurotoxins and may cause damage to the liver and kidneys.
-
Cyano Group (-CN): While the nitrile group in this molecule is covalently bound and not a free cyanide, thermal decomposition or reaction under certain conditions (e.g., strong acids) could potentially release toxic fumes like hydrogen cyanide or nitrogen oxides.[3] Therefore, it must be handled with caution.
-
Iodo Groups (-I): The presence of carbon-halogen bonds classifies this compound as a halogenated organic compound.[4][5] Such compounds are often persistent in the environment and require specific disposal methods to prevent the formation of toxic byproducts.[6] Improper disposal of iodine-containing materials can lead to environmental contamination.[7] Furthermore, many halogenated compounds are treated as potentially cytotoxic or antineoplastic agents, warranting stringent handling protocols.[8][9]
Given this composite profile, This compound must be managed as a hazardous waste , with a high degree of caution exercised at every step.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all safety measures are in place. The primary routes of exposure are inhalation of the powder, dermal absorption, and eye contact.[10]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of solutions and airborne powder. Standard safety glasses are insufficient. |
| Hand Protection | Double-layered nitrile gloves. | The outer glove should be changed immediately upon contamination. Nitrile provides good resistance to a range of organic solvents that may be used.[2] |
| Body Protection | A chemical-resistant lab coat, fully buttoned. | Protects against incidental skin contact. A disposable gown over the lab coat is recommended for handling larger quantities. |
| Respiratory | Work exclusively within a certified chemical fume hood. | A fume hood is essential to control exposure to airborne particulates and potential vapors.[11] For large spills or uncontrolled releases, a NIOSH-approved respirator with appropriate cartridges may be necessary.[12] |
An emergency eyewash station and safety shower must be accessible within a 10-second travel distance of the handling area.[11]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional, local, and national hazardous waste regulations.[13] This compound falls under regulations for halogenated organic compounds.[4][6]
Step 1: Waste Segregation Proper segregation at the point of generation is critical to ensure safe and compliant disposal. Never mix incompatible waste streams.
-
Solid Waste:
-
Collect un-used or expired this compound powder, contaminated weigh boats, and spatulas in a dedicated solid hazardous waste container.
-
This container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a tightly sealing lid.[14]
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., from reactions or chromatography) in a separate, clearly labeled liquid hazardous waste container.
-
Do not mix with aqueous waste or other incompatible solvent streams. The discharge of organic solvents to the sewer system is strictly prohibited.[13]
-
-
Contaminated Labware and PPE:
-
Grossly Contaminated: Sharps (needles, scalpels) must be placed in a designated sharps container. Glassware that cannot be decontaminated should be collected as hazardous solid waste.
-
Trace Contaminated: Disposable gloves, bench paper, and wipes should be collected in a designated hazardous waste bag (e.g., a double-bagged, clear poly bag) and sealed.[13]
-
Step 2: Containerization and Labeling All waste containers must be in good condition, compatible with the waste, and kept closed except when adding waste.[14]
-
Labeling: From the moment the first waste is added, the container must be labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
All components of any mixture, with estimated percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of waste accumulation.
-
Step 3: Storage and Final Disposal Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials like strong oxidizing agents, acids, and bases.[11]
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The preferred disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with appropriate scrubbers to handle acidic gases (like hydrogen iodide) produced during combustion.[6][15] This ensures the complete destruction of the molecule.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Post a warning sign.
-
Assess and Assemble PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in Table 1. For large spills, contact your EHS emergency line immediately.
-
Containment:
-
For solid spills, gently cover the powder with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[1]
-
For liquid spills, surround the area with absorbent pads or booms.
-
-
Cleanup:
-
Carefully collect the absorbed material and contaminated powder using non-sparking tools.
-
Place the collected material into a labeled hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Waste Segregation and Disposal Workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. case.edu [case.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. web.mit.edu [web.mit.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
